Benzofenap
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2,4-dichloro-3-methylbenzoyl)-2,5-dimethylpyrazol-3-yl]oxy-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-12-5-7-15(8-6-12)18(27)11-29-22-19(14(3)25-26(22)4)21(28)16-9-10-17(23)13(2)20(16)24/h5-10H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWQITFHZOBBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=C(C(=NN2C)C)C(=O)C3=C(C(=C(C=C3)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058193 | |
| Record name | Benzofenap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Benzofenap | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.00013 mg/mL at 25 °C | |
| Record name | Benzofenap | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
82692-44-2 | |
| Record name | Benzofenap | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82692-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofenap [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082692442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofenap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOFENAP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC7DBL9WD6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzofenap | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133.1 - 133.5 °C | |
| Record name | Benzofenap | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzofenap: Chemical Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Benzofenap, a significant herbicidal molecule. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.
Chemical Identity and Structure
This compound is a synthetic organic compound belonging to the benzoylpyrazole (B3032486) class of herbicides. Its chemical structure is characterized by a central pyrazole (B372694) ring substituted with a dichlorinated methylbenzoyl group and a methylphenacyloxy group.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | 2-[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethylpyrazol-5-yl]oxy-1-(4-methylphenyl)ethanone | [1] |
| CAS Number | 82692-44-2 | [1][2][3] |
| Molecular Formula | C₂₂H₂₀Cl₂N₂O₃ | [1][2][3] |
| SMILES | CC1=CC=C(C=C1)C(=O)COC2=C(C(=NN2C)C)C(=O)C3=C(C(=C(C=C3)Cl)C)Cl | [1][3] |
| InChI | InChI=1S/C22H20Cl2N2O3/c1-12-5-7-15(8-6-12)18(27)11-29-22-19(14(3)25-26(22)4)21(28)16-9-10-17(23)13(2)20(16)24/h5-10H,11H2,1-4H3 | [1][3] |
| InChIKey | JDWQITFHZOBBFE-UHFFFAOYSA-N | [1][3] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 431.31 g/mol | [2][4][5] |
| Appearance | White, odorless powder | [6] |
| Melting Point | 133.1 – 133.5 °C | [1][6] |
| Solubility in Water | 0.13 mg/L | [6] |
| LogP (Octanol-Water Partition Coefficient) | 4.69 | [1] |
| Vapor Pressure | ≤1×10⁻⁷ mmHg | [6] |
| Flash Point | 210 °C | [6] |
Herbicidal Activity and Mode of Action
This compound is a selective herbicide primarily used for the control of broadleaf weeds in rice cultivation.[3][7] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] This enzyme is a key component in the biochemical pathway that synthesizes plastoquinone (B1678516) and α-tocopherol. The inhibition of HPPD leads to a depletion of plastoquinone, which is an essential cofactor for the enzyme phytoene (B131915) desaturase, a critical enzyme in the carotenoid biosynthesis pathway. Without carotenoids, chlorophyll (B73375) is susceptible to photo-oxidation, resulting in the characteristic bleaching symptoms in susceptible plants, followed by necrosis and death.
Signaling Pathway of this compound's Herbicidal Action
The following diagram illustrates the signaling pathway affected by this compound, leading to plant death.
Caption: Mechanism of action of this compound via HPPD inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The following diagram outlines a representative synthetic workflow.
Caption: Synthetic workflow for this compound.
Protocol for Step 1: Synthesis of 4-(2,4-Dichloro-3-methylbenzoyl)-1,3-dimethyl-5-hydroxypyrazole (Intermediate A)
-
Suspend 1,3-dimethyl-5-pyrazolone and calcium hydroxide (B78521) in isopropanol.
-
Heat the suspension under reflux for 30 minutes with stirring.
-
Cool the reaction mixture and add 2,4-dichloro-3-methyl-benzoyl chloride dropwise.
-
Heat the mixture under reflux for 10 hours.
-
Distill off the solvent and add water to the residue.
-
Acidify the mixture with hydrochloric acid and extract with chloroform.
-
Wash the organic extracts with water and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure and recrystallize the residue from toluene (B28343) to obtain the product.
Protocol for Step 3: Synthesis of this compound
-
To a solution of Intermediate A in a suitable solvent such as acetone, add a base like potassium carbonate.
-
Add 2-bromo-1-(4-methylphenyl)ethanone (Intermediate B) to the mixture.
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Analytical Methods
Accurate and sensitive analytical methods are essential for the quantification of this compound in various matrices.
Table 3: Analytical Methods for this compound
| Method | Matrix | Instrumentation | Key Parameters |
| HPLC-UV | Water | HPLC with UV Detector | Column: C18; Mobile Phase: Acetonitrile (B52724)/Water gradient; Detection: 254 nm |
| GC-MS | Soil | Gas Chromatograph with Mass Spectrometer | Column: DB-5ms or equivalent; Temperature Program: Optimized for pesticide analysis; Ionization: Electron Impact (EI); Detection: Selected Ion Monitoring (SIM) |
Protocol for HPLC-UV Analysis of this compound in Water
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interferences.
-
Elute this compound from the cartridge with a suitable organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 254 nm.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound.
-
Quantify the concentration in the sample by comparing its peak area to the calibration curve.
-
Protocol for GC-MS Analysis of this compound in Soil
-
Sample Preparation:
-
Air-dry and sieve the soil sample.
-
Extract a known amount of soil with a suitable solvent mixture (e.g., acetone/hexane) using ultrasonication or accelerated solvent extraction (ASE).
-
Filter the extract and clean it up using solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge.
-
Concentrate the cleaned extract to a final volume.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution of the analyte.
-
MS Parameters: Electron impact (EI) ionization at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.
-
-
Quantification:
-
Use an internal standard for accurate quantification.
-
Prepare a calibration curve with matrix-matched standards.
-
Determine the concentration of this compound in the soil sample based on the calibration curve.
-
Herbicidal Activity Bioassay
The herbicidal efficacy of this compound can be evaluated through whole-plant bioassays.
Protocol for Pre-emergence Herbicidal Bioassay on Sagittaria trifolia
-
Plant Material: Use seeds of a susceptible biotype of Sagittaria trifolia (threeleaf arrowhead), a common weed in rice paddies.
-
Growth Conditions:
-
Sow the seeds in pots containing a suitable soil mix.
-
Maintain the pots in a greenhouse or growth chamber with controlled temperature (e.g., 25-30 °C), humidity, and a defined light/dark cycle (e.g., 16h light/8h dark).
-
-
Herbicide Application:
-
Prepare a stock solution of this compound in a suitable solvent and then dilute it with water to achieve a range of application rates (e.g., 0, 50, 100, 200, 400 g a.i./ha).
-
Apply the herbicide solutions evenly to the soil surface immediately after sowing the seeds (pre-emergence).
-
-
Evaluation:
-
After a set period (e.g., 21 days), visually assess the percentage of weed control (0% = no effect, 100% = complete kill).
-
Measure the fresh and dry weight of the above-ground biomass of the surviving plants.
-
Calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) from the dose-response data.
-
The following diagram illustrates the general workflow for a herbicidal bioassay.
Caption: General workflow for a pre-emergence herbicidal bioassay.
This in-depth guide provides a solid foundation for understanding the chemical nature, biological activity, and experimental considerations of this compound. The provided protocols and diagrams serve as valuable resources for researchers and professionals in the field of herbicide science and development.
References
Benzofenap IUPAC name and CAS number
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides core identification and chemical property information for Benzofenap, a 4-benzoylpyrazole (B1253644) molecule. It is intended to serve as a quick reference for professionals engaged in chemical research and development.
Chemical Identification
This compound is a herbicide primarily used for the selective control of various weeds in rice cultivation.[1][2] It functions as a systemic carotenoid biosynthesis inhibitor, absorbed through the roots.[2][3]
The compound is identified by several names and registry numbers, which are crucial for accurate documentation and research. The primary IUPAC name and the universally recognized CAS Registry Number are detailed below.
Data Summary
The following table summarizes the key identifiers and molecular properties of this compound.
| Identifier | Value |
| IUPAC Name | 2-[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethylpyrazol-5-yl]oxy-1-(4-methylphenyl)ethanone[3] |
| CAS Number | 82692-44-2[1][2][3][4][5] |
| Molecular Formula | C₂₂H₂₀Cl₂N₂O₃[3][4][6] |
| Synonyms | 2-(4-(2,4-dichloro-m-toluoyl)-1,3-dimethylpyrazol-5-yloxy)-4'-methylacetophenone[3][4] |
| 2-{[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy}-1-(4-methylphenyl)ethan-1-one[2][7] |
Methodology and Experimental Protocols
This document serves as a reference guide for the identification of this compound. The IUPAC name is determined by the standardized rules of chemical nomenclature set by the International Union of Pure and Applied Chemistry. The CAS Registry Number is assigned by the Chemical Abstracts Service (CAS), a division of the American Chemical Society. These identifiers are universally recognized and are retrieved from established chemical databases. Detailed experimental protocols for the synthesis or analysis of this compound are beyond the scope of this identification guide but can be found in specialized chemical literature and patents.[4]
Logical Relationships
The relationship between the chemical identifiers for this compound is straightforward. The IUPAC name provides a systematic and unambiguous description of the molecule's structure, while the CAS number serves as a unique and specific numerical identifier for this exact substance.
Caption: Relationship between this compound's common name and its chemical identifiers.
References
- 1. This compound | 82692-44-2 [chemicalbook.com]
- 2. This compound (Ref: MY 71) [sitem.herts.ac.uk]
- 3. This compound | C22H20Cl2N2O3 | CID 94686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound, CasNo.82692-44-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
An In-depth Technical Guide on the Core Mechanism of Carotenoid Biosynthesis Inhibition by Benzofenap
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzofenap is a selective herbicide utilized primarily for the control of broadleaf weeds in rice cultivation.[1] Its mode of action is the indirect inhibition of carotenoid biosynthesis, a vital process for plant survival, particularly under light stress. This technical guide delineates the molecular mechanism through which this compound exerts its herbicidal effects, focusing on its interaction with the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The document provides a detailed overview of the biochemical cascade leading to the characteristic bleaching symptoms in susceptible plants, supported by illustrative diagrams, a representative experimental protocol for assessing enzyme inhibition, and a summary of the key quantitative parameters, where available.
Introduction to Carotenoid Biosynthesis and its Importance
Carotenoids are a class of isoprenoid pigments essential for plant life. They play critical roles in:
-
Photosynthesis: Acting as accessory light-harvesting pigments, they absorb light energy and transfer it to chlorophylls.
-
Photoprotection: They quench triplet chlorophyll (B73375) and scavenge reactive oxygen species (ROS), thereby protecting the photosynthetic apparatus from photo-oxidative damage.
-
Precursors to Phytohormones: Carotenoids are precursors to plant hormones such as abscisic acid (ABA) and strigolactones.
The biosynthesis of carotenoids is a complex process that begins with the formation of phytoene (B131915) from two molecules of geranylgeranyl pyrophosphate (GGPP). A key step in this pathway is the desaturation of phytoene, catalyzed by the enzyme phytoene desaturase (PDS).
The Core Mechanism: Indirect Inhibition via HPPD
This compound does not directly inhibit any of the enzymes in the carotenoid biosynthesis pathway. Instead, its herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) .
The Role of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
HPPD is a key enzyme in the catabolism of the amino acid tyrosine. In plants, this pathway is crucial for the biosynthesis of two essential molecules:
-
Tocopherols (Vitamin E): Potent antioxidants that protect cellular membranes from oxidative damage.
-
Plastoquinone (B1678516) (PQ): A vital component of the photosynthetic electron transport chain and an essential cofactor for the enzyme phytoene desaturase (PDS).
HPPD catalyzes the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA), which serves as the aromatic precursor for both plastoquinone and tocopherols.
This compound as an HPPD Inhibitor
This compound acts as a potent inhibitor of the HPPD enzyme. By binding to the active site of HPPD, it prevents the conversion of HPPA to HGA. This blockage has a cascading effect on plant metabolism:
-
Depletion of Homogentisate: The inhibition of HPPD leads to a deficiency of homogentisate.
-
Inhibition of Plastoquinone Biosynthesis: Without homogentisate, the plant cannot synthesize plastoquinone.
-
Inhibition of Phytoene Desaturase (PDS): Plastoquinone is an indispensable cofactor for the enzyme phytoene desaturase, which is a critical step in the carotenoid biosynthesis pathway. The absence of plastoquinone renders PDS inactive.
-
Accumulation of Phytoene: The inactivation of PDS leads to the accumulation of its substrate, phytoene, a colorless precursor in the carotenoid pathway.
-
Cessation of Carotenoid Synthesis: The pathway is blocked, and the synthesis of downstream colored carotenoids (such as β-carotene and lutein) is halted.
-
Photobleaching: Without the photoprotective carotenoids, chlorophyll is rapidly destroyed by light energy, leading to the characteristic white or "bleached" appearance of the treated plant tissues. This ultimately results in plant death.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key pathways and inhibitory action of this compound.
Quantitative Data
| Herbicide | Target Enzyme | Plant Species | IC50 (nM) | Effect on Carotenoid Levels | Reference |
| Mesotrione | HPPD | Arabidopsis thaliana | 5.8 ± 0.3 | Significant decrease | [1] |
| Nitisinone (NTBC) | HPPD | Rat Liver | ~40 | Not applicable | [2] |
| Tembotrione | HPPD | Avena sativa | 2.5 | Significant decrease | N/A |
| Isoxaflutole | HPPD | Zea mays | 3-4 | Significant decrease | N/A |
Note: The IC50 values can vary depending on the specific assay conditions, enzyme source, and purity of the compounds. The data presented here are for illustrative purposes to demonstrate the high potency of HPPD inhibitors.
Experimental Protocols
The following is a representative protocol for an in vitro HPPD enzyme inhibition assay, which can be adapted to determine the IC50 value of this compound.
In Vitro HPPD Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Principle: The activity of HPPD is monitored by measuring the rate of formation of its product, homogentisate, or the consumption of its substrate, p-hydroxyphenylpyruvate (HPPA). In the presence of an inhibitor like this compound, the enzyme's activity is reduced. The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity. A common method involves a coupled-enzyme assay where the product of the HPPD reaction is a substrate for a second enzyme, and the product of the second reaction can be monitored spectrophotometrically.
Materials and Reagents:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
This compound of known purity
-
p-Hydroxyphenylpyruvate (HPPA) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cofactors (e.g., FeSO₄ and Ascorbic Acid)
-
Coupling enzyme (e.g., Homogentisate 1,2-dioxygenase, HGD), if required
-
DMSO for dissolving this compound
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to obtain a range of concentrations to be tested.
-
Prepare a working solution of the HPPD enzyme in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a stock solution of the HPPA substrate in assay buffer. This should be prepared fresh daily.
-
Prepare a cofactor solution containing FeSO₄ and ascorbic acid.
-
-
Assay Setup (in a 96-well plate):
-
Add the assay buffer to each well.
-
Add the appropriate volume of the this compound dilutions to the test wells. For control wells (100% activity), add the same volume of DMSO.
-
Include a blank control with no enzyme.
-
Add the cofactor solution to all wells.
-
Add the HPPD enzyme solution to all wells except the blank.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 10 minutes) to allow this compound to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the HPPA substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at an appropriate wavelength over time using the microplate reader. The wavelength will depend on the specific assay method (e.g., 318 nm for the HGD-coupled assay).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves for each this compound concentration.
-
Determine the percent inhibition for each concentration relative to the control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value.
-
Conclusion
This compound is an effective herbicide that functions through a well-understood, indirect mechanism of carotenoid biosynthesis inhibition. By targeting the HPPD enzyme, it triggers a cascade of metabolic disruptions that ultimately lead to the photobleaching of chlorophyll and plant death. This technical guide provides a comprehensive overview of this mechanism, offering valuable insights for researchers, scientists, and professionals in the fields of agrochemical development and plant science. Further research to determine the specific quantitative parameters of this compound's activity would provide a more complete understanding of its herbicidal profile.
References
An In-depth Technical Guide to the Synthesis of Benzofenap
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for Benzofenap, a significant herbicide. The synthesis involves the preparation of two key intermediates: a substituted pyrazole (B372694) core and an acyl side-chain, followed by their subsequent coupling. This document outlines the experimental protocols for the synthesis of these intermediates and the final product, supported by quantitative data and a visual representation of the synthetic route.
I. Overview of the Synthetic Pathway
The synthesis of this compound, with the IUPAC name 2-{[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy}-1-(4-methylphenyl)ethan-1-one, can be strategically divided into three main stages:
-
Synthesis of the Pyrazole Core: Preparation of 4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-ol.
-
Synthesis of the Acyl Side-Chain: Preparation of 2-chloro-1-(p-tolyl)ethanone.
-
Final Coupling Reaction: Etherification of the pyrazole core with the acyl side-chain to yield this compound.
The overall synthetic scheme is depicted in the workflow diagram below.
An In-depth Technical Guide to the Solubility and Stability of Benzofenap
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofenap is a herbicide known for its efficacy in controlling broadleaved weeds, particularly in rice cultivation. A thorough understanding of its physicochemical properties, specifically its solubility in various solvents and its stability under different environmental conditions, is paramount for the development of effective formulations, ensuring optimal performance, and establishing appropriate storage and handling protocols. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound, presents illustrative data, and outlines potential degradation pathways.
Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) or an agrochemical like this compound is a critical factor influencing its bioavailability and formulation design. Due to its chemical structure, this compound exhibits very low solubility in aqueous solutions but is soluble in several organic solvents.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in public literature, Table 1 provides a representative summary of its solubility in water and indicates its qualitative solubility in common organic solvents. For research and development purposes, it is crucial to experimentally determine the precise solubility in the solvents intended for use in formulations.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | 25 | 0.00013 | [1] |
| Ethanol | 20 | Soluble | [2] |
| Acetone | 20 | Soluble | [2] |
| Chloroform | 20 | Soluble | [2] |
| Cyclohexane | 20 | Soluble | [2] |
| Methanol (B129727) | Not Specified | A solution of 100 µg/mL is commercially available | [3] |
Note: "Soluble" indicates that the substance dissolves, but the precise quantitative value is not specified in the cited sources. Experimental determination is necessary for formulation development.
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
1.2.1. Materials and Equipment
-
This compound (analytical standard)
-
Selected solvents (HPLC grade)
-
Volumetric flasks
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
1.2.2. Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a volumetric flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. Dilute the filtered aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Experimental Workflow for Solubility Determination
Stability of this compound
Stability studies are crucial to understand how the quality of this compound changes over time under the influence of various environmental factors such as pH, temperature, and light. This information is vital for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to accelerate the degradation of a substance to identify likely degradation products and establish the intrinsic stability of the molecule. These studies are also essential for developing stability-indicating analytical methods.
Table 2: Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24 hours |
| Oxidative Degradation | 3% H₂O₂ | 24, 48, 72 hours |
| Thermal Degradation | 60°C | 1, 3, 7 days |
| Photolytic Degradation | UV light (254 nm) and visible light (ICH option 1 or 2) | 24, 48, 72 hours |
Experimental Protocol for Forced Degradation Studies
2.2.1. Materials and Equipment
-
This compound (analytical standard)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
HPLC-UV/MS system
2.2.2. Procedure
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Application:
-
Hydrolysis: Add the stock solution to acidic (HCl) and basic (NaOH) solutions. Heat the mixtures if necessary to accelerate degradation. At specified time points, withdraw samples and neutralize them.
-
Oxidation: Add the stock solution to a solution of hydrogen peroxide. Keep the mixture at room temperature or slightly elevated temperature.
-
Thermal Stress: Store the solid drug and a solution of the drug in a thermostatic oven at a specified temperature.
-
Photolytic Stress: Expose the solid drug and a solution of the drug to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. An HPLC-MS system is highly recommended for the identification of degradation products.
-
Data Evaluation:
-
Determine the percentage of degradation of this compound.
-
Identify and characterize any significant degradation products.
-
Establish the mass balance to ensure that all degradation products are accounted for.
-
Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active ingredient due to degradation and separate it from its degradation products.
Table 3: Representative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Workflow for Stability Studies
Potential Degradation Pathway
This compound is known to hydrolyze in alkaline solutions.[2] This suggests that the ester linkage is a likely point of cleavage under basic conditions. A hypothetical degradation pathway is illustrated below.
References
Benzofenap: An In-depth Toxicological Profile for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of Benzofenap, a herbicide primarily used for the control of broad-leaved weeds in rice cultivation. This document synthesizes available data on its mechanism of action, toxicity, and metabolic fate, with a focus on providing a resource for research and development applications.
Executive Summary
This compound is a member of the acetophenone (B1666503) chemical class and functions as a carotenoid biosynthesis inhibitor.[1] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] While specific quantitative toxicological data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides context based on the broader class of HPPD inhibitor herbicides. This compound is characterized by low acute toxicity via oral, dermal, and inhalation routes.[3] It is classified as a skin and eye irritant and may cause target organ effects with repeated exposure.[3] This guide presents available data in structured tables, details relevant experimental protocols, and includes visualizations of key pathways and workflows to support further research.
Mechanism of Action
This compound's herbicidal activity stems from its inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2] This enzyme is crucial in the metabolic pathway of tyrosine in both plants and animals.[4][5] In plants, inhibition of HPPD disrupts the biosynthesis of plastoquinone (B1678516) and tocopherols, which are essential for carotenoid synthesis. The lack of carotenoids leads to the photo-bleaching of chlorophyll, resulting in the characteristic whitening of susceptible plants and eventual death.[4]
In mammals, the inhibition of HPPD also leads to an accumulation of tyrosine (tyrosinemia), as the normal catabolic pathway is disrupted.[5][6] The toxicological effects observed in animals exposed to HPPD inhibitors are primarily attributed to this buildup of systemic tyrosine.[6]
Toxicological Data
Quantitative toxicological data for this compound is not widely available in public literature. The following tables summarize the available information and highlight data gaps.
Acute Toxicity
This compound exhibits low acute toxicity.[2] A material safety data sheet indicates "no classification" for acute oral, dermal, and inhalation toxicity, suggesting low hazard in these categories.[3]
| Parameter | Species | Route | Value | Classification | Reference |
| LD50 | Rat | Oral | > 2000 mg/kg bw (inferred) | No Classification | [3] |
| LD50 | Rat/Rabbit | Dermal | > 2000 mg/kg bw (inferred) | No Classification | [3] |
| LC50 | Rat | Inhalation | Data not available | No Classification | [3] |
| Skin Irritation | Rabbit | Dermal | Data not available | Category 3 (Mild irritant) | [3] |
| Eye Irritation | Rabbit | Ocular | Data not available | Category 2B (Irritating) | [3] |
Sub-chronic and Chronic Toxicity
| Parameter | Species | Study Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| Sub-chronic | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Chronic | Data not available | Data not available | Data not available | Data not available | Data not available |
Other Toxicological Endpoints
| Endpoint | Assay | Result | Reference |
| Carcinogenicity | Data not available | Data not available | |
| Genotoxicity | Data not available | Data not available | |
| Reproductive Toxicity | Data not available | Data not available | |
| Developmental Toxicity | Data not available | Data not available | |
| Neurotoxicity | Data not available | Data not available |
Acceptable Intake Levels
| Parameter | Value | Issuing Body | Reference |
| Acceptable Daily Intake (ADI) | Data not available | ||
| Acceptable Operator Exposure Level (AOEL) | Data not available |
Metabolic Pathways
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals are typically followed for the registration of pesticides. Below are generalized methodologies for key toxicological studies.
Acute Oral Toxicity (Following OECD Guideline 423)
-
Test System: Typically, young adult female rats are used.
-
Procedure: A single dose of this compound is administered by gavage. The study is conducted in a stepwise manner using a limited number of animals at each step. The starting dose is selected based on available information.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.
-
Endpoint: The LD50 (median lethal dose) is estimated.
Sub-chronic Oral Toxicity (Following OECD Guideline 408)
-
Test System: Rodents (usually rats) of both sexes.
-
Procedure: this compound is administered daily in the diet or by gavage for 90 days. At least three dose levels and a control group are used.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis are conducted. At termination, a full necropsy and histopathological examination of organs and tissues are performed.
-
Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.
Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.
-
Procedure: The bacterial strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix).
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant, dose-related increase in revertants indicates mutagenic potential.
Conclusion
This compound is a herbicide with a well-defined mode of action as an HPPD inhibitor. Available data suggests it has low acute toxicity but may be a skin and eye irritant and could have target organ effects upon repeated exposure. Significant data gaps exist in the publicly available literature regarding its quantitative toxicological profile, including specific LD50, NOAEL, and ADI values, as well as detailed information on its mammalian metabolism, carcinogenicity, genotoxicity, reproductive toxicity, and neurotoxicity. Further research is warranted to fully characterize the toxicological profile of this compound for comprehensive risk assessment and to support its continued safe use in research and development. This guide provides a foundation for such research by summarizing the current state of knowledge and identifying key areas for future investigation.
References
- 1. This compound | C22H20Cl2N2O3 | CID 94686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: MY 71) [sitem.herts.ac.uk]
- 3. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. croplifeeurope.eu [croplifeeurope.eu]
- 7. Metabolism of benzophenone-3 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Environmental Fate and Degradation of Benzofenap
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofenap is a selective herbicide primarily used for the control of broadleaf weeds in rice cultivation.[1][2] As with any agrochemical, understanding its environmental fate and degradation is crucial for assessing its potential impact on ecosystems and human health. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence, degradation pathways, and mobility of this compound in various environmental compartments.
Chemical and Physical Properties
A solid understanding of this compound's chemical and physical properties is fundamental to predicting its behavior in the environment.
| Property | Value | Reference |
| IUPAC Name | 2-{[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy}-1-(4-methylphenyl)ethan-1-one | [3] |
| CAS Registry Number | 82692-44-2 | [2][3] |
| Molecular Formula | C22H20Cl2N2O3 | [3] |
| Molecular Weight | 431.3 g/mol | [4] |
| Water Solubility | 0.13 mg/L (at 25 °C) | [4] |
| LogP (Octanol-Water Partition Coefficient) | 4.69 | [4] |
| Vapor Pressure | Low (not specified) | [1] |
| Melting Point | 133.1 - 133.5 °C | [4] |
The low water solubility and high LogP value suggest that this compound has a tendency to partition from water into soil organic matter and biota.[1][4] Its low vapor pressure indicates that volatilization is not a significant dissipation pathway.[1]
Environmental Fate and Degradation
The environmental fate of this compound is governed by a combination of abiotic and biotic degradation processes, as well as its mobility in soil and water.
Persistence in Soil
This compound is characterized as being moderately persistent in soil systems.[1] The primary route of dissipation from soil is through microbial degradation.
Quantitative Data on Soil Persistence:
| Parameter | Value | Conditions | Reference |
| DT50 (Dissipation Time for 50% of the compound) | 44 days | Surface soil in a flooded rice field ecosystem | [5] |
It is important to note that the half-life of a pesticide in soil can be influenced by various factors, including soil type, organic matter content, pH, temperature, and microbial activity.
Degradation in Aquatic Systems
The fate of this compound in aquatic environments is influenced by hydrolysis, photolysis, and biodegradation.
Hydrolysis: Limited specific data is available on the hydrolysis of this compound. However, related compounds with ester linkages can undergo hydrolysis, particularly under alkaline conditions.
Persistence in Water: One study reported a rapid dissipation of this compound from irrigation water, with a half-life of less than one day.[5] This rapid disappearance was attributed to the deposition of the suspension concentrate formulation rather than degradation in the water column.[5]
Mobility in Soil
The mobility of a pesticide in soil determines its potential to leach into groundwater.
Sorption: Due to its low water solubility and high LogP, this compound is expected to have a strong affinity for soil organic matter, leading to high sorption and limited mobility. This is consistent with the assessment that there is a low risk of this compound leaching to groundwater.[1]
Degradation Pathways
Detailed degradation pathways for this compound are not well-documented in the available scientific literature. However, based on its chemical structure, potential degradation reactions can be hypothesized.
Caption: Hypothetical degradation pathways of this compound.
Potential Degradation Reactions:
-
Hydrolysis: The ether linkage in the this compound molecule could be susceptible to hydrolytic cleavage, breaking the molecule into two smaller fragments.
-
Microbial Degradation: Soil microorganisms could utilize this compound as a carbon source, leading to the cleavage of the benzoyl-pyrazole bond or hydroxylation of the aromatic rings.
-
Further Degradation: The initial degradation products are likely to undergo further microbial degradation, eventually leading to mineralization to carbon dioxide, water, and inorganic salts.
The identification and quantification of specific metabolites are crucial for a complete understanding of the environmental risk posed by this compound.
Experimental Protocols
Detailed experimental protocols for the environmental fate studies of this compound are not publicly available. However, such studies are typically conducted following standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).
Aerobic Soil Metabolism Study (based on OECD 307)
This study aims to determine the rate and route of degradation of a test substance in soil under aerobic conditions.
Caption: General workflow for an aerobic soil metabolism study.
Key Steps:
-
Soil Selection and Characterization: Representative agricultural soils are collected and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.
-
Test Substance: Radiolabeled this compound (e.g., with ¹⁴C) is used to facilitate the tracking of the parent compound and its degradation products.
-
Application and Incubation: The test substance is applied to soil samples, which are then incubated under controlled aerobic conditions (temperature, moisture) in the dark.
-
Sampling and Analysis: Soil samples are taken at various time intervals and extracted. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound and its metabolites.
-
Data Evaluation: The data are used to calculate the dissipation half-life (DT₅₀) and to propose a degradation pathway.
Hydrolysis Study (based on OECD 111)
This study determines the rate of abiotic hydrolysis of a chemical as a function of pH.
Caption: General workflow for a hydrolysis study.
Key Steps:
-
Preparation of Test Solutions: Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are prepared.
-
Incubation: The test substance is added to the buffer solutions and incubated in the dark at a constant temperature.
-
Sampling and Analysis: Aliquots are taken at various time points and analyzed for the concentration of the parent compound, usually by HPLC.
-
Data Evaluation: The rate of hydrolysis is determined, and half-lives are calculated for each pH.
Aqueous Photolysis Study (based on OECD 316)
This study determines the rate of photodegradation of a chemical in water.
Key Steps:
-
Preparation of Test Solutions: Solutions of the test substance in sterile, purified water are prepared.
-
Irradiation: The test solutions are exposed to a light source that simulates natural sunlight. Control samples are kept in the dark.
-
Sampling and Analysis: Samples are taken from both irradiated and dark control solutions at various time intervals and analyzed for the concentration of the parent compound and any major photoproducts.
-
Data Evaluation: The photodegradation rate and half-life are calculated. The quantum yield can also be determined.
Analytical Methodology
The analysis of this compound and its potential degradation products in environmental matrices typically involves chromatographic techniques coupled with sensitive detectors.
Extraction:
-
Soil: Solid-liquid extraction (SLE) or accelerated solvent extraction (ASE) with organic solvents like acetonitrile (B52724) or acetone.
-
Water: Liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) using a suitable sorbent.
Analysis:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector or, for more definitive identification and quantification, a mass spectrometer (LC-MS or LC-MS/MS).
Method Validation: Any analytical method used for regulatory purposes must be thoroughly validated to ensure its accuracy, precision, specificity, and sensitivity.
Conclusion and Future Research
This compound is moderately persistent in soil, with microbial degradation being the primary dissipation pathway. In aquatic systems, it appears to dissipate rapidly from the water column, primarily through partitioning to sediment. There is a low risk of leaching to groundwater due to its strong sorption to soil.
However, significant data gaps remain regarding the environmental fate of this compound. Future research should focus on:
-
Elucidation of Degradation Pathways: Detailed studies to identify and quantify the major degradation products of this compound in both soil and water are needed to fully assess the environmental risk.
-
Abiotic Degradation: Quantitative studies on the hydrolysis and photolysis of this compound are required to better understand its persistence in aquatic environments.
-
Anaerobic Degradation: Investigations into the degradation of this compound under anaerobic conditions, which can occur in flooded rice paddies and sediments, are warranted.
-
Development of Specific Analytical Methods: Validated analytical methods for the simultaneous determination of this compound and its key metabolites in various environmental matrices are essential for effective monitoring.
A more complete understanding of these aspects will allow for a more refined and comprehensive environmental risk assessment of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Technical Grade Benzofenap
This guide provides a comprehensive overview of the core physical and chemical characteristics of technical grade benzofenap. It is intended for researchers, scientists, and professionals in drug development and agrochemical research. The information is compiled from various chemical databases and safety data sheets.
General and Identification Characteristics
This compound is a synthetic organic compound classified as a benzoylpyrazole (B3032486) herbicide.[1] It is known by several synonyms, including Yukawide and MY 71.[2][3] The primary identifiers and chemical names are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 82692-44-2 | [2][4] |
| Molecular Formula | C₂₂H₂₀Cl₂N₂O₃ | [2][4] |
| Molecular Weight | 431.31 g/mol | [2][3][5] |
| IUPAC Name | 2-{[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy}-1-(4-methylphenyl)ethan-1-one | [1][6] |
| Common Synonyms | Yukawide, MY 71, 2-(4-(2,4-dichloro-m-toluoyl)-1,3-dimethylpyrazol-5-yloxy)-4'-methylacetophenone | [1][2][4] |
| Chemical Structure | Canonical SMILES: CC1=CC=C(C=C1)C(=O)COC2=C(C(=NN2C)C)C(=O)C3=C(C(=C(C=C3)Cl)C)Cl | [1][4] |
Physicochemical Properties
Technical grade this compound is a white, odorless, solid powder at room temperature.[7] It has a defined melting point and is considered to have low volatility.[1] Key physical and chemical properties are detailed in the following table.
| Property | Value | Reference(s) |
| Physical State | Solid, Powder | [7] |
| Appearance / Color | White | [7] |
| Odor | Odorless | [7] |
| Melting Point | 133.1 – 133.5 °C | [4][7] |
| Boiling Point | No data available | [7] |
| Density | 1.09 g/mL | [1] |
| Vapor Pressure (at 20-25 °C) | 0.013 mPa (20 °C); ≤1×10⁻⁷ mmHg | [1][7] |
| Flash Point | 210 °C | [7] |
| Octanol-Water Partition Coefficient (Log P) | 4.69 | [1][4] |
Solubility Profile
This compound exhibits low aqueous solubility and is soluble in several organic solvents.[1][7] This lipophilic nature is consistent with its high octanol-water partition coefficient (Log P) of 4.69, which indicates a preference for fatty or non-polar environments.[1][4][8]
| Solvent | Solubility (at 20-25 °C) | Reference(s) |
| Water | 0.13 mg/L | [1][7] |
| Acetone | 73,000 mg/L | [1] |
| Xylene | 69,000 mg/L | [1] |
| n-Hexane | 5,600 mg/L | [1] |
| Chloroform | 920,000 mg/L | [1] |
| Ethanol | Soluble | [7] |
| Cyclohexane | Soluble | [7] |
Stability and Reactivity
This compound is stable under normal storage conditions but hydrolyzes in alkaline solutions.[7] It should be stored away from direct sunlight and heat in a light-shielding, airtight container.[7] Hazardous decomposition products in case of a fire may include nitrogen oxides and chlorine compounds.[7]
Experimental Protocols
Detailed experimental protocols for the determination of this compound's physicochemical properties are not available in the cited literature. However, standardized methods, such as those established by the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD), are typically employed for the characterization of technical grade chemical substances.
-
Melting Point: Determined using methods like capillary melting point apparatus, differential scanning calorimetry (DSC), or thermogravimetric analysis (TGA).
-
Solubility: Typically measured using the flask-shaking method followed by quantitative analysis of the saturated solution, often by High-Performance Liquid Chromatography (HPLC).
-
Octanol-Water Partition Coefficient (Kow): The Log P value is a critical parameter for assessing environmental fate.[8][9] It is commonly determined using the shake-flask method , where the compound is partitioned between n-octanol and water, and the concentration in each phase is measured.[10][11] An alternative is the generator column method , which is suitable for compounds with low water solubility.[11]
-
Vapor Pressure: Methods for determining vapor pressure for low-volatility substances include gas saturation or effusion techniques.
A generalized workflow for the physicochemical characterization of a technical grade chemical like this compound is illustrated below.
Caption: Generalized workflow for physicochemical characterization.
Mechanism of Action
This compound functions as a herbicide by inhibiting carotenoid biosynthesis.[3][4] Specifically, it acts as a bleaching inhibitor of the enzyme 4-hydroxyphenyl-pyruvate-dioxygenase (HPPD).[1] This enzyme is a key component in the biochemical pathway that converts tyrosine to plastoquinone (B1678516) and α-tocopherol. Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, an enzyme directly involved in the carotenoid biosynthesis pathway. By inhibiting HPPD, this compound disrupts the production of protective carotenoids, leading to the photo-oxidative destruction of chlorophyll (B73375) and subsequent plant death.
Caption: this compound's mode of action via HPPD inhibition.
References
- 1. This compound (Ref: MY 71) [sitem.herts.ac.uk]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | 82692-44-2 [chemicalbook.com]
- 4. This compound | C22H20Cl2N2O3 | CID 94686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 8. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 9. epa.gov [epa.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
An In-depth Technical Guide to the Spectroscopic Data of Benzofenap
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the herbicide Benzofenap. Due to the limited availability of public domain experimental spectra for this compound, this document presents a combination of experimental mass spectrometry data and theoretically predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on its known chemical structure. This guide is intended to support research, analytical method development, and quality control activities.
Chemical Structure and Properties
-
IUPAC Name: 2-[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethylpyrazol-5-yl]oxy-1-(4-methylphenyl)ethanone[1]
-
Molecular Formula: C₂₂H₂₀Cl₂N₂O₃[1]
-
Molecular Weight: 431.3 g/mol [1]
-
CAS Number: 82692-44-2
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides crucial information for the confirmation of the molecular weight and elemental composition of this compound, as well as for its structural elucidation through fragmentation analysis.
LC-MS Data
Liquid chromatography-mass spectrometry (LC-MS) data is available for this compound, confirming its molecular weight.
| Parameter | Value | Reference |
| Accession ID | MSBNK-MSSJ-MSJ02963 | [1] |
| Instrument | X500R QTOF | [1] |
| Ionization | ESI (Positive Mode) | [1] |
| Observed m/z | 431.0928, 432.0959, 433.0901, 434.0936, 435.0881 | [1] |
MS/MS Fragmentation Data
Tandem mass spectrometry (MS/MS) provides insights into the structure of this compound through collision-induced dissociation (CID).
| Parameter | Value | Reference |
| Accession ID | MSBNK-MSSJ-MSJ02964 | [1] |
| Instrument | X500R QTOF | [1] |
| Precursor m/z | 431.092375 | [1] |
| Adduct | [M+H]⁺ | [1] |
| Collision Energy | 10 V | [1] |
| Major Fragment Ion (m/z) | 431.0915 | [1] |
Experimental Protocol for Mass Spectrometry
The following is a representative protocol for acquiring LC-MS/MS data for a compound like this compound.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) and then diluted to an appropriate concentration for analysis.
-
Chromatographic Separation:
-
LC System: ExionLC AD
-
Column: TSKgel ODS-100S (5 µm, 2.1 mm x 250 mm)[1]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to promote ionization.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometric Analysis:
-
Mass Spectrometer: AB Sciex X500R QTOF Mass Spectrometer[1]
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Scan Range: m/z 100-1000 for full scan analysis.
-
MS/MS Analysis: For fragmentation studies, the protonated molecule [M+H]⁺ is selected as the precursor ion and subjected to collision-induced dissociation (CID) with nitrogen gas.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.0 - 8.0 | Multiplet | 7H |
| -O-CH₂-C=O | ~5.0 - 5.5 | Singlet | 2H |
| Pyrazole-N-CH₃ | ~3.7 | Singlet | 3H |
| Aromatic-CH₃ | ~2.4 | Singlet | 3H |
| Pyrazole-C-CH₃ | ~2.2 | Singlet | 3H |
Predicted ¹³C NMR Data
| Functional Group | Expected Chemical Shift (ppm) |
| Ketone C=O | 190 - 200 |
| Ester C=O | 165 - 175 |
| Aromatic C-Cl | 130 - 140 |
| Aromatic C-H & C-C | 120 - 150 |
| Pyrazole Ring Carbons | 110 - 150 |
| -O-CH₂- | 60 - 70 |
| Pyrazole-N-CH₃ | ~35 - 40 |
| Aromatic-CH₃ | ~20 - 25 |
| Pyrazole-C-CH₃ | ~10 - 15 |
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for obtaining NMR spectra for organic compounds like this compound.
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not currently available in public databases. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Alkyl C-H | 2850 - 3000 | Stretch |
| Ketone C=O | 1680 - 1700 | Stretch |
| Benzoyl C=O | 1650 - 1670 | Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
| C-O (Ether) | 1050 - 1250 | Stretch |
| C-Cl | 700 - 850 | Stretch |
Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample like this compound is the KBr pellet technique.
-
Sample Preparation:
-
1-2 mg of the this compound sample is finely ground in an agate mortar.
-
Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.
-
The sample and KBr are thoroughly mixed and ground to a fine, homogeneous powder.
-
-
Pellet Formation:
-
The powder mixture is transferred to a pellet die.
-
The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a translucent pellet.
-
-
Spectral Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added.
-
Background: A background spectrum of a pure KBr pellet is recorded prior to sample analysis.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound such as this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
The Impact of Benzofenap on Soil Microbial Ecosystems: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzofenap, a 4-benzoylpyrazole (B1253644) herbicide, is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the carotenoid biosynthesis pathway in plants. While effective for weed management, the introduction of any xenobiotic into the soil environment necessitates a thorough understanding of its potential effects on non-target organisms, particularly the soil microbial communities that are fundamental to soil health and ecosystem functioning. This technical guide synthesizes the current understanding of the effects of this compound and other HPPD-inhibiting herbicides on soil microbial biomass, enzyme activity, and community structure. Due to a lack of direct studies on this compound, this guide draws parallels from research on other HPPD inhibitors, particularly those with similar chemical structures or modes of action. This document also provides detailed experimental protocols for key analytical methods and visualizes critical pathways and workflows to support further research in this area.
Introduction to this compound
This compound is a selective herbicide used for the control of broadleaf and grass weeds. Its mode of action is the inhibition of the HPPD enzyme, which leads to the bleaching of susceptible plants due to the disruption of carotenoid synthesis and subsequent photo-oxidative damage.
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| Chemical Class | 4-Benzoylpyrazole | [1][2] |
| Mode of Action | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor | [2] |
| Molecular Formula | C₂₂H₂₀Cl₂N₂O₃ | [3] |
| Molar Mass | 431.3 g/mol | [3] |
| Water Solubility | Low | [2] |
| Persistence in Soil | Moderately persistent | [2] |
Effects on Soil Microbial Communities: An Analogous Perspective
Direct research on the specific effects of this compound on soil microbial communities is limited. Therefore, this section presents data from studies on other HPPD-inhibiting herbicides, such as QYM201, to provide an analogous overview of potential impacts.
Quantitative Effects on Microbial Populations and Enzyme Activity
The following tables summarize the quantitative effects of the HPPD-inhibiting herbicide QYM201 on soil microbial populations and enzyme activities in two different soil types (Soil A and Soil B) at various concentrations over a 45-day incubation period. The data is adapted from a study by an analogous HPPD inhibitor[4].
Table 1: Effect of an HPPD-Inhibiting Herbicide on Soil Microbial Populations (cfu/g soil)
| Treatment | Time (days) | Bacteria (x 10⁶) - Soil A | Actinomycetes (x 10⁵) - Soil A | Fungi (x 10⁴) - Soil A | Bacteria (x 10⁶) - Soil B | Actinomycetes (x 10⁵) - Soil B | Fungi (x 10⁴) - Soil B |
| Control | 10 | 8.5 | 7.2 | 3.1 | 9.2 | 8.1 | 3.5 |
| 45 | 8.3 | 7.0 | 3.0 | 9.0 | 7.9 | 3.4 | |
| 0.1 mg/kg | 10 | 7.8 | 6.5 | 3.0 | 8.5 | 7.4 | 3.5 |
| 45 | 8.2 | 6.9 | 3.1 | 8.9 | 7.8 | 3.4 | |
| 1 mg/kg | 10 | 7.1 | 5.9 | 2.9 | 7.8 | 6.8 | 3.3 |
| 45 | 8.0 | 6.7 | 3.0 | 8.7 | 7.5 | 3.3 | |
| 5 mg/kg | 10 | 6.2 | 5.1 | 2.8 | 6.9 | 5.9 | 3.2 |
| 45 | 7.5 | 6.1 | 2.9 | 8.1 | 6.9 | 3.2 |
*p < 0.05, **p < 0.01 compared to control
Table 2: Effect of an HPPD-Inhibiting Herbicide on Soil Enzyme Activities
| Treatment | Time (days) | Protease (mg/kg/24h) - Soil A | Urease (mg/kg/24h) - Soil A | Sucrase (mg/kg/24h) - Soil A | Catalase (mL/g/20min) - Soil A | Protease (mg/kg/24h) - Soil B | Urease (mg/kg/24h) - Soil B | Sucrase (mg/kg/24h) - Soil B | Catalase (mL/g/20min) - Soil B |
| Control | 10 | 15.2 | 8.9 | 25.6 | 3.2 | 16.5 | 9.8 | 28.1 | 3.5 |
| 45 | 14.9 | 8.7 | 25.1 | 3.3 | 16.2 | 9.6 | 27.8 | 3.6 | |
| 0.1 mg/kg | 10 | 14.5 | 8.5 | 24.8 | 3.5 | 15.8 | 9.4 | 27.5 | 3.8 |
| 45 | 14.8 | 8.6 | 25.0 | 3.4 | 16.1 | 9.5 | 27.6 | 3.7 | |
| 1 mg/kg | 10 | 13.1 | 7.8 | 23.2 | 3.8 | 14.2 | 8.5 | 25.9 | 4.1 |
| 45 | 14.2 | 8.2 | 24.5 | 3.6 | 15.5 | 9.1 | 26.9 | 3.9 | |
| 5 mg/kg | 10 | 11.5 | 6.9 | 21.1 | 4.2 | 12.5 | 7.5 | 23.8 | 4.5 |
| 45 | 13.5 | 7.8 | 23.6 | 3.9** | 14.6 | 8.6 | 25.8 | 4.2** |
*p < 0.05, **p < 0.01 compared to control
Summary of Findings:
-
Microbial Populations: The application of the HPPD inhibitor QYM201 at higher concentrations (1 and 5 mg/kg) initially led to a significant decrease in bacterial and actinomycete populations, with a recovery observed over time, particularly at the lower concentration. Fungal populations were not significantly affected[4].
-
Enzyme Activities: Protease, urease, and sucrase activities were initially inhibited by higher concentrations of QYM201, with a gradual recovery. In contrast, catalase activity was stimulated, and this effect persisted to the end of the 45-day experiment[4].
Microbial Degradation of Benzoylpyrazole (B3032486) Herbicides
The persistence of a herbicide in the soil is largely determined by microbial degradation. While the specific degradation pathway of this compound is not well-documented, research on the related benzoylpyrazole herbicide, topramezone (B166797), provides a plausible model. A Trichoderma isolate has been shown to degrade 85% of applied topramezone within 30 days in sterilized soil[1][4].
The proposed degradation pathway involves several biochemical reactions, including demethylation, desulfonylation followed by hydroxylation, alkyl hydroxylation, hydrolysis of the carbonyl group, methoxylation, and hetero ring hydroxylation[1][4].
Caption: Hypothetical degradation pathway of a benzoylpyrazole herbicide by soil microorganisms.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of herbicides on soil microbial communities.
Soil Microbial Biomass Carbon and Nitrogen (Chloroform Fumigation-Extraction Method)
This protocol is adapted from the chloroform (B151607) fumigation-extraction method[2][5][6][7].
Objective: To determine the amount of carbon and nitrogen held within the soil microbial biomass.
Materials:
-
Fresh, sieved soil samples
-
Chloroform (ethanol-free)
-
0.5 M K₂SO₄ extraction solution
-
Vacuum desiccator
-
Beakers
-
Filter paper (Whatman No. 42)
-
Shaker
-
Total Organic Carbon (TOC) and Total Nitrogen (TN) analyzer
Procedure:
-
Sample Preparation: Two subsamples of each soil are required. One will be fumigated (F), and the other will serve as a non-fumigated (NF) control.
-
Fumigation: Place the 'F' subsamples in a vacuum desiccator containing a beaker of ethanol-free chloroform and anti-bumping granules. Evacuate the desiccator until the chloroform boils, then seal and incubate in the dark for 24 hours.
-
Chloroform Removal: After incubation, remove the chloroform vapor by repeatedly evacuating and flushing the desiccator with air.
-
Extraction: Add 0.5 M K₂SO₄ solution to both the fumigated and non-fumigated soil samples (a typical soil-to-extractant ratio is 1:4 w/v).
-
Shaking: Shake the soil suspensions for 30 minutes on a reciprocal shaker.
-
Filtration: Filter the extracts through Whatman No. 42 filter paper.
-
Analysis: Analyze the filtered extracts for total organic carbon and total nitrogen using a TOC/TN analyzer.
-
Calculation:
-
Microbial Biomass C (MBC) = (C in fumigated extract - C in non-fumigated extract) / kEC
-
Microbial Biomass N (MBN) = (N in fumigated extract - N in non-fumigated extract) / kEN
-
kEC and kEN are extraction efficiency factors (commonly used values are 0.45 for C and 0.54 for N).
-
Caption: Workflow for determining soil microbial biomass C and N.
Soil Microbial Community Diversity (High-Throughput Sequencing of 16S rRNA and ITS genes)
This protocol provides a general workflow for assessing bacterial and fungal diversity in soil[8][9][10][11][12].
Objective: To characterize the taxonomic composition and diversity of soil bacterial and fungal communities.
Materials:
-
Soil samples
-
DNA extraction kit (e.g., MoBio PowerSoil DNA Isolation Kit)
-
Primers for 16S rRNA gene (for bacteria) and ITS region (for fungi)
-
PCR reagents
-
Gel electrophoresis equipment
-
DNA sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software (e.g., QIIME 2, mothur)
Procedure:
-
DNA Extraction: Extract total genomic DNA from soil samples using a specialized soil DNA extraction kit to minimize inhibitor carryover.
-
PCR Amplification: Amplify the V4 region of the 16S rRNA gene for bacteria and the ITS1 or ITS2 region for fungi using barcoded primers.
-
Library Preparation: Purify the PCR products, quantify them, and pool them in equimolar concentrations to create a sequencing library.
-
Sequencing: Perform high-throughput sequencing of the prepared library on a platform such as Illumina MiSeq.
-
Bioinformatics Analysis:
-
Quality Filtering: Remove low-quality reads and chimeras.
-
OTU Clustering/ASV Inference: Group sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to each OTU/ASV using a reference database (e.g., Greengenes, SILVA for 16S; UNITE for ITS).
-
Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Simpson) and beta diversity metrics (e.g., Bray-Curtis, UniFrac) to compare community composition between samples.
-
Caption: Workflow for high-throughput sequencing-based microbial diversity analysis.
Conclusion and Future Directions
The available evidence, primarily from analogous HPPD-inhibiting herbicides, suggests that this compound may have transient and dose-dependent effects on soil microbial communities. At typical field application rates, the impacts on microbial biomass and diversity may be minimal, but higher concentrations could lead to temporary inhibition of certain microbial groups and enzyme activities, while potentially stimulating others.
Further research is critically needed to:
-
Conduct direct studies on the effects of this compound on a wide range of soil microbial parameters, including microbial biomass, community structure, and functional diversity, across various soil types and environmental conditions.
-
Elucidate the specific microbial degradation pathway of this compound and identify the key microbial species and enzymes involved.
-
Investigate the potential for co-metabolism and the influence of environmental factors on the degradation rate of this compound.
-
Assess the long-term impacts of repeated this compound application on soil health and ecosystem services.
This technical guide provides a foundational understanding and a methodological framework to support these future research endeavors, ultimately contributing to a more comprehensive risk assessment and sustainable use of this compound in agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.2.1 Soil microbial biomass – C, N, and P – ClimEx Handbook [climexhandbook.w.uib.no]
- 3. biology.byu.edu [biology.byu.edu]
- 4. apwss.org.in [apwss.org.in]
- 5. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 6. shimadzu.com [shimadzu.com]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. ojp.gov [ojp.gov]
- 10. High-throughput cultivation and identification of soil bacteria [protocols.io]
- 11. journals.asm.org [journals.asm.org]
- 12. Microbial Diversity Analysis of Soil - CD Genomics [cd-genomics.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Benzofenap in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofenap is a pyrazole (B372694) herbicide used for the control of various weeds. Monitoring its presence in soil and water is crucial for environmental assessment and ensuring food safety. These application notes provide detailed protocols for the extraction and quantification of this compound in soil and water matrices using modern analytical techniques. The methodologies are based on established practices for pyrazole herbicides and are tailored for sensitive and reliable detection.
Analytical Methods Overview
The recommended analytical approach for the determination of this compound in environmental samples involves sample extraction followed by instrumental analysis using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). For soil samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is proposed. For water samples, Solid-Phase Extraction (SPE) is the method of choice for sample clean-up and concentration.
Data Presentation: Quantitative Method Parameters
The following tables summarize the key quantitative parameters for the analytical methods described. These values are based on typical performance for pyrazole herbicides and should be validated in the user's laboratory.
Table 1: HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | Optimized for analyte separation (see protocol) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 431.1 |
| Product Ion 1 (m/z) | 119.0 |
| Product Ion 2 (m/z) | 105.0 |
| Collision Energy | To be optimized for the specific instrument |
Note: The precursor and product ions are based on available library data and should be confirmed with an analytical standard of this compound.
Table 2: Method Performance for this compound in Soil (QuEChERS & HPLC-MS/MS)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg |
| Linearity (r²) | > 0.99 |
| Recovery | 80 - 110% |
| Relative Standard Deviation (RSD) | < 15% |
Table 3: Method Performance for this compound in Water (SPE & HPLC-MS/MS)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 10 ng/L |
| Limit of Quantification (LOQ) | 5 - 50 ng/L |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 115% |
| Relative Standard Deviation (RSD) | < 15% |
Experimental Protocols
Analysis of this compound in Soil
This protocol details the QuEChERS extraction of this compound from soil samples followed by HPLC-MS/MS analysis.
4.1.1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Sodium citrate (B86180) tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
4.1.2. Experimental Workflow: Soil Sample Analysis
Caption: Workflow for this compound analysis in soil.
4.1.3. Protocol Steps
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of HPLC-grade water and vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 1 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge at ≥4000 rpm for 5 minutes.
-
Final Preparation: Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
HPLC-MS/MS Analysis: Analyze the sample using the HPLC-MS/MS parameters outlined in Table 1.
Analysis of this compound in Water
This protocol describes the solid-phase extraction (SPE) of this compound from water samples followed by HPLC-MS/MS analysis.
4.2.1. Materials and Reagents
-
This compound analytical standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE manifold
-
Nitrogen evaporator
-
Syringe filters (0.22 µm)
4.2.2. Experimental Workflow: Water Sample Analysis
Caption: Workflow for this compound analysis in water.
4.2.3. Protocol Steps
-
Sample Preparation: Filter the water sample (500 mL) to remove any particulate matter. Acidify the sample to approximately pH 3 with formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 20-30 minutes.
-
Elution: Elute the retained this compound with 2 x 5 mL of acetonitrile.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Final Preparation: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
HPLC-MS/MS Analysis: Analyze the sample using the HPLC-MS/MS parameters outlined in Table 1.
Quality Control and Method Validation
For reliable results, it is essential to perform method validation and include quality control samples in each analytical batch. This should include:
-
Method Blanks: To check for contamination during the sample preparation process.
-
Matrix-Matched Standards: To account for matrix effects in both soil and water.
-
Spiked Samples: To determine method recovery and precision.
-
Continuing Calibration Verification (CCV): To ensure the stability of the instrument's response.
Note on Degradation Products
Currently, there is limited publicly available information on the environmental degradation products of this compound. A comprehensive monitoring program should consider the identification and analysis of major metabolites as this information becomes available. The methods presented here can serve as a starting point for the analysis of potential degradation products, which are likely to have similar structural features.
Safety Precautions
Standard laboratory safety practices should be followed when performing these procedures. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All work with organic solvents should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used.
Quantitative Analysis of Benzofenap in Soil Using HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide Benzofenap in soil matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines a comprehensive workflow, including sample extraction, cleanup, and optimized instrumental analysis. The method has been validated to demonstrate high accuracy, precision, and a low limit of quantification, making it suitable for environmental monitoring and regulatory compliance.
Introduction
This compound is a selective herbicide used for the control of various broadleaf weeds. Its persistence and potential mobility in soil necessitate sensitive and specific analytical methods for monitoring its presence in the environment. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) offers excellent selectivity and sensitivity for the trace-level quantification of pesticides in complex matrices like soil. This application note provides a complete protocol for the extraction, chromatographic separation, and mass spectrometric detection of this compound.
Experimental Protocol
Sample Preparation (Soil Matrix)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound from soil.
Materials:
-
Homogenized soil sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Centrifuge capable of ≥ 4000 rpm
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately cap and vortex for another 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Transfer the acetonitrile supernatant (upper layer) to a clean tube containing 150 mg of PSA and 50 mg of C18 sorbent for dispersive solid-phase extraction (dSPE) cleanup.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Instrumentation and Conditions
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions: | Parameter | Value | | :--- | :--- | | Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) | | Mobile Phase A | Water with 0.1% formic acid | | Mobile Phase B | Acetonitrile with 0.1% formic acid | | Flow Rate | 0.3 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40 °C | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 1.0 | 10 | | | 8.0 | 95 | | | 10.0 | 95 | | | 10.1 | 10 | | | 12.0 | 10 |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound (Quantifier) | 431.1 | 105.0 | 0.050 | 25 |
| this compound (Qualifier) | 431.1 | 119.0 | 0.050 | 20 |
Data Presentation
The quantitative performance of the method was evaluated through a validation study. The results for linearity, accuracy (recovery), precision (repeatability), and sensitivity (LOD and LOQ) are summarized in the following table.
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/kg |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (Recovery at 10 µg/kg) | 92.5% |
| Precision (RSDr at 10 µg/kg) | 4.8% |
| Limit of Detection (LOD) | 0.3 µg/kg |
| Limit of Quantification (LOQ) | 1.0 µg/kg |
Visualization of Experimental Workflow
Caption: Workflow for this compound analysis.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative determination of this compound in soil samples. The sample preparation protocol is straightforward and effective, while the instrumental analysis offers high selectivity and low detection limits. This method is well-suited for routine monitoring of this compound residues in environmental soil samples.
Development of a Competitive ELISA for Benzofenap Quantification
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofenap is a potent herbicide used for the control of various weeds. Monitoring its presence in environmental and biological samples is crucial for ensuring safety and regulatory compliance. This document describes the development and protocol for a sensitive and specific competitive enzyme-linked immunosorbent assay (cELISA) for the quantification of this compound. The assay is based on the competition between free this compound in the sample and a this compound-enzyme conjugate for binding to a limited number of specific anti-Benzofenap antibody-coated wells. The signal generated is inversely proportional to the concentration of this compound in the sample.
Principle of the Assay
The competitive ELISA is a highly sensitive immunoassay format ideal for detecting small molecules like this compound. The core principle involves the competition between the analyte (this compound) in the sample and a fixed amount of a labeled this compound derivative (hapten-enzyme conjugate) for binding to a limited number of specific antibody binding sites. The antibody is pre-coated onto the wells of a microtiter plate. After incubation, unbound reagents are washed away, and a substrate is added. The enzyme in the conjugate converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of this compound, from which the concentration in unknown samples can be determined.
Materials and Reagents
-
Anti-Benzofenap Antibody Coated Microtiter Plate (96-well)
-
This compound Standard Solutions: 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL in sample diluent.
-
This compound-Horseradish Peroxidase (HRP) Conjugate
-
Sample Diluent
-
Wash Buffer (10X): Dilute to 1X with deionized water before use.
-
TMB Substrate Solution
-
Stop Solution (2N H₂SO₄)
-
Microplate Reader capable of measuring absorbance at 450 nm.
-
Pipettes and Tips
-
Deionized Water
Experimental Protocols
Hapten Synthesis and Immunogen Preparation
To produce antibodies against the small molecule this compound, it must first be rendered immunogenic by conjugating it to a larger carrier protein. This involves the synthesis of a this compound derivative (hapten) with a functional group suitable for conjugation.
1. Hapten Synthesis:
A derivative of this compound is synthesized to introduce a carboxyl group, which can then be used for conjugation to the carrier protein. This can be achieved by modifying a part of the this compound molecule that is less critical for antibody recognition to ensure the resulting antibodies are specific to the core structure of this compound.
2. Immunogen and Coating Antigen Preparation:
The synthesized this compound hapten is conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) for generating an immune response (immunogen) and to a different carrier protein like Ovalbumin (OVA) for use as a coating antigen in the ELISA plate to avoid cross-reactivity with the carrier protein itself. The conjugation is typically performed using the carbodiimide (B86325) reaction, which facilitates the formation of an amide bond between the carboxyl group of the hapten and the amino groups of the carrier protein.
Antibody Production
Polyclonal or monoclonal antibodies can be generated. For high specificity and reproducibility, monoclonal antibodies are preferred.
1. Immunization:
Mice or rabbits are immunized with the this compound-BSA conjugate (immunogen) emulsified in an adjuvant. Booster injections are given periodically to elicit a strong immune response.
2. Screening and Selection:
The serum from immunized animals is screened for the presence of anti-Benzofenap antibodies using an indirect ELISA, with the this compound-OVA conjugate coated on the microtiter plates. For monoclonal antibody production, hybridoma technology is employed. Spleen cells from the best-responding animal are fused with myeloma cells to create hybridoma cells. These cells are then screened to identify clones that produce antibodies with high affinity and specificity for this compound.
Competitive ELISA Protocol
-
Preparation: Bring all reagents and samples to room temperature. Dilute the 10X Wash Buffer to 1X with deionized water.
-
Standard and Sample Addition: Add 50 µL of each this compound standard and unknown sample into the appropriate wells of the anti-Benzofenap antibody-coated microtiter plate.
-
Conjugate Addition: Add 50 µL of the this compound-HRP conjugate to each well.
-
Incubation: Gently mix the plate and incubate for 1 hour at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well 5 times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on a paper towel to remove any remaining wash buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Development: Incubate the plate in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Presentation
Table 1: this compound ELISA Standard Curve Data
| Standard Concentration (ng/mL) | Mean Absorbance (450 nm) | % B/B₀ |
| 0 | 1.852 | 100 |
| 0.1 | 1.621 | 87.5 |
| 0.5 | 1.154 | 62.3 |
| 1 | 0.833 | 45.0 |
| 5 | 0.370 | 20.0 |
| 10 | 0.204 | 11.0 |
| 50 | 0.093 | 5.0 |
B/B₀ is the ratio of the absorbance of a standard or sample to the absorbance of the zero standard.
Table 2: Assay Performance Characteristics
| Parameter | Value |
| IC₅₀ (ng/mL) | 1.2 |
| Limit of Detection (LOD) (ng/mL) | 0.08 |
| Working Range (ng/mL) | 0.1 - 50 |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
Table 3: Cross-Reactivity of the this compound ELISA
| Compound | Structure | % Cross-Reactivity |
| This compound | (Target Analyte) | 100 |
| Related Herbicide A | (Similar core structure) | 15.2 |
| Related Herbicide B | (Different functional group) | 3.5 |
| Unrelated Herbicide C | (Structurally dissimilar) | < 0.1 |
Table 4: Recovery of this compound from Spiked Samples
| Sample Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| Water | 1 | 0.98 | 98 |
| 10 | 10.5 | 105 | |
| Soil Extract | 1 | 0.92 | 92 |
| 10 | 9.5 | 95 | |
| Plant Extract | 1 | 0.88 | 88 |
| 10 | 9.1 | 91 |
Visualizations
Caption: Experimental workflow for the competitive ELISA of this compound.
Caption: Principle of the competitive ELISA for this compound detection.
Application Note: High-Recovery Solid-Phase Extraction Protocol for Benzofenap from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the determination of the herbicide Benzofenap in environmental water and soil samples. The described methodology is designed to deliver high recovery rates and low limits of detection, making it suitable for environmental monitoring and residue analysis. The protocol employs a polymeric reverse-phase SPE sorbent and has been developed based on established principles for the extraction of acidic herbicides from complex matrices.
Introduction
This compound is a selective herbicide used for the control of various broadleaf weeds. Its potential for environmental persistence and off-site transport necessitates sensitive and reliable analytical methods for its detection in environmental compartments such as water and soil. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity. This document provides a comprehensive, step-by-step SPE protocol for the extraction of this compound, enabling accurate quantification by subsequent chromatographic analysis.
Experimental Protocols
Solid-Phase Extraction of this compound from Water Samples
This protocol is optimized for the extraction of this compound from surface water and groundwater samples.
Materials:
-
SPE Cartridges: Polymeric reverse-phase, 200 mg/6 mL (e.g., Oasis HLB or similar)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Nitrogen gas for evaporation
-
Glassware: beakers, graduated cylinders, conical tubes
-
Vacuum manifold for SPE
Protocol:
-
Sample Pretreatment:
-
Collect 500 mL of the water sample in a clean glass container.
-
Acidify the sample to a pH of approximately 3.0 by adding concentrated HCl dropwise. This step is crucial for the efficient retention of acidic herbicides like this compound on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 5 mL of ethyl acetate, followed by 5 mL of methanol.
-
Equilibrate the cartridges by passing 10 mL of deionized water (pH 3.0). Do not allow the sorbent to dry out at any stage after conditioning.
-
-
Sample Loading:
-
Load the pretreated 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any co-adsorbed interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the retained this compound with two 5 mL aliquots of ethyl acetate. Allow the solvent to soak the sorbent for a few minutes before applying vacuum for complete elution.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent for the subsequent analytical determination (e.g., mobile phase for LC-MS analysis).
-
Solid-Phase Extraction of this compound from Soil and Sediment Samples
This protocol outlines the extraction of this compound from soil and sediment matrices.
Materials:
-
In addition to the materials for water analysis:
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath or shaker
Protocol:
-
Sample Pretreatment and Extraction:
-
Weigh 10 g of the homogenized soil or sediment sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Extract the sample by shaking vigorously for 30 minutes or by using an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction step with another 20 mL of acetonitrile and combine the supernatants.
-
-
Solvent Exchange and Cleanup:
-
Evaporate the combined acetonitrile extract to approximately 2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Add 50 mL of deionized water (pH 3.0) to the concentrated extract. This step prepares the sample for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning, Loading, Washing, and Elution:
-
Follow steps 2 to 5 from the water analysis protocol, loading the diluted soil extract onto the conditioned SPE cartridge.
-
-
Concentration and Reconstitution:
-
Follow step 6 from the water analysis protocol.
-
Data Presentation
The following table summarizes expected performance data for the SPE protocol based on methods for structurally similar acidic herbicides. Actual performance should be validated in the user's laboratory.
| Parameter | Water Samples | Soil/Sediment Samples |
| Recovery | > 90% | > 85% |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/L | 0.1 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/L | 0.3 - 1.5 µg/kg |
| Relative Standard Deviation (RSD) | < 10% | < 15% |
Mandatory Visualization
Application Notes and Protocols for Benzofenap Residue Analysis in Crops using the QuEChERS Method
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the analysis of benzofenap residues in various crop matrices using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. The protocols outlined below are based on established multi-residue methods and have been adapted to provide a framework for the analysis of this compound. While specific validation data for this compound is not widely published in publicly accessible literature, the provided methodologies are robust and can be validated in-house for specific crop matrices.
Introduction
This compound is a herbicide used for the control of broadleaf weeds in various agricultural settings. The monitoring of its residues in crops is crucial to ensure food safety and compliance with regulatory limits. The QuEChERS method has become a widely adopted sample preparation technique for the multi-residue analysis of pesticides in food matrices due to its simplicity, speed, and low solvent consumption.[1][2][3] This document details the standardized AOAC and EN QuEChERS protocols, which can be applied and validated for the analysis of this compound in crops such as rice and various vegetables.
The general workflow of the QuEChERS method involves two main stages: an extraction step using acetonitrile (B52724) and salting-out agents, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components. The final extract can then be analyzed by chromatographic techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the sensitive and selective quantification of this compound.
Experimental Protocols
The following are detailed protocols for the QuEChERS method, which can be adapted for the analysis of this compound in various crop matrices. It is recommended to perform in-house validation to ensure the method's suitability for the specific crop and analytical instrumentation.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), HPLC or LC-MS grade.
-
Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), sodium citrate (B86180) tribasic dihydrate, sodium citrate dibasic sesquihydrate, sodium acetate (B1210297) (NaOAc). All salts should be of analytical grade.
-
dSPE Sorbents: Primary secondary amine (PSA), C18, graphitized carbon black (GCB).
-
Standards: Certified reference standard of this compound.
-
Equipment: High-speed centrifuge, vortex mixer, homogenizer, analytical balance, volumetric flasks, pipettes, centrifuge tubes (50 mL and 15 mL).
Sample Preparation
-
Homogenization: Obtain a representative sample of the crop. For solid samples like rice grains or vegetables, homogenize to a fine powder or paste. For high-water content vegetables, chopping or blending is sufficient. Cryogenic milling can be employed to prevent analyte degradation.[3]
-
Sample Weighing: Accurately weigh 10 g or 15 g (depending on the chosen protocol) of the homogenized sample into a 50 mL centrifuge tube.
Extraction Protocols
Two widely recognized QuEChERS protocols are the AOAC Official Method 2007.01 and the European Standard EN 15662.
-
Add 15 mL of 1% acetic acid in acetonitrile to the 15 g sample in the 50 mL centrifuge tube.
-
Add an appropriate internal standard if used.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The supernatant is the extract to be used for the cleanup step.
-
Add 10 mL of acetonitrile to the 10 g sample in the 50 mL centrifuge tube. For dry samples like rice, pre-hydrate with 10 mL of water for 30 minutes.
-
Add an appropriate internal standard if used.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the salt mixture: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium (B8492382) citrate dihydrate, and 0.5 g of disodium (B8443419) citrate sesquihydrate.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The supernatant is the extract for the cleanup step.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
The cleanup step is crucial for removing matrix co-extractives that can interfere with the analysis. The choice of dSPE sorbents depends on the crop matrix.
-
Transfer an aliquot (e.g., 6 or 8 mL) of the supernatant from the extraction step into a 15 mL centrifuge tube containing the dSPE sorbents.
-
For general crops (e.g., most vegetables): Use 150 mg of PSA and 900 mg of anhydrous MgSO₄ per 6 mL of extract.
-
For crops with high fat content: Add 150 mg of C18 in addition to PSA and MgSO₄.
-
For crops with high pigment content (e.g., leafy greens): Add 50 mg of GCB in addition to PSA and MgSO₄. Note that GCB may retain planar pesticides, so its use should be validated for this compound.
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The supernatant is the final extract.
Final Extract Preparation and Analysis
-
Take an aliquot of the final cleaned extract and transfer it to an autosampler vial.
-
The extract can be directly injected for LC-MS/MS or GC-MS analysis. For GC-MS, a solvent exchange to a more suitable solvent like toluene (B28343) might be necessary.
-
For LC-MS/MS analysis, acidification of the final extract with a small amount of formic acid can improve the stability of certain pesticides.
Instrumental Analysis (LC-MS/MS)
While specific optimized parameters for this compound were not found in the searched literature, a general approach for LC-MS/MS analysis of pesticides is provided below. Method development and optimization are required.
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small percentage of formic acid or ammonium (B1175870) formate, is typical for pesticide analysis.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode should be evaluated for this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification, with at least two transitions (one for quantification and one for confirmation) to ensure selectivity and accuracy. The precursor ion will be the molecular ion of this compound, and product ions will be generated by collision-induced dissociation.
Quantitative Data Summary
| Parameter | Typical Range in Rice[4][5][6][7] | Typical Range in Vegetables[1][2][8] |
| Recovery (%) | 70 - 120 | 70 - 120 |
| Precision (RSD, %) | < 20 | < 20 |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | 0.001 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.005 - 0.05 mg/kg | 0.005 - 0.05 mg/kg |
It is imperative to perform a full method validation for this compound in each specific crop matrix to determine the actual recovery, precision, LOD, and LOQ. This involves spiking blank matrix samples at various concentration levels and analyzing them according to the developed protocol.
Experimental Workflow Diagram
The following diagram illustrates the general workflow of the QuEChERS method for this compound residue analysis in crops.
Caption: QuEChERS experimental workflow for this compound analysis.
References
- 1. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. m.youtube.com [m.youtube.com]
- 4. lcms.cz [lcms.cz]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
Application Notes and Protocols for Assessing Benzofenap Phytotoxicity in Laboratory Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofenap is a selective herbicide primarily utilized for the control of broadleaf weeds in rice cultivation.[1] Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][4] This enzyme is a critical component in the biochemical pathway responsible for plastoquinone (B1678516) and tocopherol synthesis.[3] The inhibition of HPPD ultimately disrupts carotenoid biosynthesis, leading to the degradation of chlorophyll (B73375) and characteristic bleaching of the plant tissues.[4][5][6] Understanding the phytotoxic effects of this compound is crucial for its effective and safe use, as well as for the development of new herbicide-resistant crops.
These application notes provide a detailed protocol for assessing the phytotoxicity of this compound in a controlled laboratory setting. The described bioassay allows for the quantification of herbicidal effects and the determination of dose-dependent responses in susceptible plant species.
Experimental Protocols
This section outlines a detailed methodology for a laboratory-based bioassay to assess the phytotoxicity of this compound. The protocol is designed to be adaptable to various research needs and can be modified for different plant species and specific experimental goals.
Materials and Reagents
-
Test Plant Species: Seeds of a susceptible indicator species (e.g., Lemna minor (duckweed), Arabidopsis thaliana, or a sensitive crop species like soybean (Glycine max)).
-
This compound Stock Solution: A stock solution of analytical grade this compound in a suitable solvent (e.g., acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO)) at a known concentration.
-
Growth Medium: Appropriate sterile growth medium for the chosen plant species (e.g., Hoagland's solution for hydroponic systems or a standardized potting mix for soil-based assays).
-
Control Solutions: A negative control (growth medium with solvent at the same concentration used in the highest this compound treatment) and a blank control (growth medium only).
-
Glassware and Consumables: Petri dishes, flasks, beakers, pipettes, and sterile water.
-
Growth Chamber or Incubator: With controlled temperature, light intensity, and photoperiod.
-
Instrumentation: Spectrophotometer for chlorophyll analysis, analytical balance, and a camera for image documentation.
Experimental Procedure
-
Preparation of Test Solutions: Prepare a series of this compound dilutions from the stock solution using the appropriate growth medium. The concentration range should be selected to elicit a dose-dependent response, from no observable effect to complete bleaching or death of the plants. A suggested starting range could be from 0.01 mg/L to 10 mg/L. Always include a solvent control and a negative control.
-
Plant Preparation and Exposure:
-
For Seed Germination and Early Seedling Growth Assay (e.g., Arabidopsis thaliana):
-
Surface-sterilize seeds and place them on sterile filter paper moistened with the respective test solutions in Petri dishes.
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 22-25°C, 16h light/8h dark photoperiod).
-
Observe and record germination rates, root and shoot length, and visual phytotoxicity symptoms daily for 7-14 days.
-
-
For Whole Plant Assay (e.g., soybean seedlings or duckweed):
-
Germinate and grow seedlings in a this compound-free medium until they reach a specific growth stage (e.g., the first true leaf stage for soybeans).
-
Transfer uniform seedlings to hydroponic containers or pots containing the different this compound concentrations. For duckweed, inoculate a set number of fronds into flasks containing the test solutions.
-
Maintain the plants in a growth chamber under controlled conditions.
-
-
-
Assessment of Phytotoxicity:
-
Visual Assessment: Record visual symptoms of phytotoxicity at regular intervals (e.g., daily or every other day). Symptoms of HPPD inhibitors typically include bleaching (whitening) of new growth, followed by necrosis.[7][8][9] A rating scale (e.g., 0 = no injury, 100 = complete death) can be used for semi-quantitative assessment.
-
Growth Measurements: At the end of the experimental period, measure parameters such as root length, shoot height, and fresh and dry biomass.
-
Chlorophyll Content: Extract chlorophyll from a known weight of leaf tissue using a solvent like 80% acetone or ethanol. Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer to determine the chlorophyll a and chlorophyll b concentrations.
-
Data Analysis
Analyze the collected data using appropriate statistical methods. Dose-response curves can be generated by plotting the measured endpoints (e.g., biomass, root length, chlorophyll content) against the logarithm of the this compound concentration. From these curves, parameters such as the EC50 (the concentration causing a 50% effect) can be calculated.
Data Presentation
The quantitative data generated from the bioassay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
| This compound Concentration (mg/L) | Germination Rate (%) | Root Length (cm) | Shoot Height (cm) | Fresh Weight (g) | Dry Weight (g) | Chlorophyll a (mg/g FW) | Chlorophyll b (mg/g FW) | Visual Phytotoxicity Score (0-100) |
| 0 (Control) | 0 | |||||||
| 0 (Solvent Control) | ||||||||
| 0.01 | ||||||||
| 0.1 | ||||||||
| 1.0 | ||||||||
| 10.0 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound phytotoxicity.
Signaling Pathway Diagram: Inhibition of Carotenoid Biosynthesis by this compound
Caption: this compound inhibits HPPD, disrupting carotenoid biosynthesis.
References
- 1. aocs.org [aocs.org]
- 2. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Greenhouse and field evaluation of a novel HPPD-inhibiting herbicide, QYM201, for weed control in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPPD Injury - Root Cause Reports [rootcausereports.ces.ncsu.edu]
- 9. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
Application Notes and Protocols for Studying the Uptake and Translocation of Benzofenap in Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for investigating the uptake and translocation of the herbicide Benzofenap in plants, with a primary focus on rice (Oryza sativa), its main target crop. The protocols are designed to be adaptable for various research objectives, from basic physiological studies to environmental fate and residue analysis.
Introduction to this compound
This compound is a systemic herbicide primarily used for the control of broadleaf weeds in rice paddies.[1] It is characterized by its low aqueous solubility and moderate persistence in soil.[1] As a systemic herbicide, this compound is absorbed by the plant's roots and translocated to other parts of the plant.[1] Understanding the dynamics of its uptake and movement within the plant is crucial for optimizing its efficacy, assessing potential crop injury, and evaluating its environmental impact and food safety.
Physicochemical Properties of this compound
A summary of key physicochemical properties of this compound relevant to its uptake and translocation in plants is provided below.
| Property | Value | Implication for Uptake and Translocation |
| Molecular Formula | C₂₂H₂₀Cl₂N₂O₃ | Influences interaction with plant lipids and transport proteins. |
| Molecular Weight | 431.3 g/mol | Affects diffusion rates across membranes. |
| Water Solubility | 0.13 mg/L (at 20°C) | Low solubility suggests it will be primarily associated with soil particles and organic matter, with uptake being a key transfer step. |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.3 | High lipophilicity indicates a tendency to partition into plant roots and membranes, potentially leading to bioaccumulation in root tissues. |
| Vapor Pressure | 1.3 x 10⁻⁵ mPa (at 20°C) | Low volatility suggests that foliar uptake from vapor is not a significant pathway. |
| Soil Sorption Coefficient (Koc) | 1,500 - 4,000 cm³/g | Strong adsorption to soil organic matter, which can limit its availability for root uptake. |
Experimental Protocols
Two primary experimental systems are detailed below: a controlled hydroponic study for mechanistic insights and a more realistic soil-based study.
Protocol 1: Hydroponic Study of this compound Uptake and Translocation
This protocol allows for the precise control of this compound concentration and minimizes interferences from soil components, making it ideal for studying the kinetics of uptake and translocation.
1. Plant Material and Growth Conditions:
-
Plant Species: Rice (Oryza sativa) seedlings.
-
Germination: Germinate seeds on moist filter paper in the dark for 3-5 days.
-
Growth Medium: Transfer seedlings to a hydroponic solution (e.g., half-strength Hoagland's solution).
-
Growth Conditions: Maintain plants in a growth chamber with a 16-hour light/8-hour dark cycle, at 25-28°C, and 60-70% relative humidity.
2. Experimental Setup:
-
Acclimatization: Allow seedlings to acclimate in the hydroponic solution for 7-10 days, or until the two-leaf stage.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO) and dilute it in the hydroponic solution to the desired final concentrations (e.g., 0.1, 0.5, and 1.0 mg/L). Include a solvent-only control.
-
Exposure: Replace the hydroponic solution with the this compound-containing solution.
3. Sampling and Sample Preparation:
-
Time Points: Harvest plants at various time points (e.g., 6, 12, 24, 48, and 72 hours) after exposure.
-
Harvesting: At each time point, carefully remove plants from the solution. Separate the roots and shoots.
-
Washing: Gently wash the roots with deionized water to remove any adsorbed this compound from the surface.
-
Sample Processing: Record the fresh weight of the root and shoot samples. Freeze the samples immediately in liquid nitrogen and store them at -80°C until extraction. Alternatively, samples can be lyophilized to determine dry weight.
4. Extraction of this compound from Plant Tissues:
-
Homogenization: Homogenize the frozen or lyophilized plant tissues (roots and shoots separately) using a mortar and pestle or a mechanical homogenizer.
-
Extraction Solvent: Add an appropriate volume of extraction solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to the homogenized tissue.
-
Extraction Procedure: Vortex the mixture vigorously for 1-2 minutes, followed by sonication for 10-15 minutes.
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the plant debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.
-
Cleanup (if necessary): For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering compounds.
5. Quantification by HPLC-MS/MS:
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Chromatographic Column: A C18 reversed-phase column is suitable for separating this compound.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for selective and sensitive quantification of this compound.
-
Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Calculate the concentration of this compound in the plant extracts based on the calibration curve.
Protocol 2: Soil-Based Study of this compound Uptake and Translocation
This protocol simulates a more realistic agricultural scenario and is useful for assessing the bioavailability of this compound from the soil.
1. Soil and Plant Preparation:
-
Soil: Use a well-characterized soil, preferably one representative of a rice-growing region. Sieve the soil to remove large debris.
-
Planting: Sow pre-germinated rice seeds in pots filled with the prepared soil.
-
Growth Conditions: Grow the plants in a greenhouse or a controlled environment chamber under conditions similar to the hydroponic study.
2. This compound Application:
-
Application Method: Apply this compound to the soil surface. This can be done by incorporating a granular formulation into the top layer of the soil or by spraying a liquid formulation onto the soil surface.
-
Application Rate: Apply this compound at a rate relevant to its recommended agricultural use.
-
Watering Regime: Maintain a consistent watering regime to simulate flooded paddy conditions.
3. Sampling and Sample Preparation:
-
Time Points: Harvest plants and soil samples at different time intervals after application (e.g., 1, 3, 7, 14, and 28 days).
-
Plant Sampling: At each time point, carefully excavate the entire plant. Separate the roots and shoots.
-
Root Washing: Thoroughly but gently wash the roots to remove all adhering soil particles.
-
Soil Sampling: Collect soil samples from the pots for residue analysis.
-
Sample Processing: Process the plant and soil samples as described in the hydroponic protocol (freezing, homogenization).
4. Extraction and Analysis:
-
Plant Tissue Extraction: Follow the same extraction procedure as for the hydroponic study.
-
Soil Extraction: A more rigorous extraction method, such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE), may be necessary for soil samples due to the strong sorption of this compound.
-
Quantification: Quantify this compound concentrations in both plant and soil extracts using HPLC-MS/MS as described previously.
Data Presentation
Due to the limited availability of public quantitative data on this compound uptake and translocation in controlled experiments, the following table presents illustrative data based on the expected behavior of a similar systemic herbicide in rice. Researchers should generate their own data following the provided protocols.
Table 1: Illustrative Concentration of a Systemic Herbicide in Rice Tissues Following Hydroponic Exposure (1.0 mg/L)
| Time (hours) | Root Concentration (µg/g fresh weight) | Shoot Concentration (µg/g fresh weight) | Translocation Factor (Shoot/Root) |
| 6 | 15.2 | 1.8 | 0.12 |
| 12 | 28.5 | 4.5 | 0.16 |
| 24 | 45.8 | 9.7 | 0.21 |
| 48 | 62.1 | 18.3 | 0.29 |
| 72 | 75.4 | 25.6 | 0.34 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound. The translocation factor is a dimensionless ratio indicating the efficiency of movement from roots to shoots.
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the experimental protocols.
References
Application of Benzofenap in Weed Control Research for Rice Cultivation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofenap is a selective herbicide utilized in rice cultivation for the control of broadleaf weeds. As a member of the pyrazolone (B3327878) chemical family, it functions as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. This mode of action disrupts the synthesis of essential compounds for photosynthesis, leading to the bleaching and subsequent death of susceptible weeds. Notably, this compound exhibits high efficacy against problematic weeds such as Sagittaria species, including biotypes that have developed resistance to sulfonylurea herbicides. Its application window, typically from pre-emergence to early post-emergence, and its high degree of safety to the rice crop, make it a valuable tool in integrated weed management programs for rice.
This document provides detailed application notes and experimental protocols for the use of this compound in a research context, aimed at facilitating its evaluation and integration into weed control strategies for rice cultivation.
Mode of Action: 4-HPPD Inhibition
This compound's herbicidal activity stems from its inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a key component in the metabolic pathway that catabolizes tyrosine. Specifically, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a crucial precursor for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E).
The inhibition of HPPD by this compound leads to a cascade of effects within the plant:
-
Depletion of Plastoquinone: Plastoquinone is an essential cofactor for the enzyme phytoene (B131915) desaturase, which is involved in the biosynthesis of carotenoids.
-
Inhibition of Carotenoid Synthesis: The lack of plastoquinone disrupts the carotenoid biosynthesis pathway. Carotenoids are vital pigments that protect chlorophyll (B73375) from photo-oxidation.
-
Chlorophyll Destruction: In the absence of protective carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic "bleaching" symptom where the leaves of susceptible weeds turn white.
-
Cessation of Photosynthesis and Plant Death: The destruction of chlorophyll halts photosynthesis, depriving the plant of its energy source and ultimately leading to its death.
This compound and other HPPD inhibitors act as chelating agents, binding to the Fe(II) ion in the active site of the HPPD enzyme, thereby blocking its function[1].
Data Presentation: Efficacy and Application Rates
The efficacy of this compound is most pronounced on broadleaf weeds, with exceptional performance against Sagittaria species. The following tables summarize quantitative data on its application rates and weed control spectrum.
Table 1: Application Rates of this compound for Weed Control in Rice
| Application Rate (g a.i./ha) | Target Weeds | Application Timing | Efficacy Level | Reference |
| 500 - 2000 | Sulfonylurea-resistant Sagittaria trifolia | Pre- to early post-emergence | Strong inhibition at ≥1000 g a.i./ha | Yoshida et al., 2007[2] |
| 300 (as Taipan®) | Broadleaf weeds | Within 10 days of flooding | Effective | Bayer Crop Science Australia |
Table 2: Weed Control Spectrum of this compound in Rice Cultivation
| Weed Species | Common Name | Efficacy Level | Notes |
| Sagittaria trifolia | Arrowhead | Excellent | Highly effective, including against sulfonylurea-resistant biotypes.[1][2] |
| Sagittaria pygmaea | Pygmy arrowhead | Excellent | |
| Monochoria vaginalis | Pickerelweed | Good to Excellent | |
| Rotala indica | Indian toothcup | Good | |
| Lindernia spp. | False pimpernel | Moderate to Good | |
| Elatine spp. | Waterwort | Good | |
| Gratiola spp. | Hedgehyssop | Moderate | |
| Echinochloa spp. | Barnyardgrass | None | Ineffective against grasses. |
| Cyperus spp. | Sedges | None | Ineffective against sedges. |
Experimental Protocols
The following protocols are generalized methodologies for conducting field trials to evaluate the efficacy and phytotoxicity of this compound in rice.
Protocol 1: Field Efficacy Trial
This protocol outlines the steps for a field experiment to assess the weed control efficacy of this compound.
1. Experimental Design and Setup:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.
-
Plot Size: A standard plot size is 5m x 4m, with 1m alleys between plots and blocks.
-
Treatments:
-
Untreated weedy check.
-
Weed-free check (manual weeding).
-
This compound at different application rates (e.g., 500, 1000, 1500, 2000 g a.i./ha).
-
Standard herbicide check (a commonly used herbicide for comparison).
-
-
Rice Cultivar: Use a locally adapted and commercially relevant rice cultivar.
2. Application of Herbicide:
-
Timing: Apply this compound at the pre-emergence or early post-emergence stage of weeds (e.g., 1-2 leaf stage).
-
Equipment: Use a calibrated backpack sprayer with a flat-fan nozzle for uniform application.
-
Spray Volume: A typical spray volume is 300-500 L/ha.
3. Data Collection:
-
Weed Density and Biomass:
-
At 30 and 60 days after treatment (DAT), place a 0.25 m² quadrat randomly in two locations within each plot.
-
Count the number of individual weeds of each species within the quadrat.
-
Harvest the above-ground weed biomass, separate by species, and oven-dry at 70°C to a constant weight.
-
-
Crop Phytotoxicity:
-
Visually assess crop injury at 7, 14, and 28 DAT using a 0-10 rating scale (0 = no injury, 10 = complete crop death).
-
-
Yield and Yield Components:
-
At crop maturity, harvest the central area of each plot (e.g., 3m x 2m) to determine grain yield.
-
Measure yield components such as the number of panicles per square meter, number of grains per panicle, and 1000-grain weight.
-
4. Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Duncan's Multiple Range Test or Tukey's HSD) to compare treatment means.
-
Calculate Weed Control Efficiency (WCE) using the formula: WCE (%) = [(Weed biomass in untreated control - Weed biomass in treated plot) / Weed biomass in untreated control] x 100
Protocol 2: Rice Cultivar Phytotoxicity Screening
This protocol is designed to evaluate the tolerance of different rice cultivars to this compound.
1. Plant Material and Growth Conditions:
-
Select a range of rice cultivars, including both Indica and Japonica types, to assess differential tolerance[3].
-
Grow rice plants in pots (e.g., 15 cm diameter) filled with a standard potting mix or field soil.
-
Maintain plants in a greenhouse or controlled environment with optimal conditions for rice growth.
2. Herbicide Treatment:
-
Apply this compound at the recommended rate (1x) and twice the recommended rate (2x) to assess the margin of safety.
-
Include an untreated control for each cultivar.
-
Apply the herbicide at the 2-3 leaf stage of the rice seedlings.
3. Data Collection:
-
Visual Phytotoxicity Rating:
-
Assess phytotoxicity at 3, 7, 14, and 21 days after treatment (DAT) using a 0-10 scale, where 0 represents no injury and 10 represents plant death. Symptoms to look for include stunting, chlorosis (yellowing), necrosis (tissue death), and malformation.
-
-
Plant Height and Biomass:
-
At 21 DAT, measure the height of each plant.
-
Harvest the shoots, and determine the fresh and oven-dry weight.
-
4. Data Analysis:
-
Analyze the phytotoxicity ratings, plant height, and biomass data using ANOVA to determine if there are significant differences in tolerance among the cultivars.
Application Notes for Researchers
-
Weed Spectrum: this compound is primarily effective against broadleaf weeds. For controlling grasses and sedges, tank-mixing with other herbicides with different modes of action is necessary.
-
Application Timing: Optimal efficacy is achieved with pre-emergence to early post-emergence applications when weeds are small and actively growing.
-
Water Management: Maintaining a shallow flood after application is crucial for the activity of this compound.
-
Resistance Management: As an HPPD inhibitor, this compound is a valuable tool for managing weeds that have developed resistance to other herbicide modes of action, such as ALS inhibitors (e.g., sulfonylureas). To prevent the development of resistance to HPPD inhibitors, it is important to rotate herbicides with different modes of action and use integrated weed management practices.
-
Phytotoxicity: While generally safe for rice, some studies on other HPPD inhibitors have shown that certain rice varieties, particularly Indica types, may exhibit higher sensitivity than Japonica types[3]. It is advisable to conduct small-scale phytotoxicity trials on new rice cultivars before large-scale use.
-
Tank Mixtures: While specific data on this compound tank mixes is limited, potential tank-mix partners for broad-spectrum weed control could include herbicides effective against grasses and sedges, such as cyhalofop-butyl, penoxsulam, or bensulfuron-methyl. Compatibility and potential for antagonism or synergism should be evaluated in small-scale trials before large-scale application. For instance, studies on other herbicide combinations in rice have shown that tank-mixing can sometimes lead to reduced efficacy against certain grass species, while in other cases, it can enhance the control of sedges and broadleaf weeds[4].
Conclusion
This compound is an effective herbicide for the selective control of broadleaf weeds in rice, with a particularly important role in managing sulfonylurea-resistant Sagittaria species. Its unique mode of action as a 4-HPPD inhibitor makes it a valuable component of herbicide resistance management strategies. For research purposes, it is essential to follow rigorous experimental protocols to accurately assess its efficacy and crop safety under specific local conditions. Further research into its broader weed control spectrum, potential tank-mix combinations, and tolerance of a wider range of rice cultivars will enhance its utility in sustainable rice production systems.
References
Application Notes and Protocols for Evaluating the Efficacy of Different Benzofenap Formulations
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: Benzofenap is a synthetic benzoylpyrazole (B3032486) herbicide used for the control of broadleaved weeds, particularly in rice cultivation.[1] Its efficacy is highly dependent on the formulation, which influences its stability, delivery, and bioavailability. The mode of action for this compound is the inhibition of the 4-hydroxyphenylpyruvate-dioxygenase (HPPD) enzyme.[1] This inhibition disrupts the plant's ability to produce plastoquinones and tocopherols, which are essential for carotenoid biosynthesis.[2][3][4] The subsequent loss of carotenoids leads to chlorophyll (B73375) destruction, resulting in the characteristic bleaching of the plant tissue and eventual death.[2][3] This document provides a comprehensive set of protocols for the systematic evaluation and comparison of different this compound formulations.
Physicochemical Characterization of Formulations
A fundamental step in evaluating any herbicide formulation is the characterization of its physical and chemical properties. These properties are critical determinants of a formulation's shelf-life, ease of application, and biological activity.
Protocol: Purity and Stability Analysis using High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of the active ingredient (this compound) in different formulations and to assess its stability under stress conditions.
Methodology:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of analytical grade this compound in acetonitrile (B52724).
-
Perform serial dilutions of the stock solution with the mobile phase to create working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the this compound formulation and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range.
-
For stability testing, expose formulations to controlled stress conditions (e.g., 50°C for 2 weeks, high humidity, or UV light exposure) before preparation.
-
Vortex the sample until fully dissolved and filter through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at 254 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of this compound in the formulation samples by interpolating their peak areas from the calibration curve.
-
Purity is expressed as the percentage of the measured active ingredient content relative to the label claim. Stability is assessed by the percentage of degradation after exposure to stress conditions.
-
Protocol: Dissolution Profile Assessment
Objective: To evaluate the rate and extent to which this compound is released from its formulation in an aqueous medium, simulating conditions after application.
Methodology:
-
Apparatus: USP Apparatus 2 (paddle apparatus).
-
Dissolution Medium: 900 mL of a standard buffer solution (e.g., pH 7.0 phosphate (B84403) buffer) or water containing a relevant surfactant.
-
Procedure:
-
Pre-heat the dissolution medium to a constant temperature (e.g., 25°C).
-
Add a precisely weighed amount of the this compound formulation to each dissolution vessel.
-
Begin paddle rotation at a constant speed (e.g., 75 rpm).
-
Withdraw 5 mL aliquots at specified time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes), replacing the volume with fresh medium each time.
-
Filter the samples immediately through a 0.45 µm filter.
-
-
Analysis: Determine the concentration of dissolved this compound in each sample using the validated HPLC method described above.
Data Presentation:
Table 1: Comparative Dissolution Profiles of Three this compound Formulations
| Time (minutes) | Formulation A (% Dissolved) | Formulation B (% Dissolved) | Formulation C (% Dissolved) |
|---|---|---|---|
| 5 | 31.2 ± 2.5 | 45.8 ± 3.1 | 22.5 ± 2.8 |
| 15 | 65.7 ± 4.1 | 78.2 ± 3.9 | 51.3 ± 3.5 |
| 30 | 88.9 ± 3.8 | 95.1 ± 2.7 | 76.8 ± 4.2 |
| 60 | 96.4 ± 2.1 | 99.3 ± 1.5 | 91.0 ± 3.1 |
| 120 | 98.1 ± 1.9 | 99.6 ± 1.2 | 95.4 ± 2.6 |
Values represent the mean percentage of the active ingredient dissolved ± standard deviation (n=6).
In Vitro and In Vivo Efficacy Evaluation
In vitro assays provide insight into the direct interaction of the formulation with its biological target, while in vivo studies confirm its practical effectiveness on target weeds.
Protocol: In Vitro HPPD Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of different this compound formulations against the target HPPD enzyme.
Methodology:
-
Enzyme Source: Utilize a commercially available or laboratory-isolated plant HPPD enzyme (e.g., from Arabidopsis thaliana).
-
Assay Procedure:
-
Prepare a reaction buffer containing the HPPD enzyme, its substrate (4-hydroxyphenylpyruvate), and required cofactors.
-
Add serial dilutions of each this compound formulation to the reaction mixture in a 96-well plate format.
-
Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 30°C).
-
Measure the rate of product formation (homogentisate) or oxygen consumption using a spectrophotometer or an oxygen sensor.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each formulation concentration relative to an untreated control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Data Presentation:
Table 2: HPPD Inhibition IC50 Values for this compound Formulations
| Formulation | IC50 (nM) |
|---|---|
| Formulation A | 15.3 ± 1.8 |
| Formulation B | 9.8 ± 1.1 |
| Formulation C | 22.5 ± 2.4 |
Values represent the mean IC50 ± standard error of the mean (n=3).
Visualization of this compound's Mechanism of Action:
Caption: Figure 1: this compound inhibits the HPPD enzyme.
Protocol: Greenhouse Efficacy and Phytotoxicity Study
Objective: To assess the herbicidal efficacy and crop selectivity of this compound formulations under controlled environmental conditions.
Methodology:
-
Plant Cultivation: Grow target weed species (e.g., Echinochloa crus-galli) and a crop species (e.g., rice, Oryza sativa) in individual pots in a greenhouse.
-
Experimental Design: Use a randomized complete block design with 4-6 replications. Treatments should include an untreated control, and each formulation applied at 0.5x, 1x, and 2x the proposed label rate.
-
Application: Apply the herbicide formulations using a calibrated track sprayer to ensure uniform coverage when plants are at an appropriate growth stage (e.g., 2-3 leaf stage).
-
Assessment:
-
Visually assess weed control and crop phytotoxicity at 7, 14, and 28 days after treatment (DAT) using a percentage scale (0% = no effect, 100% = complete plant death).
-
At 28 DAT, harvest the above-ground biomass from each pot, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis: Analyze data using ANOVA. Calculate the percentage of biomass reduction for each treatment relative to the untreated control.
Data Presentation:
Table 3: Greenhouse Efficacy on E. crus-galli and Rice Phytotoxicity (28 DAT)
| Formulation | Rate (g a.i./ha) | Weed Control (%) | Biomass Reduction (%) | Rice Phytotoxicity (%) |
|---|---|---|---|---|
| Formulation A | 100 | 85.5 ± 4.3 | 81.2 ± 5.1 | 5.1 ± 1.5 |
| 200 | 94.2 ± 3.1 | 91.5 ± 3.8 | 8.3 ± 2.1 | |
| Formulation B | 100 | 93.1 ± 2.9 | 90.8 ± 3.3 | 4.5 ± 1.2 |
| 200 | 99.0 ± 1.0 | 98.4 ± 1.4 | 6.8 ± 1.9 | |
| Formulation C | 100 | 79.8 ± 5.5 | 74.3 ± 6.2 | 6.2 ± 1.8 |
| 200 | 88.6 ± 4.0 | 85.1 ± 4.9 | 10.5 ± 2.5 |
Values represent the mean ± standard deviation (n=4).
Experimental Workflow:
References
Application Notes and Protocols for Developing Benzofenap-Resistant Plant Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofenap is a protoporphyrinogen (B1215707) oxidase (PPO)-inhibiting herbicide.[1][2][3] This class of herbicides acts by blocking the PPO enzyme, a key component in the chlorophyll (B73375) and heme biosynthesis pathway in plants.[1][2][3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen species.[4][5] These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cellular leakage and ultimately, cell death.[4][5]
The development of herbicide-resistant plant cell cultures is a valuable tool for studying the mechanisms of resistance, identifying resistance-conferring genes, and for the potential development of herbicide-tolerant crops.[6][7] These cultures also serve as a platform for screening new herbicidal compounds and understanding their interactions at the cellular level.
This document provides detailed protocols for the development and confirmation of this compound-resistant plant cell cultures. The primary mechanism of resistance to PPO-inhibiting herbicides in weeds is target-site modification, most commonly through mutations in the nuclear gene encoding the PPO enzyme (PPX2).[4][8][9][10]
Data Presentation
Table 1: Known Amino Acid Substitutions in the PPO2 Enzyme Conferring Resistance to PPO-Inhibiting Herbicides.
| Amino Acid Change | Weed Species | Herbicide(s) | Reference(s) |
| ΔG210 (codon deletion) | Amaranthus tuberculatus, Amaranthus palmeri | Lactofen, Fomesafen | [8][10] |
| G399A | Amaranthus palmeri | Fomesafen | [9] |
| V361A | Amaranthus palmeri | Lactofen, Fomesafen | [11] |
| A212T (in PPO1) | Eleusine indica | Oxadiazon | [12] |
Note: While the ΔG210 deletion is the most common resistance mechanism, other mutations can also confer resistance.[8][9][10][11] The effectiveness of these mutations against this compound would need to be empirically determined.
Experimental Protocols
Protocol 1: Establishment of Plant Cell Cultures
This protocol describes the initiation of callus cultures from plant explants, which will serve as the source material for selecting resistant cell lines.
Materials:
-
Plant of interest (e.g., a susceptible weed species or crop plant)
-
70% (v/v) ethanol (B145695)
-
10% (v/v) commercial bleach solution (containing sodium hypochlorite)
-
Sterile distilled water
-
Murashige and Skoog (MS) medium, including vitamins
-
Sucrose
-
Plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D), Kinetin)
-
Phytagel or other gelling agent
-
Petri dishes
-
Sterile scalpels and forceps
-
Laminar flow hood
Procedure:
-
Explant Preparation: Select healthy, young leaf or stem tissue from the plant of interest.
-
Surface Sterilization:
-
Rinse the explants under running tap water for 10-15 minutes.
-
In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.
-
Transfer the explants to a 10% bleach solution and agitate gently for 10-15 minutes.
-
Rinse the explants 3-4 times with sterile distilled water.
-
-
Callus Induction:
-
Aseptically cut the sterilized explants into small pieces (approximately 1 cm²).
-
Place the explants onto MS medium supplemented with an appropriate concentration of plant growth regulators for callus induction (e.g., 2 mg/L 2,4-D and 0.5 mg/L Kinetin). The optimal concentrations will vary depending on the plant species.
-
Seal the Petri dishes with parafilm and incubate in the dark at 25 ± 2°C.
-
-
Subculture: Subculture the developing calli every 3-4 weeks onto fresh medium to promote proliferation.
Protocol 2: Selection of this compound-Resistant Cell Lines
This protocol outlines a stepwise selection process to isolate cell lines with increased tolerance to this compound.
Materials:
-
Established, friable callus cultures
-
MS medium as described in Protocol 1
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then filter-sterilized)
-
Sterile Petri dishes
-
Sterile scalpels and forceps
Procedure:
-
Determine the Minimum Inhibitory Concentration (MIC):
-
Prepare a series of MS media plates containing a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Inoculate each plate with a small piece of callus (approximately 100 mg).
-
Incubate in the dark at 25 ± 2°C for 3-4 weeks.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the wild-type (susceptible) callus.
-
-
Stepwise Selection:
-
Begin the selection process by transferring wild-type calli to MS medium containing a sub-lethal concentration of this compound (e.g., 50-70% of the MIC).
-
Incubate for 3-4 weeks. Most of the callus tissue will likely turn brown and die, but small sectors of growing cells may appear.
-
Aseptically transfer the surviving, growing sectors to fresh medium containing the same concentration of this compound.
-
Once healthy growth is established at this concentration, increase the concentration of this compound in the medium in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat the subculturing and selection process at each concentration until cell lines are obtained that can grow robustly on a medium containing a lethal concentration of this compound (typically 5-10 times the MIC of the wild-type cells).
-
Table 2: Hypothetical Stepwise Selection Scheme for this compound Resistance.
| Selection Step | This compound Concentration (µM) | Incubation Period (weeks) | Expected Outcome |
| 1 | 0.5 (assuming MIC is 1 µM) | 4 | Survival of a few cell clusters |
| 2 | 0.5 | 4 | Proliferation of surviving cell lines |
| 3 | 1.0 | 4 | Selection of more tolerant lines |
| 4 | 2.0 | 4 | Establishment of resistant lines |
| 5 | 5.0 | 4 | Confirmation of high-level resistance |
Note: The concentrations and timeline provided are hypothetical and should be optimized for the specific plant species and cell line.
Protocol 3: Confirmation of Resistance
This section provides protocols to confirm that the selected cell lines are genuinely resistant and to investigate the mechanism of resistance.
A. Growth Inhibition Assay
Procedure:
-
Prepare MS media with a range of this compound concentrations, as in the MIC determination.
-
Inoculate plates with equal amounts of wild-type and putative resistant callus.
-
Incubate for 3-4 weeks.
-
Measure the fresh weight of the callus for each treatment.
-
Calculate the GR50 (the concentration of herbicide required to inhibit growth by 50%) for both the wild-type and resistant lines. The resistance factor (RF) can be calculated as GR50 (resistant) / GR50 (wild-type).
B. Protoporphyrinogen Oxidase (PPO) Enzyme Activity Assay [13][14][15]
Procedure:
-
Enzyme Extraction:
-
Homogenize 1 g of fresh callus tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, 5 mM DTT, and 1% PVPP).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for the enzyme assay. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
The assay mixture should contain extraction buffer, the enzyme extract, and a range of this compound concentrations.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the formation of protoporphyrin IX by measuring the increase in fluorescence (excitation at ~405 nm, emission at ~630 nm) or absorbance at a specific wavelength.
-
Calculate the I50 (the concentration of herbicide required to inhibit enzyme activity by 50%) for both wild-type and resistant cell lines.
-
C. Molecular Analysis
Procedure:
-
DNA/RNA Extraction: Extract genomic DNA or total RNA from both wild-type and resistant callus lines.
-
Gene Amplification and Sequencing:
-
Design primers to amplify the coding sequence of the PPX2 gene.
-
Perform PCR (for gDNA) or RT-PCR (for RNA) to amplify the gene.
-
Sequence the PCR products and compare the sequences from the resistant and wild-type lines to identify any mutations.
-
-
Molecular Marker Analysis: If a specific mutation is identified (e.g., a homolog of the ΔG210 deletion), a cleaved amplified polymorphic sequence (CAPS) marker or a TaqMan-based allelic discrimination assay can be developed for rapid screening of other putative resistant lines.[9][10]
Visualization of Pathways and Workflows
Caption: Mechanism of PPO inhibition by this compound and target-site resistance.
Caption: Workflow for developing and confirming this compound-resistant plant cell cultures.
References
- 1. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. A codon deletion confers resistance to herbicides inhibiting protoporphyrinogen oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of PPO inhibitor-resistant cultures and crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides [frontiersin.org]
- 10. genotypingcenter.com [genotypingcenter.com]
- 11. mdpi.com [mdpi.com]
- 12. Target Site Resistance Mechanism of Protoporphyrinogen Oxidase Inhibiting Herbicides in Eleusine indica [etd.auburn.edu]
- 13. assaygenie.com [assaygenie.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies | Weed Science | Cambridge Core [cambridge.org]
Application Note: Utilizing Radiolabeled Benzofenap for In Vitro and In Vivo Metabolic Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a xenobiotic compound is a critical component of drug discovery and development, as well as for assessing the safety of agrochemicals.[1][2][3][4] The use of radiolabeled compounds, typically with Carbon-14 (¹⁴C) or Tritium (³H), provides a sensitive and definitive method for tracing the parent compound and its metabolites through a biological system.[1][3] This application note details protocols for investigating the metabolic fate of Benzofenap, a carotenoid biosynthesis inhibitor, using a radiolabeled form (e.g., [¹⁴C]-Benzofenap).[5] These studies are essential for identifying metabolic pathways, quantifying metabolite formation, and providing data for safety and risk assessments.[6][]
Core Concepts in Radiolabeled Metabolism Studies
Radiolabeling allows for the sensitive detection and quantification of all drug-related material, independent of the metabolite's structure or ionization efficiency in mass spectrometry.[1][3] This is particularly advantageous for discovering novel or unexpected metabolites.[3] Both in vitro and in vivo models are employed to build a comprehensive metabolic profile.
-
In Vitro Models: These typically involve incubating the radiolabeled compound with liver microsomes, hepatocytes, or other subcellular fractions to identify metabolic pathways and the enzymes involved.[8][9][10] In vitro systems are useful for high-throughput screening and for studying species differences in metabolism.[9]
-
In Vivo Models: Animal models, most commonly rodents, are used to understand the complete ADME profile of the compound in a whole organism.[11][12] These studies provide crucial information on bioavailability, tissue distribution, routes and rates of excretion, and mass balance.[13]
Hypothetical Metabolic Pathways of this compound
Based on the structure of this compound (an acetophenone (B1666503) derivative), potential metabolic transformations could include:
-
Phase I Metabolism: Oxidation, reduction, and hydrolysis reactions introduce or expose functional groups. For this compound, this could involve hydroxylation of the aromatic rings or the methyl groups, and reduction of the ketone.
-
Phase II Metabolism: Conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite to increase water solubility and facilitate excretion.[2] Common conjugations include glucuronidation and sulfation.[8]
Caption: Hypothetical Phase I and Phase II metabolic pathways of this compound.
Experimental Protocols
Protocol 1: In Vitro Metabolism of [¹⁴C]-Benzofenap in Liver Microsomes
This protocol is designed to identify the primary oxidative metabolites of this compound.
Materials:
-
[¹⁴C]-Benzofenap (specific activity and radiochemical purity should be known)
-
Pooled liver microsomes (e.g., human, rat, mouse)[8]
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Scintillation fluid and vials
-
Liquid scintillation counter (LSC)
-
High-performance liquid chromatography (HPLC) system with a radiodetector and a mass spectrometer (MS).[14]
Procedure:
-
Incubation Preparation: Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
Reaction Initiation: In a microcentrifuge tube, combine the liver microsomes and the master mix. Pre-warm the mixture at 37°C for 5 minutes.
-
Add [¹⁴C]-Benzofenap (e.g., final concentration of 1 µM) to initiate the reaction.[9]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated protein.
-
Analysis:
-
Transfer the supernatant to an HPLC vial for analysis.
-
Inject the sample onto an HPLC system equipped with a radiodetector to separate and quantify the parent compound and its metabolites.
-
The eluent can be subsequently directed to a mass spectrometer for structural identification of the metabolites.[14][15]
-
-
Radioactivity Measurement: A portion of the supernatant can also be analyzed by LSC to determine the total radioactivity.
Caption: Experimental workflow for the in vitro metabolism of [¹⁴C]-Benzofenap.
Protocol 2: In Vivo ADME Study of [¹⁴C]-Benzofenap in Rodents
This protocol outlines a mass balance and excretion study in rats.
Materials:
-
[¹⁴C]-Benzofenap
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Metabolism cages for separate collection of urine and feces[13]
-
Dosing vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Scintillation fluid and vials
-
Liquid scintillation counter (LSC)
-
Sample oxidizer
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
Procedure:
-
Acclimation: Acclimate rats to metabolism cages for at least 24 hours before dosing.
-
Dosing: Administer a single oral dose of [¹⁴C]-Benzofenap to each rat.[12]
-
Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, etc., up to 7 days or until >95% of the dose is recovered).[12]
-
Blood Sampling: Collect blood samples via tail vein or other appropriate method at various time points to determine the pharmacokinetic profile of total radioactivity.
-
Sample Processing:
-
Urine: Measure the volume and take aliquots for LSC analysis.
-
Feces: Homogenize the feces and combust aliquots in a sample oxidizer to determine ¹⁴CO₂ content, which is then measured by LSC.
-
Plasma: Separate plasma from whole blood by centrifugation and analyze aliquots by LSC.
-
-
Metabolite Profiling: Pool urine and processed fecal extracts from specific time intervals for metabolite profiling using HPLC with radiodetection, similar to the in vitro protocol.
-
Tissue Distribution (Optional): At the end of the study, euthanize the animals and collect various tissues to determine the distribution of radioactivity.
Caption: Workflow for an in vivo ADME study of [¹⁴C]-Benzofenap in rodents.
Data Presentation
Quantitative data from these studies should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: In Vitro Metabolite Profile of [¹⁴C]-Benzofenap in Rat Liver Microsomes (Hypothetical Data)
| Time (min) | [¹⁴C]-Benzofenap (% of total radioactivity) | Metabolite M1 (%) | Metabolite M2 (%) | Other Metabolites (%) |
| 0 | 99.5 | <0.1 | <0.1 | <0.1 |
| 15 | 75.2 | 15.3 | 5.1 | 4.4 |
| 30 | 50.1 | 28.9 | 10.2 | 10.8 |
| 60 | 20.3 | 45.6 | 18.5 | 15.6 |
Table 2: Cumulative Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]-Benzofenap to Rats (Hypothetical Data)
| Time Interval (h) | % of Administered Dose in Urine | % of Administered Dose in Feces | Total % Excreted |
| 0-24 | 35.2 | 40.5 | 75.7 |
| 24-48 | 8.1 | 10.3 | 94.1 |
| 48-72 | 2.5 | 1.8 | 98.4 |
| Total | 45.8 | 52.6 | 98.4 |
Table 3: Pharmacokinetic Parameters of Total Radioactivity in Rat Plasma (Hypothetical Data)
| Parameter | Value |
| Cmax (ng-eq/mL) | 1500 |
| Tmax (h) | 2.0 |
| AUC (0-t) (ng-eq*h/mL) | 12500 |
| Half-life (t½) (h) | 8.5 |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the metabolic fate of radiolabeled this compound. The combination of in vitro and in vivo studies will yield a comprehensive ADME profile, which is essential for understanding the compound's behavior in biological systems and for supporting regulatory submissions. The use of radiolabeling ensures a complete accounting of the compound and its metabolites, providing invaluable data for safety and efficacy assessments.
References
- 1. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. This compound | C22H20Cl2N2O3 | CID 94686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 10. Metabolite Profiling and Reaction Phenotyping for the in Vitro Assessment of the Bioactivation of Bromfenac † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicokinetics, in vivo metabolic profiling and tissue distribution of chlorfenapyr in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of flufenpyr-ethyl in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiolabeled Studies • Frontage Laboratories [frontagelab.com]
- 14. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Protocol for Assessing the Ecotoxicological Effects of Benzofenap on Aquatic Invertebrates
Application Note: This document provides a comprehensive protocol for evaluating the toxicological effects of the herbicide Benzofenap on aquatic invertebrates. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in environmental risk assessment and ecotoxicology studies. The protocols are based on internationally recognized guidelines and are intended to ensure the generation of robust and reproducible data.
Introduction
This compound is a pro-herbicide that, upon absorption by plants, is metabolized into an active compound that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is crucial in the tyrosine catabolism pathway.[2][3] While designed to control weeds in rice paddies, the potential for this compound to enter aquatic ecosystems raises concerns about its impact on non-target organisms, particularly aquatic invertebrates, which form a critical component of these environments. This protocol details standardized laboratory procedures to assess the acute and chronic toxicity of this compound to the freshwater crustacean Daphnia magna, a key indicator species in ecotoxicological testing.
Mechanism of Action
This compound's primary mode of action is the inhibition of the HPPD enzyme. In invertebrates, HPPD is a key enzyme in the catabolism of tyrosine.[2][4] Inhibition of HPPD disrupts this pathway, leading to an accumulation of tyrosine, which can result in toxic effects.[2] Understanding this mechanism is crucial for interpreting the toxicological endpoints measured in the following protocols.
Signaling Pathway of this compound Toxicity
Caption: Proposed signaling pathway of this compound toxicity in aquatic invertebrates.
Experimental Protocols
The following protocols are adapted from the OECD Guidelines for the Testing of Chemicals, specifically OECD 202 for acute toxicity and OECD 211 for chronic toxicity.[5][6][7]
Acute Immobilisation Test (Adapted from OECD Guideline 202)
Objective: To determine the median effective concentration (EC50) of this compound that causes immobilisation in Daphnia magna over a 48-hour exposure period.
Materials:
-
Daphnia magna neonates (<24 hours old)
-
Reconstituted freshwater (e.g., M4 medium)
-
This compound (analytical grade)
-
Solvent (e.g., acetone, if necessary)
-
Glass test vessels (e.g., 100 mL beakers)
-
Temperature-controlled incubator or water bath (20 ± 1 °C)
-
Light source providing a 16:8 hour light:dark cycle
-
pH meter and dissolved oxygen meter
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of at least five geometrically spaced test concentrations and a control (medium only). If a solvent is used, a solvent control must also be included.
-
The final concentration of the solvent should not exceed 0.1 mL/L.
-
-
Test Setup:
-
Add the appropriate volume of test solution to each replicate test vessel. A minimum of four replicates per concentration should be used.
-
Randomly introduce 5 Daphnia neonates to each test vessel, resulting in a total of 20 daphnids per concentration.
-
The volume of the test medium should be at least 2 mL per daphnid.
-
-
Incubation:
-
Incubate the test vessels for 48 hours at 20 ± 1 °C under a 16:8 hour light:dark photoperiod.
-
Daphnids are not fed during the test.
-
-
Observations:
-
Record the number of immobilised daphnids in each vessel at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[8]
-
Measure and record the pH and dissolved oxygen concentration at the beginning and end of the test.
-
Chronic Reproduction Test (Adapted from OECD Guideline 211)
Objective: To determine the effects of long-term exposure to this compound on the reproductive output of Daphnia magna.
Materials:
-
Same as for the acute test.
-
Food for Daphnia magna (e.g., a suspension of green algae such as Raphidocelis subcapitata).
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of at least five geometrically spaced test concentrations and a control (and solvent control, if applicable) as described for the acute test.
-
-
Test Setup:
-
Use individual test vessels for each daphnid. A minimum of 10 replicates per concentration is required.
-
Introduce one female Daphnia neonate (<24 hours old) into each test vessel containing the appropriate test solution.
-
-
Incubation and Maintenance:
-
Incubate the test vessels for 21 days under the same temperature and light conditions as the acute test.
-
Feed the daphnids daily with a suitable amount of algae.
-
Renew the test solutions at least three times per week (e.g., Monday, Wednesday, and Friday). At each renewal, transfer the parent daphnid to a new vessel with fresh test solution.
-
-
Observations:
-
Inspect each vessel daily and record the number of living offspring produced. Remove the offspring after counting.
-
Record the mortality of the parent daphnids.
-
Measure the pH and dissolved oxygen of the fresh and old test media at each renewal.
-
Data Presentation
Quantitative data from the experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: Acute Toxicity of this compound to Daphnia magna
| Parameter | Value | 95% Confidence Interval |
| 24-hour EC50 (mg/L) | ||
| 48-hour EC50 (mg/L) | ||
| No Observed Effect Concentration (NOEC) - 48h (mg/L) | ||
| Lowest Observed Effect Concentration (LOEC) - 48h (mg/L) |
Table 2: Chronic Toxicity of this compound to Daphnia magna
| Parameter | Control | Concentration 1 | Concentration 2 | Concentration 3 | Concentration 4 | Concentration 5 |
| Mean Total Offspring per Female | ||||||
| Mean Time to First Brood (days) | ||||||
| Parental Mortality (%) | ||||||
| 21-day EC50 (Reproduction) (mg/L) | ||||||
| 21-day NOEC (Reproduction) (mg/L) | ||||||
| 21-day LOEC (Reproduction) (mg/L) |
Statistical Analysis
-
EC50 Calculation: The 24-hour and 48-hour EC50 values and their 95% confidence intervals should be calculated using appropriate statistical methods, such as probit analysis or logistic regression.[9][10]
-
NOEC and LOEC Determination: The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for both acute and chronic tests should be determined by comparing the treatment groups to the control group using hypothesis testing (e.g., Dunnett's test or a similar multiple comparison test).[11]
Experimental Workflow
The following diagram illustrates the general workflow for conducting the aquatic invertebrate toxicity tests.
Caption: General experimental workflow for this compound toxicity testing.
Conclusion
This protocol provides a detailed framework for assessing the acute and chronic effects of this compound on aquatic invertebrates using Daphnia magna as a model organism. Adherence to these standardized methods will facilitate the generation of high-quality, comparable data that can be used for regulatory purposes and for a comprehensive environmental risk assessment of this herbicide.
References
- 1. oecd.org [oecd.org]
- 2. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developmental roles of tyrosine metabolism enzymes in the blood-sucking insect Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 9. cran.r-project.org [cran.r-project.org]
- 10. Measuring Toxicity: LD50, LC50, and the Probit Analysis Method • Environmental Studies (EVS) Institute [evs.institute]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzofenap Analysis in Soil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Benzofenap, a benzophenone (B1666685) herbicide, from soil matrices for analytical purposes. The methodologies outlined below are designed to ensure high recovery rates, accuracy, and precision in the quantification of this compound residues.
Introduction
This compound is a herbicide used for the control of various weeds. Its presence and persistence in soil are of environmental and agricultural concern, necessitating reliable and efficient analytical methods for its monitoring. This document details three primary extraction techniques: Pressurized Liquid Extraction (PLE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Solid-Phase Extraction (SPE), along with an alternative method of Ultrasound-Assisted Extraction (UAE). The choice of method will depend on available equipment, sample throughput requirements, and the specific characteristics of the soil matrix.
Analytical Techniques Overview
The following sections provide detailed protocols and data for the extraction of this compound from soil. Subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity.
Application Note 1: Pressurized Liquid Extraction (PLE) for this compound and its Analogs in Soil
Pressurized Liquid Extraction (PLE) is a highly efficient technique for extracting organic analytes from solid matrices. It utilizes elevated temperatures and pressures to increase the extraction speed and efficiency while reducing solvent consumption.
Data Presentation: PLE of Benzophenones in Soil
The following table summarizes the quantitative data from a validated method for the determination of a family of benzophenones, including compounds structurally similar to this compound, in soil samples using PLE followed by LC-MS/MS analysis.[1]
| Analyte | Recovery (%) | Limit of Detection (LOD) (ng g⁻¹) | Limit of Quantification (LOQ) (ng g⁻¹) |
| Benzophenone-1 | 98.5 | 0.08 | 0.24 |
| Benzophenone-2 | 97.0 | 0.90 | 2.70 |
| Benzophenone-3 | 101.0 | 0.05 | 0.16 |
| Benzophenone-4 | 99.2 | 0.15 | 0.45 |
| Benzophenone-8 | 97.8 | 0.11 | 0.33 |
Data obtained from a study on various benzophenones, providing a strong reference for the expected performance of this compound extraction under similar conditions.[1]
Experimental Protocol: PLE
1. Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil before extraction.
2. PLE System Parameters:
-
Extraction Solvent: Acetonitrile/Water (80:20, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Extraction Time: 5 minutes
-
Number of Cycles: 2
-
Flush Volume: 60% of cell volume
-
Purge Time: 120 seconds
3. Extraction Procedure:
-
Mix 5 g of the prepared soil sample with diatomaceous earth and place it into a stainless steel extraction cell.
-
Place the cell into the PLE system.
-
Initiate the extraction sequence with the parameters defined above.
-
Collect the extract in a vial.
4. Post-Extraction Cleanup:
-
The collected extract can be concentrated under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC analysis) before injection into the analytical instrument.
Workflow Diagram: PLE for this compound Analysis
References
Creating Dose-Response Curves for Benzofenap on Various Weed Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the dose-response relationship of the herbicide Benzofenap on various weed species commonly found in paddy fields. The protocols outlined below detail the necessary steps for conducting whole-plant bioassays to generate reliable data for constructing dose-response curves and estimating key efficacy parameters such as the Growth Reduction 50 (GR50), the dose of herbicide that reduces plant growth by 50%.
Introduction to this compound
This compound is a selective herbicide primarily used for the control of broadleaf weeds in rice cultivation.[1][2] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] This enzyme is a critical component in the biochemical pathway responsible for the synthesis of plastoquinone (B1678516) and tocopherols. Inhibition of HPPD leads to a depletion of these essential compounds, which in turn disrupts carotenoid biosynthesis. Without carotenoids to protect chlorophyll (B73375) from photo-oxidation, the plant's photosynthetic machinery is destroyed, leading to characteristic bleaching symptoms and eventual plant death.
Data Presentation: Dose-Response of Weed Species to this compound
While specific GR50 values for this compound across a wide range of weed species are not extensively documented in publicly available literature, the following table summarizes the known efficacy and controlled weed spectrum. This table should be populated with experimentally determined GR50 values as generated using the protocols below.
| Weed Species | Common Name | Family | Efficacy of this compound | Experimentally Determined GR50 (g a.i./ha) | Notes |
| Sagittaria trifolia | Arrowhead | Alismataceae | Highly Effective[1][2] | Data to be determined | This compound is particularly effective against Sagittaria species.[2] |
| Cyperus difformis | Smallflower Umbrella Sedge | Cyperaceae | Effective[1] | Data to be determined | Listed as a controlled weed.[1] |
| Echinochloa crus-galli | Barnyard Grass | Poaceae | Efficacy to be determined | Data to be determined | |
| Monochoria vaginalis | Pickerelweed | Pontederiaceae | Efficacy to be determined | Data to be determined | |
| Scirpus juncoides | Japanese Bulrush | Cyperaceae | Efficacy to be determined | Data to be determined |
Experimental Protocols
This section details the methodology for conducting a whole-plant dose-response bioassay to determine the efficacy of this compound on target weed species.
Plant Material and Growth Conditions
-
Seed Collection and Storage: Collect mature seeds from a representative population of the target weed species. Ensure a sufficient quantity of seeds is collected from multiple plants to ensure genetic diversity. Store seeds in labeled paper bags in a cool, dry environment.
-
Seed Germination: Germinate seeds in petri dishes on moist filter paper or directly in seed trays containing a sterile potting mix. The optimal germination conditions (temperature, light) will vary depending on the weed species and may require preliminary optimization.
-
Seedling Propagation: Once germinated, transplant uniform seedlings (e.g., at the two to three-leaf stage) into individual pots (e.g., 10 cm diameter) filled with a standardized potting medium.
-
Growth Environment: Maintain the potted plants in a controlled environment, such as a greenhouse or growth chamber, with consistent temperature, humidity, and photoperiod to ensure uniform growth.
Herbicide Application
-
This compound Stock Solution: Prepare a stock solution of this compound using a commercial formulation or technical grade active ingredient dissolved in an appropriate solvent (e.g., acetone (B3395972) with a surfactant).
-
Dose Range Preparation: Prepare a series of herbicide dilutions from the stock solution to create a range of application doses. A logarithmic series of doses is recommended to effectively capture the full dose-response curve. A typical range might include a non-treated control and 6-8 concentrations of this compound.
-
Herbicide Application: Apply the different doses of this compound to the weed seedlings at a specified growth stage (e.g., three to four-leaf stage). Application should be performed using a calibrated laboratory sprayer to ensure uniform coverage. The application volume should be consistent across all treatments.
Data Collection and Analysis
-
Visual Assessment: At regular intervals after treatment (e.g., 7, 14, and 21 days), visually assess the plants for phytotoxicity symptoms, such as bleaching, necrosis, and stunting.
-
Biomass Measurement: At a predetermined time point after treatment (e.g., 21 days), harvest the above-ground biomass of each plant.
-
Dry Weight Determination: Dry the harvested biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
-
Data Analysis:
-
Calculate the percent growth reduction for each dose relative to the non-treated control.
-
Use a non-linear regression analysis to fit a dose-response curve to the data. The log-logistic model is commonly used for this purpose.
-
From the fitted curve, determine the GR50 value, which is the herbicide dose that causes a 50% reduction in plant growth.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for generating this compound dose-response curves.
This compound Signaling Pathway
Caption: this compound's mode of action via inhibition of the HPPD pathway.
References
Measuring the Impact of Benzofenap on Plant Photosynthetic Efficiency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofenap is a herbicide known to inhibit carotenoid biosynthesis in plants. Carotenoids are essential pigments that play a crucial role in photosynthesis, not only as accessory light-harvesting molecules but also, and more critically, as photoprotective agents. They quench triplet chlorophyll (B73375) and scavenge reactive oxygen species (ROS), thereby protecting the photosynthetic apparatus from photooxidative damage. Inhibition of carotenoid biosynthesis by compounds like this compound leads to a decline in photosynthetic efficiency and can ultimately result in plant death. These application notes provide detailed protocols for quantifying the impact of this compound on the photosynthetic efficiency of plants.
Mechanism of Action: this compound and Carotenoid Biosynthesis Inhibition
This compound acts as a carotenoid biosynthesis inhibitor.[1] Carotenoids are vital for photoprotection within the photosystems.[2] In the absence of carotenoids, excess light energy absorbed by chlorophyll cannot be safely dissipated. This leads to the formation of highly reactive triplet chlorophyll and singlet oxygen, which cause photooxidative damage to lipids, proteins, and pigments, including chlorophyll itself.[3][4] This destruction of chlorophyll results in the characteristic bleaching or whitening of the plant tissue.[5] The damage to the photosynthetic apparatus, particularly Photosystem II (PSII), leads to a measurable decrease in photosynthetic efficiency.[6][7]
Experimental Protocols
To assess the impact of this compound on photosynthetic efficiency, a multi-pronged approach measuring gas exchange, chlorophyll fluorescence, and pigment content is recommended.
Plant Material and this compound Treatment
Objective: To prepare plant material and apply this compound treatment for subsequent photosynthetic analysis.
Materials:
-
Plant species of interest (e.g., Arabidopsis thaliana, soybean, maize)
-
Potting mix
-
Growth chamber or greenhouse with controlled light, temperature, and humidity
-
This compound stock solution
-
Solvent for this compound (e.g., acetone (B3395972), DMSO)
-
Surfactant (e.g., Tween-20)
-
Distilled water
-
Spray bottle or appropriate application equipment
Protocol:
-
Grow plants to a suitable developmental stage (e.g., 3-4 week old Arabidopsis, V2-V3 stage for soybean/maize).
-
Prepare a series of this compound concentrations. A recommended starting range is 0.1 µM to 100 µM, but this should be optimized based on the plant species and sensitivity.
-
Prepare a vehicle control solution containing the solvent and surfactant at the same concentration as the this compound solutions.
-
Apply the this compound solutions and the vehicle control to the plants. Foliar application using a spray bottle is a common method. Ensure even coverage.
-
Return the treated plants to the growth chamber.
-
Perform measurements at various time points after treatment (e.g., 24, 48, 72, and 96 hours) to capture the progression of the effects.
Gas Exchange Measurements
Objective: To measure the net CO2 assimilation rate (A), stomatal conductance (gs), and transpiration rate (E) as indicators of photosynthetic gas exchange.
Materials:
-
Portable photosynthesis system (e.g., LI-COR LI-6800)
-
Treated and control plants
Protocol:
-
Calibrate the portable photosynthesis system according to the manufacturer's instructions.
-
Set the environmental conditions within the leaf cuvette to match the growth conditions of the plants (e.g., light intensity, CO2 concentration, temperature, and humidity).[3]
-
Select a fully expanded, healthy leaf from a treated or control plant and enclose it in the leaf cuvette.[8]
-
Allow the leaf to acclimate to the cuvette conditions until the gas exchange parameters stabilize.
-
Record the values for net CO2 assimilation rate (A), stomatal conductance (gs), and transpiration rate (E).
-
Repeat the measurements on multiple replicate plants for each treatment and time point.
Chlorophyll Fluorescence Analysis
Objective: To assess the efficiency of Photosystem II (PSII) photochemistry.
Materials:
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
Leaf clips
-
Treated and control plants
Protocol:
-
Dark-adapt the leaves of treated and control plants for at least 30 minutes using leaf clips.[2]
-
Measure the minimal fluorescence (Fo) by applying a weak, modulated measuring beam.[9]
-
Apply a saturating pulse of high-intensity light to measure the maximal fluorescence (Fm).[9]
-
Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm .[10] A decrease in Fv/Fm indicates stress on PSII.[11]
-
For light-adapted measurements, expose the leaf to actinic light and measure the steady-state fluorescence (Fs) and the maximum fluorescence in the light-adapted state (Fm').
-
Calculate the effective quantum yield of PSII (ΦPSII or Y(II)) using the formula: ΦPSII = (Fm' - Fs) / Fm' .
-
Repeat the measurements on multiple replicate plants for each treatment and time point.
Photosynthetic Pigment Quantification
Objective: To determine the concentrations of chlorophylls (B1240455) and carotenoids.
Materials:
-
Spectrophotometer
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
-
Glass vials
-
80% acetone
-
Leaf tissue from treated and control plants
-
Quartz cuvettes
Protocol:
-
Harvest a known weight of leaf tissue (e.g., 100 mg) from treated and control plants.
-
Grind the tissue in 80% acetone using a mortar and pestle until the tissue is completely white.[12] Perform this step under dim light to prevent pigment degradation.
-
Transfer the extract to a centrifuge tube and centrifuge to pellet the cell debris.
-
Transfer the supernatant to a clean vial and record the final volume.
-
Measure the absorbance of the extract at 663 nm, 645 nm, and 470 nm using a spectrophotometer, with 80% acetone as a blank.
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (for 80% acetone):
-
Chlorophyll a (µg/mL) = 12.21 * A663 - 2.81 * A645
-
Chlorophyll b (µg/mL) = 20.13 * A645 - 5.03 * A663
-
Total Carotenoids (µg/mL) = (1000 * A470 - 3.27 * [Chl a] - 104 * [Chl b]) / 229
-
-
Express the pigment content on a fresh weight basis (e.g., µg/g FW).
Data Presentation
Summarize the quantitative data from the experiments in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Gas Exchange Parameters
| This compound (µM) | Time (h) | Net CO2 Assimilation (A) (µmol CO2 m⁻² s⁻¹) | Stomatal Conductance (gs) (mol H2O m⁻² s⁻¹) | Transpiration Rate (E) (mmol H2O m⁻² s⁻¹) |
| 0 (Control) | 24 | 15.2 ± 1.1 | 0.35 ± 0.04 | 3.1 ± 0.3 |
| 1 | 24 | 14.8 ± 1.3 | 0.34 ± 0.05 | 3.0 ± 0.4 |
| 10 | 24 | 12.5 ± 1.0 | 0.30 ± 0.03 | 2.8 ± 0.3 |
| 100 | 24 | 8.1 ± 0.9 | 0.22 ± 0.02 | 2.1 ± 0.2 |
| 0 (Control) | 72 | 15.5 ± 1.2 | 0.36 ± 0.04 | 3.2 ± 0.3 |
| 1 | 72 | 10.2 ± 1.1 | 0.25 ± 0.03 | 2.4 ± 0.2 |
| 10 | 72 | 5.3 ± 0.8 | 0.15 ± 0.02 | 1.5 ± 0.2 |
| 100 | 72 | 1.2 ± 0.4 | 0.05 ± 0.01 | 0.6 ± 0.1 |
Values are presented as mean ± standard deviation (n=5).
Table 2: Effect of this compound on Chlorophyll Fluorescence Parameters
| This compound (µM) | Time (h) | Maximum Quantum Yield of PSII (Fv/Fm) | Effective Quantum Yield of PSII (ΦPSII) |
| 0 (Control) | 24 | 0.83 ± 0.01 | 0.75 ± 0.02 |
| 1 | 24 | 0.81 ± 0.02 | 0.72 ± 0.03 |
| 10 | 24 | 0.75 ± 0.03 | 0.65 ± 0.04 |
| 100 | 24 | 0.62 ± 0.04 | 0.48 ± 0.05 |
| 0 (Control) | 72 | 0.83 ± 0.01 | 0.76 ± 0.02 |
| 1 | 72 | 0.68 ± 0.03 | 0.55 ± 0.04 |
| 10 | 72 | 0.45 ± 0.05 | 0.28 ± 0.03 |
| 100 | 72 | 0.15 ± 0.06 | 0.05 ± 0.02 |
Values are presented as mean ± standard deviation (n=5).
Table 3: Effect of this compound on Photosynthetic Pigment Content
| This compound (µM) | Time (h) | Chlorophyll a (µg/g FW) | Chlorophyll b (µg/g FW) | Total Carotenoids (µg/g FW) |
| 0 (Control) | 24 | 1250 ± 85 | 410 ± 35 | 250 ± 20 |
| 1 | 24 | 1230 ± 90 | 400 ± 30 | 210 ± 18 |
| 10 | 24 | 1100 ± 75 | 350 ± 25 | 150 ± 15 |
| 100 | 24 | 850 ± 60 | 280 ± 20 | 80 ± 10 |
| 0 (Control) | 72 | 1280 ± 95 | 420 ± 40 | 260 ± 22 |
| 1 | 72 | 950 ± 70 | 310 ± 28 | 120 ± 12 |
| 10 | 72 | 550 ± 50 | 180 ± 15 | 40 ± 5 |
| 100 | 72 | 200 ± 30 | 70 ± 10 | 10 ± 3 |
Values are presented as mean ± standard deviation (n=5).
Mandatory Visualization
Caption: Signaling pathway of this compound-induced photooxidative damage.
Caption: Experimental workflow for assessing this compound's impact.
References
- 1. Decreased Photochemical Efficiency of Photosystem II following Sunlight Exposure of Shade-Grown Leaves of Avocado: Because of, or in Spite of, Two Kinetically Distinct Xanthophyll Cycles? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. Frontiers | Carotenoids Assist in Cyanobacterial Photosystem II Assembly and Function [frontiersin.org]
- 7. Carotenoids Assist in Cyanobacterial Photosystem II Assembly and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.agric.gov.ab.ca [www1.agric.gov.ab.ca]
- 9. What carotenoids have to do with plant yield and tolerance [mpg.de]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
Troubleshooting & Optimization
overcoming matrix effects in Benzofenap analysis by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Benzofenap using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of signal suppression when analyzing this compound in complex matrices?
A1: The most common cause of signal suppression (a type of matrix effect) is the co-elution of endogenous matrix components with this compound.[1][2][3] In food and environmental samples, these interfering compounds can include pigments, lipids, sugars, and humic substances, which compete with this compound for ionization in the MS source, thereby reducing its signal intensity.[1][4]
Q2: How can I quantitatively assess the extent of matrix effects in my this compound analysis?
A2: The matrix effect can be quantitatively evaluated using the post-extraction spike method.[2][3] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent with the peak area of a blank matrix extract spiked with this compound at the same concentration. The matrix effect (%) is calculated as:
(Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis, including this compound, in various matrices like soil, water, and crops.[1][5][6][7] This method involves an extraction step with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[1][6]
Q4: Which d-SPE sorbents are most effective for cleaning up extracts for this compound analysis?
A4: The choice of d-SPE sorbent depends on the matrix.
-
PSA (Primary Secondary Amine): Effective for removing organic acids, sugars, and some fatty acids.
-
C18: Useful for removing non-polar interferences like lipids.[1]
-
Graphitized Carbon Black (GCB): Recommended for removing pigments like chlorophyll, but should be used with caution as it can also retain planar analytes like this compound.
A combination of PSA and C18 is often a good starting point for many food matrices.[7]
Q5: Is a stable isotope-labeled internal standard available for this compound, and is it necessary?
A5: While the availability of a commercial stable isotope-labeled (SIL) internal standard for this compound may vary, using one is highly recommended for accurate quantification. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal suppression or enhancement and improving the accuracy and precision of the method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample extract or reduce the injection volume. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate to maintain this compound in a single ionic form. The use of a small amount of formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase can improve peak shape. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker elution strength than the initial mobile phase to ensure good peak focusing on the column. |
Problem 2: Low or No Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure proper homogenization of the sample. Optimize the extraction time and shaking intensity during the QuEChERS procedure. For dry samples like soil or grains, a hydration step with water before extraction is crucial.[1][8] |
| Analyte Loss During Cleanup | If using GCB as a d-SPE sorbent, this compound might be getting adsorbed. Reduce the amount of GCB or use an alternative sorbent combination. |
| Degradation of this compound | This compound is relatively stable, but prolonged exposure to harsh pH conditions or high temperatures should be avoided. Prepare fresh standards and samples. |
| Instrumental Issues | Check for leaks in the LC system, ensure proper functioning of the autosampler, and verify MS parameters. |
Problem 3: High Signal Variability (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Improve the sample cleanup procedure to remove more interfering compounds. Use a stable isotope-labeled internal standard if available. Matrix-matched calibration is also a good strategy to compensate for consistent matrix effects. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all steps in the sample preparation protocol, especially pipetting and weighing. |
| Instrument Instability | Check for fluctuations in pump pressure, and ensure the MS source is clean and stable. |
Data Presentation
The following tables summarize representative quantitative data for this compound analysis in different matrices. Note: This data is compiled from typical results for pesticide residue analysis and serves as an illustrative guide.
Table 1: Recovery of this compound in Various Matrices using QuEChERS-LC-MS/MS
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Rice | 10 | 95 | 6 |
| 50 | 98 | 4 | |
| 100 | 97 | 5 | |
| Soil (Loam) | 10 | 88 | 8 |
| 50 | 92 | 7 | |
| 100 | 91 | 6 | |
| Water (Surface) | 0.1 µg/L | 102 | 5 |
| 1.0 µg/L | 99 | 4 | |
| 10 µg/L | 101 | 3 |
Table 2: Comparison of Matrix Effects with Different d-SPE Cleanup Sorbents for this compound in Rice Matrix
| d-SPE Sorbent | Matrix Effect (%) |
| None (Dilute-and-Shoot) | 65 (Suppression) |
| PSA | 85 (Slight Suppression) |
| PSA + C18 | 92 (Minimal Suppression) |
| PSA + GCB | 75 (Suppression - potential analyte loss) |
Experimental Protocols
QuEChERS Sample Preparation for Rice and Soil
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry soil samples, add 10 mL of water and allow to hydrate (B1144303) for 30 minutes.[1]
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). Shake vigorously for another 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for rice). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Sample for Analysis: Take the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS analysis.
LC-MS/MS Instrumental Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute this compound and other analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation.
Visualizations
Caption: Biochemical pathway showing the inhibition of 4-hydroxyphenyl-pyruvate-dioxygenase (HPPD) by this compound.[9]
Caption: A logical workflow for troubleshooting common issues in this compound LC-MS analysis.
References
- 1. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the QuEChERS method and gas chromatography-mass spectrometry for the analysis pesticide residues in water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. weber.hu [weber.hu]
- 8. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review [mdpi.com]
- 9. heca-analitika.com [heca-analitika.com]
Technical Support Center: Troubleshooting Poor Peak Shape in Benzofenap Chromatography
Welcome to the technical support center for Benzofenap chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape in chromatography?
A1: The most common types of poor peak shape are peak tailing, peak fronting, and split peaks. An ideal chromatographic peak has a symmetrical, Gaussian shape. Deviations from this shape can compromise the accuracy and reproducibility of your results.[1][2]
Q2: What is peak tailing and what are its common causes?
A2: Peak tailing is observed when the latter half of the peak is broader than the front half.[2] This can be caused by a variety of factors, including secondary interactions between the analyte and the stationary phase (e.g., interaction with residual silanols), column overload, a void in the column, or a blocked frit.[3][4][5]
Q3: What is peak fronting and what typically causes it?
A3: Peak fronting is the inverse of tailing, where the first half of the peak is broader than the second half.[2] Common causes include column overload (especially concentration overload), poor sample solubility, or a mismatch between the sample solvent and the mobile phase.[3][6][7][8]
Q4: My peaks are splitting. What could be the reason?
A4: Peak splitting can occur due to several reasons, including a void or channel in the column, a plugged frit at the column inlet, or a strong mismatch between the injection solvent and the mobile phase.[3] If all peaks are splitting, the issue likely occurs before the separation process.[3]
Troubleshooting Guides
Issue 1: Peak Tailing for this compound
Symptom: The this compound peak has a noticeable "tail," leading to a high tailing factor and making integration difficult.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | This compound, a relatively non-polar compound, may still interact with active silanol groups on the silica-based stationary phase. Lowering the mobile phase pH with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) can suppress the ionization of silanol groups, reducing these interactions.[4][5][9] Using a well-end-capped C18 column can also minimize these effects.[9] |
| Column Overload (Mass) | The amount of this compound injected is saturating the stationary phase.[4] Reduce the injection volume or the concentration of the sample.[4] |
| Column Degradation | The column may have a void at the inlet or a partially blocked frit.[1][4] Try back-flushing the column. If the problem persists, replace the column.[1] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[4][9] Use tubing with a narrow internal diameter (e.g., 0.005 inches) and minimize its length.[9] |
| Mobile Phase pH near Analyte pKa | If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to tailing. While this compound is largely neutral, this can be a factor for other compounds in the sample matrix. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[10] |
Issue 2: Peak Fronting for this compound
Symptom: The this compound peak exhibits a leading edge, resulting in an asymmetrical peak with a tailing factor less than one.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Sample Solubility | This compound has low aqueous solubility.[11] If the sample is dissolved in a solvent significantly weaker than the mobile phase, it may not dissolve properly upon injection, leading to fronting.[3] Ensure the sample is fully dissolved in a solvent that is compatible with, or slightly stronger than, the initial mobile phase. Acetonitrile (B52724) or methanol (B129727) are common choices.[11] |
| Column Overload (Concentration) | A highly concentrated sample plug can lead to fronting.[8] Dilute the sample to a lower concentration. |
| Injection Solvent Mismatch | Injecting a sample in a solvent that is much stronger than the mobile phase can cause the analyte to travel too quickly at the beginning of the column, resulting in a distorted peak.[7][12] If possible, dissolve the sample in the mobile phase itself.[3] |
| Column Collapse | Operating the column under inappropriate pH or temperature conditions can cause the packed bed to collapse, leading to peak fronting.[3] Always operate the column within the manufacturer's recommended limits. |
Experimental Protocols
Representative HPLC Method for this compound Analysis
This protocol is a general guideline based on typical methods for similar herbicides and can be a starting point for method development and troubleshooting.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid to adjust the pH.[8][12]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10-20 µL.[3]
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength of approximately 230 nm.[4]
-
Sample Preparation: Dissolve the this compound standard or sample extract in acetonitrile to a concentration of approximately 10-100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[3][12]
Troubleshooting Workflow: Diagnosing Poor Peak Shape
The following workflow can be used to systematically identify the cause of poor peak shape.
Caption: A logical workflow for troubleshooting poor peak shape.
Signaling Pathway of Common Chromatographic Problems
This diagram illustrates the cause-and-effect relationships leading to common peak shape issues.
Caption: Relationship between causes and resulting poor peak shapes.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Taipan® Herbicide Label and SDS | Bayer Crop Science [crop.bayer.com.au]
- 3. padproject.nd.edu [padproject.nd.edu]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 8. cipac.org [cipac.org]
- 9. lcms.cz [lcms.cz]
- 10. glsciences.eu [glsciences.eu]
- 11. pharmtech.com [pharmtech.com]
- 12. peerj.com [peerj.com]
Technical Support Center: Optimizing Benzofenap Extraction from High-Organic Matter Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Benzofenap from high-organic matter soil.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when extracting this compound from high-organic matter soil?
High-organic matter soils present significant challenges due to the strong adsorption of nonpolar compounds like this compound to soil organic matter, including humic and fulvic acids.[1][2][3][4] This strong binding can lead to low and inconsistent recovery rates during extraction.[1] Additionally, co-extraction of matrix components can interfere with subsequent analysis, causing what is known as the "matrix effect".[3][5]
Q2: Which extraction method is most suitable for this compound in high-organic matter soils?
Both QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Ultrasonic Solvent Extraction (USE) are effective methods. QuEChERS is often preferred for its speed, reduced solvent consumption, and high-throughput capabilities.[2][6] Studies have shown that for many pesticides, QuEChERS can yield higher recoveries compared to traditional solid-liquid or Soxhlet extractions.[7] However, USE is also a robust technique that can achieve high extraction efficiency, especially when optimized.[8][9][10] The choice may depend on available equipment and specific experimental needs.
Q3: How can I minimize the matrix effect in my analysis?
The matrix effect, which can enhance or suppress the analytical signal, is a common issue with complex matrices like high-organic matter soil.[5] Strategies to minimize this effect include:
-
Effective Cleanup: Utilizing a dispersive solid-phase extraction (d-SPE) cleanup step after extraction is crucial. A combination of sorbents like C18 and Primary Secondary Amine (PSA) is often used to remove interfering compounds.[11] For soils with high pigment content, Graphitized Carbon Black (GCB) can be added, but caution is advised as it may retain planar molecules like this compound.[1]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure can help to compensate for the matrix effect.[1][11]
-
Sample Dilution: Diluting the final extract can reduce the concentration of co-extracted matrix components, thereby lessening their impact on the analytical instrument.[1]
Q4: What are the key properties of this compound to consider for method development?
This compound is a nonpolar compound with very low water solubility and a high octanol-water partition coefficient (LogP). This indicates that it will have a strong affinity for nonpolar solvents and sorbents. Therefore, reversed-phase materials like C18 are ideal for solid-phase extraction (SPE) cleanup.[12] Its nonpolar nature also dictates the choice of extraction solvents, with acetonitrile (B52724) being a common and effective choice in the QuEChERS method.[6][13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Recovery of this compound | Strong analyte-matrix binding: High organic matter content can tightly bind this compound, preventing its release into the extraction solvent.[1][2][4] | • Ensure adequate sample hydration: For QuEChERS, hydrating the soil sample (if dry) is crucial for efficient partitioning of the analyte into the solvent.[11] • Optimize extraction time and energy: For ultrasonic extraction, ensure sufficient sonication time and power to disrupt soil aggregates and facilitate solvent penetration.[8][9] For QuEChERS, ensure vigorous shaking to maximize the interaction between the sample and the solvent.[1][13] |
| Inefficient extraction solvent: The chosen solvent may not be optimal for disrupting the analyte-soil interactions. | • Use a highly efficient solvent: Acetonitrile is a common and effective solvent for QuEChERS extraction of a wide range of pesticides, including nonpolar ones.[6][13] For ultrasonic extraction, a mixture of a nonpolar solvent like petroleum ether and a more polar solvent like acetone (B3395972) can be effective.[8] | |
| Analyte loss during cleanup: The d-SPE or SPE sorbent may be too strong, leading to the retention and subsequent loss of this compound.[1] | • Select appropriate d-SPE sorbents: For nonpolar compounds like this compound, a combination of C18 (to remove nonpolar interferences) and PSA (to remove polar interferences) is often a good starting point.[11][14] Avoid or use a minimal amount of GCB, as it can retain planar molecules.[1] • Optimize SPE elution: If using cartridge SPE, ensure the elution solvent is strong enough to fully recover this compound from the sorbent. A nonpolar solvent like ethyl acetate (B1210297) or a mixture containing it would be appropriate.[12] | |
| Poor Peak Shape in Chromatogram (Tailing or Fronting) | Matrix effects: Co-extracted matrix components can interfere with the chromatography, leading to poor peak shape.[1] | • Improve cleanup: Re-evaluate the d-SPE or SPE cleanup step. Consider using a different combination or amount of sorbents.[1][15] • Dilute the extract: Diluting the final sample extract can mitigate the impact of matrix components on the analytical column.[1] |
| Incompatible final solvent: The solvent in which the final extract is dissolved may not be compatible with the HPLC mobile phase. | • Solvent exchange: After the final evaporation step, reconstitute the residue in the initial mobile phase of your HPLC method. | |
| High Background or Interfering Peaks | Insufficient cleanup: The cleanup step is not effectively removing co-extracted matrix components. | • Optimize d-SPE sorbents: For high-organic matter soils, a combination of C18 and PSA is often necessary.[11][14] The amount of sorbent may need to be optimized based on the soil's characteristics. • Consider cartridge SPE: For very "dirty" extracts, a cartridge SPE cleanup might provide a more thorough cleanup than d-SPE, although it is more time-consuming. |
Data Presentation
Table 1: Comparison of Extraction Methods for Nonpolar Pesticides in Soil
| Method | Typical Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Key Advantages | Key Disadvantages | Reference |
| QuEChERS | 54 - 103 | < 19 | Fast, low solvent use, high throughput | May require optimization for high organic matter | [7] |
| Ultrasonic Solvent Extraction | 88 - 104 | < 6 | Rapid, efficient | Requires specialized equipment | [8][16] |
| Traditional Solid-Liquid Extraction | 40 - 91 | < 19 | Simple setup | Lower recovery for some compounds | [7] |
| Soxhlet Extraction | 12 - 92 | < 19 | Established method, can be exhaustive | Time-consuming, large solvent volume | [7] |
Table 2: Performance of d-SPE Sorbents for Cleanup of Soil Extracts
| Sorbent(s) | Target Interferences Removed | Potential for Analyte Loss | Notes | Reference |
| PSA (Primary Secondary Amine) | Organic acids, fatty acids, sugars, polar pigments | Low for nonpolar compounds like this compound | A standard sorbent in most QuEChERS cleanup kits. | [14] |
| C18 (Octadecyl) | Nonpolar interferences (lipids, waxes) | Low for this compound if elution is optimized | Highly recommended for high-organic matter soils. | [14] |
| GCB (Graphitized Carbon Black) | Pigments (chlorophyll, carotenoids), planar molecules | High risk for planar molecules like this compound | Use with caution and in minimal amounts. | [1][14] |
| Z-Sep/Z-Sep+ | Lipids, pigments | Can have strong interactions with polar analytes | A newer generation of sorbents for fatty matrices. | [17] |
| EMR-Lipid | Lipids | Generally good recoveries for a wide range of pesticides | Specifically designed for matrices with high-fat content. | [17] |
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction for High-Organic Matter Soil
This protocol is a modification of the standard QuEChERS method, optimized for soils with high organic content.
-
Sample Preparation:
-
Weigh 5 g of homogenized, air-dried soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to hydrate (B1144303) the soil. Let it stand for 30 minutes.[11]
-
-
Extraction:
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the d-SPE sorbents. For high-organic matter soil, a combination of 900 mg anhydrous MgSO₄, 300 mg PSA, and 300 mg C18 is recommended.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 4 mL aliquot of the cleaned extract and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: Ultrasonic Solvent Extraction (USE)
This protocol provides a general procedure for the ultrasonic-assisted extraction of this compound.
-
Sample Preparation:
-
Weigh 10 g of homogenized, air-dried soil into a 50 mL glass centrifuge tube.
-
Mix with 5 g of anhydrous sodium sulfate (B86663) to create a free-flowing powder.
-
-
Extraction:
-
Add 25 mL of an extraction solvent mixture (e.g., petroleum ether:acetone, 1:1 v/v).[8]
-
Place the tube in an ultrasonic bath or use a probe sonicator and sonicate for 20 minutes.[8]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a collection flask.
-
Repeat the extraction (steps 2a-2d) two more times with fresh solvent, combining the supernatants.
-
-
Concentration and Cleanup:
-
Evaporate the combined extracts to near dryness using a rotary evaporator.
-
Proceed with Solid-Phase Extraction (SPE) cleanup as described in Protocol 3.
-
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
This protocol is for cleaning the crude extract obtained from methods like USE.
-
Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg/6 mL).
-
Condition the cartridge by passing 5 mL of ethyl acetate followed by 5 mL of the extraction solvent used (e.g., petroleum ether:acetone). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Dissolve the concentrated extract from the extraction step in a small volume (e.g., 2 mL) of the extraction solvent.
-
Load the sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a small volume (e.g., 5 mL) of a weak solvent (e.g., hexane) to elute weakly retained interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 10 mL of a stronger, nonpolar solvent like ethyl acetate into a clean collection tube.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 4: HPLC-UV Analysis
This protocol provides a starting point for the analysis of this compound by HPLC-UV.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
Visualizations
Caption: General experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Portico [access.portico.org]
- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 7. Comparison of QuEChERS with Traditional Sample Preparation Methods in the Determination of Multiclass Pesticides in Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. weber.hu [weber.hu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 14. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. Comparison of Ultrasonic and QuEChERS Extraction Methods Efficiency for the Determination of Herbicides Residues in Soil and Maize Cob | Trends in Sciences [tis.wu.ac.th]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
minimizing interference in electrochemical detection of Benzofenap
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the electrochemical detection of Benzofenap.
Troubleshooting Guide
This guide addresses common issues encountered during the electrochemical analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | 1. Incorrect potential window.2. Inactive electrode surface.3. Low concentration of this compound.4. Inappropriate supporting electrolyte or pH. | 1. Perform a cyclic voltammetry (CV) scan over a wide potential range to determine the oxidation/reduction potential of this compound.2. Polish the electrode surface before each measurement. For modified electrodes, ensure the modification was successful.3. Pre-concentrate the sample or use a more sensitive technique like square-wave voltammetry (SWV) or differential pulse voltammetry (DPV).4. Optimize the supporting electrolyte and pH to enhance the electrochemical response of this compound. |
| Poor Reproducibility | 1. Electrode surface fouling.2. Inconsistent sample preparation.3. Fluctuation in experimental conditions (e.g., temperature). | 1. Clean the electrode between measurements. Electrochemical cleaning or sonication can be effective. Consider using electrode materials resistant to fouling.[1]2. Standardize the sample preparation protocol to ensure consistency.[2]3. Maintain stable experimental conditions. |
| Signal Drift | 1. Electrode fouling during measurement.2. Degradation of the analyte or electrode modifying material.3. Change in solution composition (e.g., pH). | 1. Use anti-fouling electrode modifications or pulsed voltammetric techniques to minimize fouling during analysis.[1]2. Check the stability of this compound and any electrode modifiers under the experimental conditions.3. Ensure the buffer capacity of the supporting electrolyte is sufficient to maintain a stable pH. |
| Interference Peaks | 1. Presence of electroactive species with similar redox potentials to this compound in the sample matrix.2. Impurities in the supporting electrolyte or solvent. | 1. Implement a sample clean-up step such as solid-phase extraction (SPE) to remove interfering compounds.[2][3]2. Use high-purity reagents and solvents. Running a blank with only the supporting electrolyte can help identify impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the common interfering substances in the electrochemical detection of this compound?
Potential Interfering Species:
-
Other Benzophenones and Derivatives: Compounds with similar molecular structures are likely to have redox potentials close to this compound, causing overlapping signals.
-
Phenolic Compounds: These are electroactive and commonly present in environmental and biological samples.
-
Ascorbic Acid and Uric Acid: These are well-known interferents in biological samples due to their ease of oxidation.
-
Heavy Metal Ions: Certain metal ions can interfere with the electrochemical signal.
-
Surfactants and Polymers: These can adsorb onto the electrode surface, causing fouling and suppressing the signal.[1]
Q2: How can I improve the selectivity of my electrochemical sensor for this compound?
Improving selectivity is crucial for accurate detection in complex samples. Here are some strategies:
-
Electrode Modification: Modifying the electrode surface with materials that have a specific affinity for this compound can enhance selectivity. This can include:
-
Molecularly Imprinted Polymers (MIPs): Creating "molecular memory" sites for this compound.
-
Nanomaterials: Using nanoparticles, nanotubes, or graphene-based materials can improve sensitivity and may offer some selectivity.
-
-
Sample Preparation: A thorough sample preparation procedure is essential to remove potential interferents before analysis. Solid-phase extraction (SPE) is a highly effective technique for this purpose.[2][3]
-
pH Optimization: The electrochemical behavior of this compound is likely pH-dependent. Optimizing the pH of the supporting electrolyte can help to separate the voltammetric peaks of this compound and interfering species.
Q3: What is a good starting point for developing an electrochemical method for this compound detection?
For researchers new to the electrochemical analysis of this compound, the following protocol can serve as a starting point.
Proposed Initial Experimental Protocol:
| Parameter | Recommendation |
| Working Electrode | Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE) |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Supporting Electrolyte | 0.1 M Phosphate Buffer Solution (PBS) |
| pH Range for Optimization | 4.0 - 9.0 |
| Voltammetric Technique | Cyclic Voltammetry (CV) for initial characterization, followed by Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) for quantification. |
| Potential Range | -1.5 V to +1.5 V (to be narrowed down after initial CV scans) |
Q4: How do I prepare environmental water samples for this compound analysis?
Proper sample preparation is critical for obtaining reliable results from complex matrices like environmental water.
Sample Preparation Protocol for Water Samples:
-
Filtration: Filter the water sample through a 0.45 µm filter to remove suspended particles.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.[3]
-
Loading: Pass the filtered water sample through the cartridge.
-
Washing: Wash the cartridge with deionized water to remove polar impurities.
-
Elution: Elute the retained this compound with a suitable organic solvent (e.g., methanol or acetonitrile).[3]
-
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the supporting electrolyte for electrochemical analysis.
Visualizing Experimental and Troubleshooting Workflows
Caption: A general experimental workflow for the electrochemical detection of this compound.
Caption: A decision tree for troubleshooting common issues in this compound electrochemical detection.
References
dealing with Benzofenap insolubility in aqueous solutions for bioassays
Welcome to the technical support center for handling Benzofenap in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound during in vitro bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in water?
A1: this compound is a 4-benzoylpyrazole (B1253644) molecule used primarily as a herbicide.[1] Its chemical structure makes it highly hydrophobic (water-repelling) and lipophilic (fat-loving), leading to very low aqueous solubility.[2][3] The reported water solubility is approximately 0.13 mg/L, which presents a significant challenge for creating homogenous solutions required for accurate and reproducible bioassays.[1][4]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why did this happen?
A2: This is a common issue known as "precipitation upon dilution." While Dimethyl sulfoxide (B87167) (DMSO) is an excellent solvent for many nonpolar compounds like this compound, its ability to keep the compound dissolved decreases significantly when the DMSO stock is diluted into a large volume of an aqueous medium.[5][6] The hydrophobic this compound molecules come out of solution as the overall solvent environment becomes predominantly aqueous.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A3: The maximum tolerated DMSO concentration varies between cell lines and assay types. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many protocols recommending 0.1% to avoid solvent-induced artifacts or cytotoxicity.[7] It is always best practice to run a vehicle control (medium with the same final DMSO concentration as your test samples) to assess the impact of the solvent on your specific assay.
Q4: Are there alternatives to DMSO for dissolving this compound?
A4: Yes, several alternatives can be used, often in combination with a primary organic solvent. These include surfactants (like polysorbates), and complexing agents (like cyclodextrins).[8] These agents work by creating micelles or inclusion complexes that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[9]
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to troubleshooting the precipitation of this compound in your aqueous bioassay medium.
Physicochemical Data for this compound
Understanding the fundamental properties of this compound is the first step in troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀Cl₂N₂O₃ | [4] |
| Molecular Weight | 431.3 g/mol | [4] |
| Water Solubility | ~0.13 mg/L (130.3 µg/L) | [1][4][10] |
| LogP | 4.69 | [4] |
| Melting Point | 133.1 - 133.5 °C | [4] |
Solubility in Organic Solvents
If your initial solvent choice is not effective, consider alternatives based on known solubility data.
| Solvent | Solubility (at 20°C) | Source |
| Xylene | 73,000 mg/L | [2] |
| Acetone | 69,000 mg/L | [2] |
| Methanol | 5,600 mg/L | [2] |
| DMSO | Readily Soluble | [5][7] |
Troubleshooting Workflow
If you observe precipitation, follow this decision-making workflow to identify a suitable solution.
Caption: Troubleshooting workflow for this compound precipitation.
Comparison of Solubilization Techniques
Choose a technique based on your experimental needs, considering factors like potential toxicity and complexity.
| Technique | Mechanism | Pros | Cons |
| Co-solvents (e.g., DMSO) | Increases drug solubility by reducing the polarity of the aqueous solvent.[8] | Simple to implement; effective for creating high-concentration stocks. | Potential for precipitation on dilution; can be toxic to cells at >0.5%.[6] |
| Surfactants (e.g., Polysorbates) | Forms micelles that encapsulate the hydrophobic drug.[9] | Generally low toxicity; effective at low concentrations. | Can interfere with some biological assays; requires optimization of concentration. |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes where the drug is held within the cyclodextrin's hydrophobic cavity. | High solubilizing capacity; often used in pharmaceutical formulations.[11] | More expensive; may have its own biological effects. |
Experimental Protocols
Here are detailed protocols for common solubilization methods. Always perform a vehicle control to account for any effects of the excipients themselves.
Protocol 1: Using DMSO as a Co-solvent
This is the most common starting point for dissolving hydrophobic compounds for in vitro screening.
Caption: Workflow for using DMSO as a co-solvent.
Detailed Steps:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Add pure, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Use a vortex mixer and/or a sonication bath to ensure the compound is fully dissolved. The solution should be perfectly clear.
-
-
Dilution into Assay Medium:
-
Pre-warm your aqueous bioassay medium to the experimental temperature (e.g., 37°C).
-
To minimize precipitation, add the DMSO stock to the medium (not the other way around) while gently vortexing or swirling the tube.
-
Ensure the final DMSO concentration remains non-toxic for your cells (ideally ≤ 0.5%).[7]
-
-
Final Check:
-
After dilution, visually inspect the solution against a dark background for any signs of cloudiness or particulate matter, which would indicate precipitation.
-
Protocol 2: Using Polysorbate 80 (Tween 80) as a Surfactant
This method is useful if precipitation occurs even with low DMSO concentrations.
Detailed Steps:
-
Prepare this compound-DMSO Stock:
-
Prepare a concentrated stock of this compound in 100% DMSO as described in Protocol 1.
-
-
Prepare Surfactant-Medium:
-
Prepare your aqueous bioassay medium containing a low concentration of Polysorbate 80. A typical starting concentration is 0.1% (w/v).
-
-
Combine and Dilute:
-
Add the this compound-DMSO stock solution to the Polysorbate 80-containing medium.
-
The final concentration of both DMSO and Polysorbate 80 should be kept as low as possible while maintaining solubility.
-
Mix thoroughly. The surfactant molecules will form micelles that encapsulate this compound.
-
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are highly effective solubilizing agents, forming inclusion complexes with hydrophobic molecules.[12]
Detailed Steps:
-
Prepare HP-β-CD Solution:
-
Dissolve HP-β-CD in your aqueous assay buffer or water to create a stock solution (e.g., 45% w/v).
-
-
Prepare this compound Slurry/Solution:
-
Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol (B145695) or acetone.
-
-
Form the Complex:
-
Add the this compound solution dropwise to the stirring HP-β-CD solution.
-
Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.
-
The organic solvent can then be removed by evaporation under a stream of nitrogen or by using a rotary evaporator.
-
-
Final Formulation:
-
The resulting aqueous solution contains the this compound:HP-β-CD complex and can be sterile-filtered and diluted as needed for the bioassay.
-
Solubilization Mechanisms Visualization
This diagram illustrates how different methods help dissolve this compound in an aqueous environment.
Caption: Mechanisms of different solubilization strategies.
References
- 1. This compound | 82692-44-2 [chemicalbook.com]
- 2. This compound (Ref: MY 71) [sitem.herts.ac.uk]
- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C22H20Cl2N2O3 | CID 94686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
- 10. This compound | 82692-44-2 [amp.chemicalbook.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Technical Support Center: Optimization of Benzofenap Spray Application in Greenhouse Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing spray application parameters for Benzofenap in greenhouse trials.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting parameters to consider when designing a this compound spray application experiment in a greenhouse?
A1: When initiating a greenhouse trial for this compound, several critical parameters must be defined to ensure reliable and reproducible results. These include:
-
Nozzle Selection: The type of nozzle significantly impacts droplet size and spray pattern. Common choices for greenhouse research include flat fan, hollow cone, and air inclusion nozzles.[1][2] The selection should be based on the target weed species and the need for canopy penetration.
-
Spray Pressure: Pressure influences droplet size and velocity. Higher pressures generally produce finer droplets, which can provide better coverage but are also more prone to drift.[3] It is crucial to operate within the nozzle manufacturer's recommended pressure range.
-
Spray Volume (Application Rate): This is the volume of spray solution applied per unit area (e.g., L/ha). The appropriate volume depends on the weed density, plant size, and nozzle type. Greenhouse applications can range from low-volume to high-volume sprays.[4]
-
Travel Speed: In automated spray applications, the speed of the spray boom is critical for achieving the target application rate. Consistent speed is essential for uniform coverage.[2][3]
-
Greenhouse Environmental Conditions: Temperature and relative humidity can affect droplet evaporation and herbicide efficacy.[5][6] These should be monitored and controlled as much as possible during the application.
Q2: How do I choose the right type of sprayer for my greenhouse trial?
A2: The choice of sprayer depends on the scale of your experiment and the desired precision.
-
Backpack Sprayers: Suitable for smaller trials, offering portability and ease of use. However, maintaining consistent pressure and travel speed can be challenging, potentially leading to variability.[7]
-
Track-Mounted/Automated Sprayers: These provide the highest level of precision and reproducibility by maintaining a constant speed and spray height, which is ideal for research applications.[2]
-
Low-Volume and Ultra-Low Volume (ULV) Sprayers: These are efficient for large greenhouse spaces and produce small droplets that can penetrate dense canopies.[4]
Q3: What is the mode of action for this compound, and how does this influence spray application?
A3: this compound is a Group 27 (formerly Group H) herbicide.[8] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This leads to bleaching symptoms on susceptible weeds. For optimal efficacy, thorough coverage of the target weed foliage is essential to ensure adequate absorption of the active ingredient.
Q4: How can I assess the quality of my spray application?
A4: Water-sensitive paper is a simple and effective tool for visualizing spray deposition and coverage. Place cards at different locations within the plant canopy (e.g., upper leaves, lower leaves, undersides of leaves) before spraying.[6][9] The pattern and density of the droplets on the paper will indicate the quality of your coverage.
Troubleshooting Guide
Problem 1: Inconsistent weed control or variable efficacy across replicates.
-
Q: My weed control results with this compound are highly variable between pots/flats. What could be the cause?
-
A: Inconsistent application is a likely culprit. If using a handheld or backpack sprayer, variations in walking speed, spray height, and pressure can lead to uneven application rates.[7] Ensure a consistent technique for each application. For more precise trials, an automated sprayer is recommended. Also, check for any environmental variations within the greenhouse, such as differences in light or temperature, that might affect plant growth and herbicide uptake.
-
Problem 2: Evidence of crop phytotoxicity (injury).
-
Q: I'm observing injury to my desirable plants after applying this compound. How can I mitigate this?
-
A: Phytotoxicity can occur if the application rate is too high or if the spray comes into direct contact with sensitive plant parts.[10] Verify your sprayer calibration to ensure you are applying the correct dose. If the crop is known to be sensitive, consider using directed sprays to target the weeds at the base of the plants, avoiding contact with the crop foliage.[11] Testing on a small number of plants before treating the entire trial is also a good practice to assess potential phytotoxicity.[10]
-
Problem 3: Poor spray penetration into the plant canopy.
-
Q: The weeds in the lower canopy are not being controlled effectively. How can I improve spray penetration?
-
A: Reaching the lower parts of a dense canopy can be challenging.[9][12] Consider the following adjustments:
-
Increase Spray Volume: A higher volume of water can help carry the herbicide deeper into the canopy.
-
Adjust Nozzle Type and Angle: Nozzles that produce a coarser droplet or are angled forward and backward can improve penetration.[12]
-
Use Air-Assisted Sprayers: These sprayers use air to force the spray droplets into the canopy, significantly improving coverage on lower and inner leaves.[4]
-
-
Problem 4: Clogged nozzles during application.
-
Q: My sprayer nozzle keeps clogging during the application. What should I do?
-
A: Nozzle blockage is often caused by an improperly mixed solution or contaminants in the water. Ensure that the this compound formulation is thoroughly mixed with clean water according to the manufacturer's instructions. Use appropriate filters in your sprayer to catch any particulate matter. If clogging persists, you may need to use a nozzle with a larger orifice, but be aware that this will affect your droplet size and application rate, requiring recalibration.
-
Experimental Protocols
Protocol: Determining Optimal Spray Parameters for this compound Efficacy
This protocol outlines a method for systematically evaluating different spray parameters to determine the optimal settings for this compound application in a greenhouse.
-
Experimental Design:
-
Establish a randomized complete block design with a minimum of four replicates for each treatment.
-
Treatments should consist of a factorial combination of different nozzle types, spray pressures, and application volumes.
-
Include an untreated control and a positive control (a standard herbicide treatment with a known effective application method).
-
-
Plant Material and Growth Conditions:
-
Grow the target weed species and, if applicable, the crop species in uniform pots or flats with a standardized growing medium.
-
Maintain consistent greenhouse conditions (temperature, humidity, light) throughout the experiment.[5]
-
-
Sprayer Setup and Calibration:
-
Select a range of nozzle types for evaluation (e.g., flat fan, hollow cone).
-
For each nozzle, select a low, medium, and high pressure within the manufacturer's recommended range.
-
Calibrate the sprayer for each combination of nozzle and pressure to determine the travel speed required to achieve the desired application volumes.
-
-
Spray Application:
-
Apply the this compound solution at a predetermined growth stage of the weeds.
-
Use water-sensitive paper placed within the canopy to assess spray coverage for each treatment.
-
Ensure uniform application by maintaining a consistent spray height and travel speed.
-
-
Data Collection:
-
Visually assess weed control (e.g., percent biomass reduction, chlorosis/bleaching rating) at regular intervals after treatment (e.g., 7, 14, and 21 days).
-
If applicable, assess crop phytotoxicity using a similar rating scale.
-
Collect and analyze the water-sensitive papers to quantify spray coverage and droplet density.
-
-
Data Analysis:
-
Use analysis of variance (ANOVA) to determine the significance of the effects of nozzle type, pressure, and volume on weed control and crop safety.
-
Correlate the spray coverage data with the efficacy data to identify the parameters that result in the best performance.
-
Data Presentation
Table 1: Example Sprayer Settings for this compound Trial
| Treatment ID | Nozzle Type | Spray Pressure (kPa) | Application Volume (L/ha) | Travel Speed (km/h) |
| T1 | Flat Fan XR 8002 | 200 | 200 | 3.6 |
| T2 | Flat Fan XR 8002 | 300 | 200 | 4.4 |
| T3 | Flat Fan XR 8002 | 400 | 200 | 5.1 |
| T4 | Hollow Cone TXA 8002 | 300 | 300 | 2.9 |
| T5 | Hollow Cone TXA 8002 | 400 | 300 | 3.4 |
| T6 | Hollow Cone TXA 8002 | 500 | 300 | 3.8 |
| T7 | Air Inclusion IDK 120-02 | 200 | 250 | 3.2 |
| T8 | Air Inclusion IDK 120-02 | 300 | 250 | 3.9 |
| T9 | Air Inclusion IDK 120-02 | 400 | 250 | 4.5 |
Table 2: Example Greenhouse Environmental Conditions During Application
| Parameter | Morning Application | Afternoon Application |
| Temperature (°C) | 22 ± 2 | 28 ± 2 |
| Relative Humidity (%) | 65 ± 5 | 50 ± 5 |
| Light Intensity (µmol/m²/s) | 800 | 1200 |
Visualizations
Caption: Workflow for optimizing this compound spray application.
Caption: Key factors influencing spray application efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. greenhouse-management.com [greenhouse-management.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Taipan® Herbicide Label and SDS | Bayer Crop Science [crop.bayer.com.au]
- 9. m.youtube.com [m.youtube.com]
- 10. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 11. pnwhandbooks.org [pnwhandbooks.org]
- 12. mdpi.com [mdpi.com]
reducing variability in phytotoxicity assays with Benzofenap
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in phytotoxicity assays involving the herbicide Benzofenap.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
A1: this compound is a selective herbicide, primarily used for controlling broadleaf weeds in rice paddies.[1] It belongs to the class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides.[2][3][4] Its mode of action involves the inhibition of the HPPD enzyme, which is crucial in the tyrosine catabolism pathway.[5] This inhibition prevents the formation of homogentisic acid, a precursor for essential molecules like plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E). The resulting depletion of plastoquinone disrupts carotenoid biosynthesis, leading to the destruction of chlorophyll (B73375) and the characteristic "bleaching" or whitening of plant tissues, ultimately causing plant death.[2][3][6]
Q2: What are the common symptoms of this compound phytotoxicity?
A2: The most prominent symptom of this compound and other HPPD inhibitor herbicides is the bleaching or whitening of new growth, particularly in the meristematic tissues. This is a direct result of chlorophyll destruction due to the lack of carotenoid protection.[2][6] Other symptoms may include stunting of growth, necrosis, and in severe cases, plant death.
Q3: Why am I observing high variability in my this compound phytotoxicity assays?
A3: Variability in phytotoxicity assays can arise from a multitude of factors. These can be broadly categorized as:
-
Biological Factors: Inherent genetic differences between plant species and even between different cultivars or ecotypes of the same species can lead to varied responses to this compound.
-
Environmental Factors: Variations in temperature, light intensity, and soil composition (such as organic matter content and pH) can significantly influence the uptake, translocation, and metabolism of the herbicide, thereby affecting its phytotoxicity.[7][8][9][10]
-
Experimental Protocol: Inconsistencies in the application of the experimental protocol, such as differences in herbicide concentration, application timing, and growth media can introduce significant variability.
Q4: How can I minimize variability in my experiments?
A4: To minimize variability, it is crucial to standardize your experimental protocol as much as possible. This includes using a consistent plant source, maintaining uniform environmental conditions in a controlled growth chamber or greenhouse, and meticulously following a detailed experimental protocol for herbicide application and data collection.[6] Employing a sufficient number of replicates and appropriate statistical analysis is also essential for robust and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during phytotoxicity assays with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent bleaching symptoms across replicates of the same treatment. | 1. Uneven Herbicide Application: Inconsistent spray volume or coverage. 2. Genetic Variation in Plants: Use of seeds from a non-uniform genetic background. 3. Micro-environmental Variations: Differences in light, temperature, or humidity within the growth area. | 1. Calibrate spray equipment to ensure uniform application. For soil applications, ensure thorough mixing of this compound into the growth medium. 2. Use certified seeds from a single, reputable source. If possible, use clonal propagated plants for maximum uniformity. 3. Randomize the placement of replicates within the growth chamber or greenhouse to minimize the effects of micro-environmental gradients. Monitor and control environmental conditions closely. |
| Lower than expected phytotoxicity in target weed species. | 1. Suboptimal Environmental Conditions: Low light or temperature can reduce herbicide uptake and activity.[11][12] 2. High Soil Organic Matter: this compound can bind to organic matter in the soil, reducing its bioavailability to the plant roots.[7][8][9][10][13] 3. Incorrect Application Timing: Applying the herbicide at a later growth stage when the weed is more established and less susceptible. | 1. Ensure that light and temperature conditions are optimal for the growth of the target weed species and for the activity of HPPD inhibitors. 2. Use a standardized, low-organic matter growth medium for your assays. If using natural soil, analyze its composition and consider how it might affect herbicide availability. 3. Apply this compound at the recommended growth stage for the target weed, typically during early post-emergence. |
| Unexpected phytotoxicity in a tolerant crop (e.g., rice). | 1. Cultivar Susceptibility: Different rice cultivars exhibit varying levels of tolerance to HPPD inhibitors. Japonica-Indica hybrid varieties, for instance, have shown greater sensitivity than Japonica varieties.[14][15] 2. High Application Rate or Early Application: Applying a higher than recommended dose or applying the herbicide too early in the crop's development can lead to injury. 3. Environmental Stress: Crops under stress from other factors (e.g., drought, nutrient deficiency) may be more susceptible to herbicide injury. | 1. Verify the known tolerance of the specific rice cultivar you are using. If possible, include a known tolerant and a known susceptible cultivar as controls. 2. Carefully check your calculations and application rates. Adhere to the recommended application window for the specific crop and growth stage. 3. Ensure that the crop is healthy and not under any environmental stress before herbicide application. |
| No clear dose-response relationship. | 1. Inappropriate Concentration Range: The tested concentrations may be too high (leading to 100% effect at all levels) or too low (showing no effect). 2. Issues with Herbicide Formulation or Dilution: The herbicide may not be properly dissolved or may have degraded. | 1. Conduct a preliminary range-finding experiment with a wide range of concentrations to determine the appropriate dose range for your specific plant species and experimental conditions. 2. Ensure that the this compound formulation is properly dissolved and diluted according to the manufacturer's instructions. Prepare fresh solutions for each experiment. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound across a wide range of conditions, the following tables provide illustrative examples of how to structure such data. The values presented are hypothetical or adapted from studies on other HPPD inhibitors and should be used for guidance on data presentation rather than as definitive reference values.
Table 1: Illustrative EC50 Values of HPPD Inhibitors on Various Weed Species
| Herbicide | Weed Species | Growth Stage | EC50 (g a.i./ha) | Reference |
| This compound (Hypothetical) | Sagittaria trifolia | 2-3 leaf | 30 | N/A |
| This compound (Hypothetical) | Cyperus difformis | 3-4 leaf | 45 | N/A |
| Mesotrione | Amaranthus tuberculatus | Not Specified | 4-7 fold resistance in resistant biotypes | [6] |
| Tembotrione | Digitaria sanguinalis | Not Specified | Efficacy increases with higher light and temperature | [6] |
| Isoxaflutolet | Various broadleaf weeds | Not Specified | Effective control | [6] |
Table 2: Influence of Soil Organic Matter on the Efficacy (Hypothetical GR50) of this compound
| Target Weed Species | Soil Organic Matter (%) | GR50 (g a.i./ha) |
| Alisma plantago-aquatica | 1 | 25 |
| 3 | 50 | |
| 5 | 85 | |
| Echinochloa crus-galli | 1 | 40 |
| 3 | 75 | |
| 5 | 120 |
Experimental Protocols
Detailed Methodology for a this compound Phytotoxicity Assay
This protocol outlines a general procedure for assessing the phytotoxicity of this compound on a target weed species.
-
Plant Material: Use certified seeds of the target weed species (e.g., Sagittaria trifolia).
-
Growth Conditions:
-
Sow seeds in pots containing a standardized, low-organic matter potting mix.
-
Maintain the pots in a controlled environment growth chamber with a 16-hour photoperiod, a light intensity of 400 µmol/m²/s, a day/night temperature of 25/20°C, and a relative humidity of 60-70%.
-
Water the plants as needed to maintain optimal soil moisture.
-
-
Herbicide Application:
-
At the 2-3 leaf stage, treat the plants with a range of this compound concentrations.
-
Prepare a stock solution of this compound and perform serial dilutions to obtain the desired test concentrations. Include a control group treated only with the solvent.
-
Apply the herbicide solution as a foliar spray using a calibrated laboratory sprayer to ensure uniform coverage.
-
-
Data Collection:
-
At 7, 14, and 21 days after treatment (DAT), visually assess phytotoxicity using a rating scale (e.g., 0 = no injury, 100 = complete plant death).
-
At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction relative to the control for each treatment.
-
Use a suitable statistical software to perform a dose-response analysis and determine the EC50 (effective concentration causing 50% response) or GR50 (dose causing 50% growth reduction) values.
-
Mandatory Visualization
Caption: Signaling pathway of HPPD inhibition by this compound.
Caption: General experimental workflow for a this compound phytotoxicity assay.
Caption: Logical workflow for troubleshooting variability in phytotoxicity assays.
References
- 1. This compound (Ref: MY 71) [sitem.herts.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. researchgate.net [researchgate.net]
- 11. Influence of light intensity on the toxicity of herbicides, alone or in mixture, to freshwater phytoplankton [archimer.ifremer.fr]
- 12. my.ucanr.edu [my.ucanr.edu]
- 13. Effect of Organic Matter on the Behavior and Control Effectiveness of Herbicides in Soil - Advances in Weed Science [awsjournal.org]
- 14. journalajrcs.com [journalajrcs.com]
- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
strategies to prevent cross-contamination in Benzofenap residue studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cross-contamination during Benzofenap residue studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-contamination a concern in its residue studies?
A1: this compound is a selective herbicide used primarily for controlling broadleaved weeds in rice paddies. Cross-contamination in residue studies is a significant concern because the detection of trace amounts of this compound is critical for regulatory compliance and food safety. Even minute levels of contamination can lead to inaccurate results, potentially causing false positives or inflated residue levels. Given that this compound is a solid, white powder with low aqueous solubility, it can adhere to laboratory surfaces and equipment, making it prone to transfer between samples if proper procedures are not followed.
Q2: What are the primary sources of cross-contamination in a laboratory setting?
A2: The main sources of cross-contamination in a laboratory conducting pesticide residue analysis include:
-
Shared Glassware and Equipment: Improperly cleaned volumetric flasks, pipettes, syringes, and sample vials can carry over residues from one sample to another.
-
Work Surfaces: Contaminated benchtops, fume hoods, and weighing areas can transfer residues to clean sample containers or equipment.
-
Analytical Instrumentation: Carryover in injection ports, columns, and detectors of chromatographic systems (HPLC, GC) is a common source of contamination.
-
Sample Preparation Tools: Grinders, homogenizers, and spatulas used for multiple samples without thorough cleaning between uses can lead to cross-contamination.
-
Reagents and Solvents: Impure solvents or cross-contaminated reagents can introduce this compound into samples.
-
Laboratory Environment: Airborne dust particles can carry residues and contaminate open samples.
Q3: How does the chemical nature of this compound influence contamination risk?
A3: this compound's chemical properties, such as its stability to light and acid but susceptibility to hydrolysis in alkaline solutions, are important considerations. Its low water solubility means that aqueous cleaning methods alone may not be sufficient to remove residues from surfaces. The use of appropriate organic solvents is crucial for effective decontamination. Furthermore, its stability under certain conditions means that residues can persist on surfaces for extended periods if not properly cleaned.
Q4: Are there specific sample matrices where cross-contamination is more likely for this compound?
A4: Since this compound is used in rice cultivation, matrices such as soil, water, and rice grains are commonly analyzed. Soil and rice straw can be complex matrices with a higher potential for carryover if grinding and extraction equipment are not meticulously cleaned between samples. The stickiness of certain soil types or the fibrous nature of straw can trap residues.
Troubleshooting Guide
This guide addresses specific issues that may indicate cross-contamination during this compound residue analysis.
| Observed Problem | Potential Cause (Cross-Contamination Related) | Recommended Action |
| Blank samples show this compound peaks. | Residue carryover from a previous high-concentration sample in the analytical instrument (e.g., HPLC or GC). | 1. Inject several solvent blanks to flush the system. 2. If the peak persists, clean the injection port, syringe, and consider replacing the guard column. 3. For persistent issues, a full system wash with a strong, appropriate solvent is recommended. |
| Inconsistent or unexpectedly high residue levels in replicate samples. | Contamination during the sample preparation stage. | 1. Review the cleaning procedures for all equipment used in sample preparation (grinders, glassware, etc.). 2. Ensure dedicated or thoroughly cleaned equipment is used for each sample. 3. Prepare a "procedural blank" (a sample with no analyte that goes through the entire preparation process) to identify the source of contamination. |
| Peak tailing in chromatograms. | While multiple factors can cause peak tailing, it can be exacerbated by a contaminated analytical column or guard column where active sites are exposed. | 1. Replace the guard column. 2. Back-flush the analytical column with an appropriate solvent. 3. If tailing persists, the analytical column may be irreversibly contaminated or degraded and may need replacement. |
| Gradual increase in background noise or baseline. | Accumulation of contaminants in the analytical system over multiple injections. | 1. Perform routine preventative maintenance on the instrument, including cleaning the ion source in a mass spectrometer. 2. Ensure high-purity solvents and reagents are being used. |
Experimental Protocols
A detailed experimental protocol is crucial for minimizing the risk of cross-contamination. The following outlines a general workflow based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is suitable for multi-residue analysis of pesticides, including this compound, in soil and rice.
1. Sample Preparation (QuEChERS Method for Rice Grains)
-
Homogenization: Weigh 10 g of a representative rice grain sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). The choice of sorbents should be optimized for the specific matrix to remove interferences.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract: The resulting supernatant is the final extract, which can be used for LC-MS/MS or GC-MS analysis.
2. Instrumental Analysis (Hypothetical HPLC-MS/MS Parameters)
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute this compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound would need to be optimized.
Data Presentation
| Cleaning Method | Surface/Item | Contaminant Type | Expected Reduction Efficiency (%) |
| Triple Rinse with Acetonitrile | Glassware (Volumetric flasks, beakers) | General Pesticides | > 99% |
| Sonication with Methanol | Stainless Steel Grinder Parts | Herbicides | > 98% |
| Wipe-down with 70% Ethanol | Laboratory Benchtop | General Contaminants | 90-95% |
| Solvent Blanks Injection | HPLC/GC System | Carryover from previous sample | > 99% (after multiple injections) |
Note: The actual efficiency can vary depending on the specific contaminant, the concentration, the surface material, and the thoroughness of the cleaning procedure.
Mandatory Visualization
Technical Support Center: Enhancing the Stability of Benzofenap Standard Solutions
For researchers, scientists, and drug development professionals utilizing Benzofenap, ensuring the stability of standard solutions is paramount for accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and storage of this compound standard solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in standard solutions?
A1: The stability of this compound is primarily influenced by the choice of solvent, the pH of the solution, exposure to light, and the storage temperature. This compound is known to be stable in acidic and neutral conditions but is susceptible to hydrolysis in alkaline environments[1]. While it is generally stable to light, prolonged exposure should be avoided as a precautionary measure. Storage at lower temperatures is generally recommended to slow down potential degradation processes.
Q2: Which solvent is recommended for preparing this compound standard solutions?
A2: Acetonitrile (B52724) is a commonly recommended solvent for preparing stock solutions of pesticides, including this compound, due to its ability to dissolve a wide range of compounds and its compatibility with analytical techniques like High-Performance Liquid Chromatography (HPLC). For certain pesticides prone to degradation in acetonitrile, the addition of a small amount of weak acid, such as 0.1% (v/v) acetic acid, can significantly improve stability.
Q3: How should I store my this compound standard solutions to ensure long-term stability?
A3: To maximize the shelf-life of your this compound standard solutions, they should be stored in amber glass vials to protect them from light. It is highly recommended to store these solutions at low temperatures, ideally at -20°C, to minimize degradation. For working solutions that are used more frequently, storage at 4°C is acceptable for shorter periods.
Q4: Can I use an aqueous solution to prepare my this compound standards?
A4: Due to this compound's low solubility in water, preparing standard solutions directly in aqueous media is not recommended. It is best to prepare a primary stock solution in an appropriate organic solvent, such as acetonitrile, and then dilute it with the desired mobile phase or a mixture of organic solvent and water for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Peak area of this compound standard decreases over time. | Degradation of the standard solution. | 1. Check the pH of your solution: this compound degrades in alkaline conditions. If your mobile phase or diluent is basic, this is a likely cause. Consider acidifying your solvent with 0.1% (v/v) acetic or formic acid.2. Evaluate storage conditions: Ensure solutions are stored at or below 4°C, and for long-term storage, -20°C is preferable. Protect solutions from light by using amber vials or covering clear vials with aluminum foil.3. Solvent Quality: Impurities in the solvent can sometimes catalyze degradation. Use high-purity, HPLC-grade solvents. |
| Appearance of new, unidentified peaks in the chromatogram of an aged standard. | Formation of degradation products. | 1. Investigate degradation pathways: The new peaks are likely hydrolysis or photodegradation products. A stability-indicating HPLC method should be developed to separate these peaks from the parent this compound peak.2. Prepare fresh standards: If significant degradation is suspected, it is best to prepare a fresh standard solution from a solid reference standard. |
| Inconsistent results between different batches of standard solutions. | Variability in preparation or storage. | 1. Standardize preparation protocol: Ensure a consistent and documented procedure for preparing all standard solutions, including weighing, dissolution, and dilution steps.2. Use calibrated equipment: Verify the calibration of balances and pipettes to ensure accuracy in concentration.3. Homogenize solutions: Ensure complete dissolution and thorough mixing of the standard in the solvent before use. |
Experimental Protocols
Preparation of this compound Stock Standard Solution (1000 µg/mL)
Materials:
-
This compound reference standard (of known purity)
-
HPLC-grade acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL)
-
Volumetric pipettes
-
Amber glass storage vials
Procedure:
-
Accurately weigh approximately 10 mg of the this compound reference standard onto a calibrated analytical balance.
-
Quantitatively transfer the weighed this compound into a 10 mL Class A volumetric flask.
-
Add a small amount of HPLC-grade acetonitrile to the flask to dissolve the this compound.
-
Once dissolved, dilute the solution to the 10 mL mark with acetonitrile.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to an amber glass vial for storage.
-
Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.
-
Store the stock solution at -20°C.
General Protocol for a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required for specific instrumentation and applications.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for pesticide analysis. A potential gradient could be:
-
Start with 50% Acetonitrile / 50% Water (0.1% Formic Acid)
-
Linearly increase to 95% Acetonitrile over 15 minutes
-
Hold at 95% Acetonitrile for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 254 nm).
Forced Degradation Study Protocol:
To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed. This involves subjecting the this compound standard solution to various stress conditions to intentionally induce degradation.
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH at room temperature for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature for a specified time.
-
Thermal Degradation: Store the this compound standard solution at an elevated temperature (e.g., 60°C) for a specified time.
-
Photolytic Degradation: Expose the this compound standard solution to a UV lamp or direct sunlight for a specified time. A control sample should be wrapped in aluminum foil and kept under the same conditions.
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak.
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound Standard Solutions
| Solvent | Additive | Storage Temperature | Expected Stability |
| Acetonitrile | None | -20°C | High (Long-term) |
| Acetonitrile | 0.1% Acetic Acid | 4°C | Good (Short to Medium-term) |
| Methanol | None | -20°C | Moderate (Regular verification recommended) |
Table 2: Hypothetical Degradation of this compound under Forced Degradation Conditions (Illustrative)
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradation Peaks (Hypothetical) |
| 0.1 M HCl | 24 | 60 | < 5% | 1 |
| 0.1 M NaOH | 4 | Room Temp | > 50% | 2 |
| 3% H₂O₂ | 24 | Room Temp | ~10% | 1 |
| Heat | 48 | 60 | < 10% | 1 |
| UV Light | 24 | Room Temp | ~15% | 2 |
Note: The data in this table is illustrative and should be confirmed by experimental studies.
Visualizations
Caption: Workflow for Preparing and Assessing the Stability of this compound Standard Solutions.
Caption: Postulated Degradation Pathways for this compound.
References
Technical Support Center: Method Refinement for Distinguishing Benzofenap from its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation and identification of Benzofenap and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in distinguishing this compound from its isomers?
A1: The main challenge lies in the structural similarity of the isomers. Positional isomers of this compound often have nearly identical physicochemical properties, such as polarity, molecular weight, and fragmentation patterns in mass spectrometry. This makes their separation by standard chromatographic techniques and differentiation by mass spectrometry difficult.[1][2]
Q2: Which analytical techniques are most effective for separating this compound isomers?
A2: A combination of high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) is typically employed.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for unambiguous identification.[6][7][8] For chromatographic separation, specialized columns and method optimization are often necessary.[9][10][11]
Q3: Can mass spectrometry alone differentiate between this compound isomers?
A3: While standard electron ionization mass spectrometry (EI-MS) may produce similar fragmentation patterns for isomers, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) can often generate unique product ions that allow for their differentiation.[1][12] Different ionization techniques, such as electrospray ionization (ESI), may also yield distinct fragmentation pathways.[1] Infrared Ion Spectroscopy (IRIS) is an emerging technique that can also distinguish positional isomers based on their unique IR spectra.[2][13]
Q4: When should I consider using derivatization?
A4: Derivatization can be beneficial in gas chromatography to improve the volatility and thermal stability of the analytes, as well as to enhance the separation of isomers. For example, creating heptafluorobutyramide (B1361082) derivatives of structurally similar compounds has been shown to improve their chromatographic separation.[4][8]
Troubleshooting Guides
HPLC Method Troubleshooting
Issue: Poor or no separation of isomeric peaks.
| Possible Cause | Solution |
| Inappropriate Column Chemistry | For positional isomers, consider columns that offer alternative selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, which can enhance separation through π-π interactions.[9] |
| Mobile Phase Not Optimized | Systematically vary the mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH (if the analytes have ionizable groups). |
| Gradient Slope Too Steep | A shallower gradient can improve the resolution between closely eluting peaks. |
| Low Temperature | Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention time. |
Issue: Peak Tailing.
| Possible Cause | Solution |
| Secondary Interactions with Silica | Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations (0.1%) to mask active silanol (B1196071) groups on the column. |
| Column Contamination | Flush the column with a strong solvent or follow the manufacturer's regeneration procedure. |
| Sample Overload | Reduce the concentration of the injected sample. |
GC-MS Method Troubleshooting
Issue: Co-elution of Isomers.
| Possible Cause | Solution |
| Inadequate Column Polarity | Test columns with different stationary phases (e.g., a more polar phase like a WAX column or a phase with specific selectivity for aromatic compounds). |
| Temperature Program Not Optimized | Decrease the ramp rate of the temperature program, especially during the elution window of the isomers, to improve separation. |
| Derivatization Needed | Consider derivatizing the analytes to alter their volatility and chromatographic behavior, which can enhance separation.[4][8] |
Issue: Similar Mass Spectra for Isomers.
| Possible Cause | Solution |
| Standard EI Fragmentation | Utilize tandem mass spectrometry (MS/MS). Isolate the precursor ion for both isomers and perform collision-induced dissociation (CID) at varying collision energies to find unique product ions for each isomer.[1][12] |
| Ionization Method | If using GC-MS with EI, consider LC-MS with a softer ionization technique like ESI, which may produce different adducts or fragmentation patterns that can aid in differentiation.[1] |
Experimental Protocols
HPLC-UV Method for Isomer Separation
This protocol outlines a general approach for developing an HPLC method to separate this compound isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 20.0 60 25.0 90 30.0 90 30.1 30 | 35.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
GC-MS/MS Method for Isomer Differentiation
This protocol provides a starting point for GC-MS/MS analysis to distinguish this compound isomers based on their fragmentation patterns.
-
Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS/MS: Isolate the molecular ion (or a prominent fragment ion) of this compound and perform CID. Optimize collision energy to generate isomer-specific product ions.
-
NMR Spectroscopy for Structural Confirmation
NMR is the definitive method for the structural elucidation of isomers.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a purified sample of each isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the chemical environment and connectivity of protons. Differences in the aromatic region are particularly useful for distinguishing positional isomers.[6]
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments help to establish connectivity between protons and carbons, allowing for the unambiguous assignment of the structure of each isomer.
-
Quantitative Data Summary
The following tables present hypothetical data for the separation and identification of three positional isomers of this compound (Isomer A, Isomer B, and Isomer C) based on the principles discussed.
Table 1: Hypothetical HPLC Retention Times and UV Response
| Isomer | Retention Time (min) | Relative Response at 254 nm |
| Isomer A | 15.2 | 1.00 |
| Isomer B | 16.5 | 0.98 |
| Isomer C | 17.1 | 1.02 |
Table 2: Hypothetical GC Retention Times and Key MS/MS Transitions
| Isomer | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isomer A | 18.3 | 300 | 150 | 20 |
| Isomer B | 18.5 | 300 | 180 | 25 |
| Isomer C | 18.5 | 300 | 165 | 20 |
Table 3: Hypothetical ¹H NMR Chemical Shifts (Aromatic Region, ppm)
| Isomer | Proton 1 | Proton 2 | Proton 3 | Proton 4 |
| Isomer A | 7.8 (d) | 7.6 (t) | 7.4 (t) | 7.2 (d) |
| Isomer B | 7.9 (s) | 7.5 (d) | 7.3 (d) | 7.1 (s) |
| Isomer C | 8.0 (d) | 7.7 (s) | 7.5 (d) | - |
Visualizations
Caption: Workflow for the separation and identification of this compound isomers.
Caption: Troubleshooting logic for poor HPLC separation of isomers.
Caption: Simplified mode of action for benzofuran-class herbicides.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. welch-us.com [welch-us.com]
- 10. separation of positional isomers - Chromatography Forum [chromforum.org]
- 11. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. wssa.net [wssa.net]
- 15. Overview of herbicide mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Photodegradation of Benzofenap Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the effects of photodegradation on Benzofenap samples.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound?
A1: Photodegradation is the breakdown of molecules upon exposure to light, particularly ultraviolet (UV) radiation. For this compound, a benzoylpyrazole (B3032486) herbicide, this can lead to a loss of potency, the formation of unknown impurities, and potentially altered toxicological properties, compromising experimental results and product stability.
Q2: What are the primary factors that accelerate the photodegradation of this compound?
A2: Several factors can accelerate the degradation of this compound samples when exposed to light:
-
Light Intensity and Wavelength: Higher light intensity and exposure to UV radiation significantly increase the rate of degradation.
-
Temperature: Elevated temperatures can work synergistically with light to accelerate degradation reactions.[1]
-
pH: The pH of the solution can influence the stability of this compound, as its molecular form (protonated or deprotonated) may have different susceptibilities to photodegradation.
-
Presence of Photosensitizers: Certain compounds in a formulation or sample matrix can absorb light energy and transfer it to this compound, initiating its degradation.
-
Oxygen: The presence of oxygen can lead to photo-oxidative degradation pathways.
Q3: How can I visually identify if my this compound sample has degraded?
A3: While visual inspection is not a definitive method, signs of degradation can include a change in color (e.g., yellowing) of the solid sample or solution, and the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, chromatographic analysis is essential for accurate assessment.
Q4: What are the recommended storage conditions to minimize this compound photodegradation?
A4: To minimize photodegradation, this compound samples should be:
-
Stored in amber glass vials or containers that block UV light.
-
Kept in a dark place, such as a cabinet or refrigerator.
-
Stored at controlled room temperature or refrigerated, as specified for the particular formulation or sample type. Avoid exposure to high temperatures.
-
Stored in tightly sealed containers to minimize exposure to oxygen and humidity.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
Symptoms:
-
Chromatographic analysis (e.g., HPLC-UV) shows a significant decrease in the peak area of the active this compound ingredient over a short period when solutions are prepared and used under laboratory light.
-
Inconsistent results in bioassays or other functional experiments.
Possible Causes:
-
Exposure of the solution to ambient laboratory light or direct sunlight.
-
Use of clear glass or plastic containers for sample preparation and storage.
-
Elevated temperatures in the laboratory environment.
Solutions:
-
Work in a Low-Light Environment: Whenever possible, prepare and handle this compound solutions under subdued light. Use amber-colored glassware and volumetric flasks.
-
Protect from Light: Immediately after preparation, wrap containers with aluminum foil or use amber vials for storage.
-
Control Temperature: Prepare and store solutions at a controlled, cool temperature. If the protocol allows, refrigeration is often preferable.
-
Use of UV-Absorbing Additives: For formulated products, the inclusion of UV absorbers like benzophenones or benzotriazoles can be considered to protect the active ingredient.
Issue 2: Appearance of Unknown Peaks in Chromatograms of Stressed Samples
Symptoms:
-
During forced degradation studies or routine analysis, new, unidentified peaks appear in the chromatogram, eluting near the main this compound peak.
Possible Causes:
-
Photodegradation of this compound leading to the formation of degradation products.
-
Interaction of this compound with other components in the formulation or solvent upon light exposure.
Solutions:
-
Characterize Degradation Products: Use analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the unknown peaks and elucidate their structures.
-
Conduct Systematic Forced Degradation Studies: Perform controlled studies exposing this compound to light, heat, acid, base, and oxidation to understand the degradation pathways and identify the primary degradation products.
-
Review Formulation Components: Evaluate the potential for excipients or other components in the formulation to act as photosensitizers.
Data Presentation
Table 1: Illustrative Half-life of a Benzoylpyrazole Herbicide under Different Light Conditions
| Light Condition | Light Intensity (lux) | Temperature (°C) | Half-life (t½) in Aqueous Solution (Days) |
| Dark Control | 0 | 25 | > 365 |
| Simulated Indoor Light | 1,200,000 (total illumination) | 25 | 73 |
| Simulated Sunlight | 765 W/m² | 25 | 26 |
Table 2: Example of Mitigation Strategies and Their Effectiveness
| Mitigation Strategy | Condition | This compound Remaining after 24h Exposure (%) |
| None (Clear Vial) | Simulated Sunlight | 45% |
| Amber Vial | Simulated Sunlight | 92% |
| Clear Vial + UV Absorber (0.5% w/v) | Simulated Sunlight | 88% |
| Clear Vial + Antioxidant (0.1% w/v) | Simulated Sunlight | 65% |
Note: This data is for illustrative purposes to demonstrate the potential effectiveness of different mitigation strategies. Actual performance will depend on the specific UV absorber, antioxidant, and experimental conditions.
Experimental Protocols
Protocol: Forced Photodegradation Study of this compound
Objective: To evaluate the photostability of a this compound sample and identify potential degradation products.
Materials:
-
This compound (solid or in a specific solvent)
-
Amber and clear glass vials
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp) capable of emitting both visible and UV light.
-
HPLC-UV/DAD or HPLC-MS system
-
Validated analytical method for the quantification of this compound and its impurities.
-
Aluminum foil
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in a suitable solvent (e.g., acetonitrile/water).
-
Prepare a solid sample by weighing a known amount of this compound into a clear glass vial.
-
-
Control Samples:
-
Prepare "dark control" samples by wrapping identical vials with aluminum foil to protect them from light.
-
-
Exposure:
-
Place the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a controlled light intensity and duration as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2]
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw aliquots from the solutions or dissolve the solid samples.
-
Analyze the samples using a validated HPLC method to determine the concentration of this compound and the formation of any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound degradation over time for the exposed samples compared to the dark controls.
-
Analyze the chromatograms for the appearance and growth of new peaks, which represent potential photodegradation products.
-
If using HPLC-MS, attempt to identify the mass-to-charge ratio (m/z) of the degradation products.
-
Visualizations
Caption: Troubleshooting workflow for addressing loss of this compound potency.
Caption: Simplified signaling pathway of this compound photodegradation.
Caption: Overview of physical and chemical mitigation strategies.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Benzofenap in Rice Paddies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of the herbicide Benzofenap in rice paddy matrices, including rice plants (grain, straw, and husk), paddy soil, and paddy water. The focus is on providing objective performance data and detailed experimental protocols to aid in method selection and validation.
Executive Summary
The analysis of pesticide residues in complex environmental and agricultural matrices requires robust, efficient, and sensitive analytical methods. For the determination of this compound, a pyrazole (B372694) herbicide used in rice cultivation, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most widely applicable and validated approach. This guide will detail the QuEChERS protocol and compare its performance with alternative extraction techniques such as Solid-Phase Extraction (SPE) and Soxhlet extraction.
Recommended Method: QuEChERS
The QuEChERS method is a streamlined approach that involves a two-step process: an extraction and salting-out step followed by a dispersive solid-phase extraction (d-SPE) cleanup. Its widespread adoption for multi-residue pesticide analysis is a testament to its numerous advantages over traditional methods, including reduced solvent and glassware usage, high throughput, and excellent recovery for a broad range of analytes.
Experimental Protocol: QuEChERS for Rice Paddy Matrices
This protocol is a generalized procedure based on numerous validated methods for pesticide residue analysis in rice and soil.
1. Sample Preparation:
-
Rice Plants (Grain, Straw, Husk): Homogenize the sample to a fine powder or small pieces. For rice grain, a cryogenic grinder may be used to prevent heat degradation of analytes.
-
Paddy Soil: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Paddy Water: Collect water samples in amber glass bottles and store them at 4°C. The samples should be filtered through a 0.45 µm filter before extraction.
2. Extraction:
-
Weigh 10 g of the homogenized solid sample (or take 10 mL of the water sample) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724). For dry samples like rice grain, add 10 mL of water and allow it to hydrate (B1144303) for 30 minutes before adding acetonitrile.
-
Add an appropriate internal standard.
-
Add the QuEChERS extraction salts. A common formulation is the AOAC Official Method 2007.01 salt packet containing 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (B1210297) (NaOAc).
-
Immediately shake the tube vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube should contain a sorbent mixture to remove interfering matrix components. The choice of sorbent depends on the matrix:
-
General purpose: 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA).
-
For pigmented samples (e.g., rice straw, soil with high organic matter): Add 50 mg of Graphitized Carbon Black (GCB) or C18.
-
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS. For LC-MS/MS analysis, the extract is typically diluted with water or a mobile phase component. For GC-MS analysis, a solvent exchange to a more suitable solvent like hexane (B92381) may be necessary.
Method Validation and Performance Characteristics
While a specific, complete validated method for this compound was not found in the public literature, the performance of the QuEChERS method for a wide array of pesticides in rice and soil matrices is well-documented. The expected performance characteristics for a validated this compound method using QuEChERS and LC-MS/MS are summarized in the table below.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Recovery | 70 - 120% |
| Precision (RSD) | < 20% |
| Limit of Quantification (LOQ) | 1 - 10 µg/kg |
| Limit of Detection (LOD) | 0.3 - 3 µg/kg |
Comparison of Analytical Methods
The choice of extraction method significantly impacts the accuracy, precision, and efficiency of the analysis. The following table compares the QuEChERS method with two common alternatives: Solid-Phase Extraction (SPE) and Soxhlet Extraction.
| Feature | QuEChERS | Solid-Phase Extraction (SPE) | Soxhlet Extraction |
| Principle | Liquid-liquid partitioning followed by d-SPE cleanup. | Analyte retention on a solid sorbent and elution with a solvent. | Continuous extraction with a cycling solvent. |
| Speed | Fast (15-30 minutes per sample). | Moderate (30-60 minutes per sample). | Slow (several hours per sample). |
| Solvent Consumption | Low (~10-20 mL per sample). | Moderate (~20-50 mL per sample). | High (>100 mL per sample). |
| Sample Throughput | High. | Moderate. | Low. |
| Selectivity | Good, can be tailored with different d-SPE sorbents. | High, with a wide variety of sorbents available. | Low, co-extracts many interfering compounds. |
| Automation | Can be partially automated. | Can be fully automated. | Difficult to automate. |
| Cost | Low. | Moderate. | Moderate (high solvent cost). |
| Typical Recovery | 70-120%[1][2]. | Generally high, but can be variable depending on the analyte-sorbent interaction. | High for non-polar compounds, but can be lower for more polar ones. |
| Applicability | Broad applicability to a wide range of pesticides and matrices. | Well-suited for cleaner matrices or targeted analysis. | Primarily for solid samples and non-polar analytes. |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
References
Immunoassay Development: A Comparative Guide to Benzofenap Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
The development of sensitive and specific immunoassays is crucial for the detection and quantification of small molecules like the herbicide Benzofenap. A critical aspect of assay validation is the assessment of cross-reactivity, which determines the specificity of the antibody and its potential to bind to structurally related compounds. This guide provides a comprehensive overview of the cross-reactivity assessment of this compound in the context of immunoassay development, complete with experimental protocols and illustrative data.
Understanding this compound and the Importance of Cross-Reactivity
This compound is a member of the benzoylpyrazole (B3032486) class of herbicides.[1] Its chemical structure, 2-[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethylpyrazol-5-yl]oxy-1-(4-methylphenyl)ethanone, dictates its physicochemical properties and, consequently, its potential for cross-reactivity in immunoassays. When developing an immunoassay for this compound, it is essential to evaluate the antibody's ability to distinguish it from other structurally similar herbicides or potential metabolites. High cross-reactivity can lead to false-positive results and inaccurate quantification, compromising the reliability of the assay.
Comparative Analysis of Cross-Reactivity
To ensure the specificity of a this compound immunoassay, a panel of structurally related compounds should be tested. The following table presents hypothetical cross-reactivity data for a competitive ELISA designed for this compound detection. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
Table 1: Hypothetical Cross-Reactivity of a this compound Competitive ELISA
| Compound | Structure | % Cross-Reactivity |
| This compound | (Target Analyte) | 100% |
| Pyrasulfotole | Structurally similar benzoylpyrazole herbicide | 25% |
| Topramezone | Structurally similar benzoylpyrazole herbicide | 15% |
| Mesotrione | Structurally related herbicide (different chemical class) | < 1% |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Common, structurally distinct herbicide | < 0.1% |
| This compound Metabolite 1 (Hypothetical) | Potential metabolite | 45% |
| This compound Metabolite 2 (Hypothetical) | Potential metabolite | 10% |
Note: The cross-reactivity data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data would be required for a definitive assessment.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for the detection of small molecules like this compound.[2][3][4][5]
1. Materials and Reagents:
-
High-binding 96-well microtiter plates
-
This compound standard solutions (for calibration curve)
-
Solutions of potential cross-reacting compounds
-
Anti-Benzofenap antibody (specific monoclonal or polyclonal)
-
This compound-protein conjugate (e.g., this compound-BSA) for coating
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well microplate with the this compound-protein conjugate diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.
-
Blocking: Add blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add the this compound standard or the potential cross-reacting compound at various concentrations to the wells. Immediately after, add the anti-Benzofenap antibody to all wells. Incubate for 1-2 hours at room temperature to allow for competition between the free analyte and the coated conjugate for antibody binding.
-
Washing: Repeat the washing step to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
3. Calculation of Cross-Reactivity:
Cross-reactivity is typically calculated using the following formula, based on the concentrations of this compound and the tested compound that cause 50% inhibition of the maximum signal (IC50):
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizing the Immunoassay Principle and Workflow
To better understand the underlying mechanisms and processes, the following diagrams have been generated using the DOT language.
Caption: Principle of Competitive Immunoassay for this compound.
Caption: Workflow of a Competitive ELISA for this compound.
Conclusion
The assessment of cross-reactivity is a non-negotiable step in the development and validation of immunoassays for small molecules like this compound. By systematically testing structurally related compounds, researchers can ensure the specificity and reliability of their assays. The provided protocol for a competitive ELISA offers a robust framework for conducting such assessments. While the presented data is illustrative, it highlights the importance of generating and analyzing cross-reactivity profiles to produce high-quality immunoassays for research, environmental monitoring, and regulatory purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Analysis of Benzofenap and Bensulfuron-methyl for Broadleaf Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal efficacy of Benzofenap and bensulfuron-methyl (B33747) against broadleaf weeds, with a focus on experimental data and mechanisms of action. This information is intended to assist researchers in understanding the distinct and overlapping applications of these two herbicides.
Executive Summary
This compound and bensulfuron-methyl are both effective herbicides for controlling broadleaf weeds, particularly in rice cultivation. However, they operate through different mechanisms of action, which influences their weed control spectrum and utility against herbicide-resistant biotypes. This compound, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, shows high efficacy against specific weeds like Sagittaria species. Bensulfuron-methyl, an acetolactate synthase (ALS) inhibitor, provides broader-spectrum control against a variety of broadleaf weeds and sedges. The selection between these two herbicides depends on the target weed species, the presence of herbicide-resistant weeds, and the desired spectrum of control.
Mechanisms of Action
The distinct mechanisms of action of this compound and bensulfuron-methyl are crucial to their herbicidal activity and are visualized in the signaling pathway diagrams below.
Caption: Signaling pathway of this compound as an HPPD inhibitor.
Caption: Signaling pathway of bensulfuron-methyl as an ALS inhibitor.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and bensulfuron-methyl against various broadleaf weeds. It is important to note that direct comparative studies are limited, and thus, efficacy data are often from separate trials conducted under different conditions.
Table 1: Efficacy on Sagittaria trifolia (Arrowhead)
| Herbicide | Application Rate (g a.i./ha) | Weed Biotype | Efficacy/Control | Source |
| This compound | >1000 | Sulfonylurea-Resistant (SUR) | Strong inhibition of growth | [1] |
| Bensulfuron-methyl | 75 (Recommended dose) | Susceptible | Effective control | [1] |
| Bensulfuron-methyl | up to 600 | Sulfonylurea-Resistant (SUR) | No control | [1] |
This study highlights this compound's critical role in managing sulfonylurea-resistant Sagittaria trifolia, a problematic weed in Japanese paddy fields.[1] While bensulfuron-methyl is effective against susceptible biotypes, it fails to control resistant populations even at eight times the recommended dose.[1]
Table 2: Efficacy on a Spectrum of Broadleaf Weeds and Sedges in Rice
| Herbicide | Application Rate (g a.i./ha) | Target Weeds | Weed Control Efficiency (%) | Source |
| Bensulfuron-methyl | 60 | Sedges and non-grassy broadleaf weeds | 90.0 | [2] |
| Bensulfuron-methyl + Pretilachlor | 50 + 450 | Sedges and non-grassy broadleaf weeds | 92.2 | [2] |
| Bensulfuron-methyl + Pretilachlor | 60 + 600 | Grasses, broadleaved weeds, and sedges | 74.0 (at 30 DAT) | |
| Bensulfuron-methyl | Not specified | Ludwigia parviflora | Controlled | [3] |
| Bensulfuron-methyl | Not specified | Commelina nudiflora | Controlled | [3] |
| Bensulfuron-methyl + Pretilachlor | 60 + 600 | Ludwigia parviflora, Commelina nudiflora | Completely controlled | [3] |
| Bensulfuron-methyl + Metsulfuron-methyl + Acetochlor | 90 | Monochoria vaginalis, Cyperus difformis | Most effective in suppressing weed density and dry mass | [4] |
| This compound | Not specified | Annual and perennial broad-leaved weeds | High activity | [5] |
| This compound | Not specified | Sagittaria species (e.g., Sagittaria trifolia) | Particularly effective | [5] |
The data indicates that bensulfuron-methyl, often in combination with other herbicides, provides a high level of control over a broad spectrum of broadleaf weeds and sedges commonly found in rice fields.[2][3][4] Information on this compound's efficacy is more qualitative, emphasizing its high activity on annual and perennial broadleaf weeds, with a particular specialization for Sagittaria species.[5]
Experimental Protocols
Detailed, replicable experimental protocols for the cited studies are not fully available in the public domain. However, the general methodologies employed in these field trials are summarized below. A generalized experimental workflow is also provided.
General Field Trial Methodology:
-
Experimental Design: Most studies utilized a randomized complete block design (RCBD) with multiple replications (typically three or four) to ensure statistical validity.[3]
-
Plot Size: Plot sizes varied between studies.
-
Crop and Weed Management: Rice was the primary crop in these evaluations. Weed populations were either naturally occurring or, in some cases, weed seeds were sown to ensure uniform infestation.
-
Herbicide Application: Herbicides were applied at specified rates and timings, such as pre-emergence (PRE) or post-emergence (POE), corresponding to specific crop or weed growth stages (e.g., days after transplanting - DAT).
-
Data Collection: Efficacy was typically assessed through:
-
Visual weed control ratings (on a scale of 0 to 100%).
-
Weed density (number of weeds per unit area).
-
Weed dry matter or biomass (weeds are harvested, dried, and weighed).
-
Weed Control Efficiency (WCE) calculated based on weed density or dry matter in treated versus untreated plots.
-
-
Statistical Analysis: Data were subjected to analysis of variance (ANOVA) to determine the significance of treatment effects.
Caption: Generalized workflow for herbicide efficacy field trials.
Conclusion
Both this compound and bensulfuron-methyl are valuable tools for the management of broadleaf weeds. Bensulfuron-methyl offers broad-spectrum control and has extensive data supporting its efficacy. Its primary limitation is the development of resistance in some weed biotypes. This compound serves as a more specialized herbicide, demonstrating high efficacy against challenging weeds like Sagittaria species, including those resistant to ALS inhibitors like bensulfuron-methyl. The choice between these herbicides should be informed by the specific weed pressures, the history of herbicide use in a given field, and the overall integrated weed management strategy. Further direct comparative studies across a wider range of broadleaf weeds would be beneficial for more nuanced recommendations.
References
validation of a predictive model for Benzofenap runoff from agricultural fields
A detailed analysis of predictive models for Benzofenap runoff from agricultural fields is currently challenging due to a lack of publicly available, specific experimental validation data for this particular herbicide. However, by examining the physicochemical properties of this compound and the characteristics of established pesticide runoff models, we can provide a comparative guide for researchers, scientists, and drug development professionals on the most suitable modeling approaches.
This compound, a pyrazole (B372694) herbicide, possesses low aqueous solubility and is moderately persistent in soil. These properties suggest that its primary mode of transport in runoff is likely to be associated with eroded soil particles (sediment-bound). Therefore, predictive models that accurately simulate soil erosion and sediment transport are most relevant for assessing this compound runoff.
This guide provides an objective comparison of prominent pesticide runoff models that could be applied to this compound, based on their theoretical frameworks and documented performance with herbicides of similar characteristics.
Comparison of Predictive Runoff Models
Several models are widely used to predict pesticide runoff from agricultural fields. The most suitable choice for this compound would depend on the specific objectives of the study, data availability, and the required level of detail. The following table summarizes the key characteristics of relevant models.
| Model | Theoretical Basis | Key Strengths | Key Limitations |
| PRZM (Pesticide Root Zone Model) | Mechanistic | Simulates water and pesticide movement in the root zone, considers detailed soil properties and weather data. Widely used for regulatory purposes. | Can be complex to parameterize. |
| RZWQM (Root Zone Water Quality Model) | Mechanistic | Comprehensive model simulating a wide range of physical, chemical, and biological processes. Strong in simulating management practice effects. | Requires a large number of input parameters, which may not always be available. |
| HowLeaky | Mechanistic-Conceptual | Relatively simple to use, requires less input data than more complex models. Good for comparing management practice scenarios. | May not be as accurate for site-specific predictions as more complex models. |
| VFSMOD (Vegetative Filter Strip Model) | Mechanistic | Specifically designed to simulate the trapping of sediment and pesticides in vegetative filter strips. | Focused on a specific mitigation practice and not a stand-alone field runoff model. |
Experimental Protocols for Model Validation
Key Components of a Validation Study:
-
Site Selection and Characterization: Detailed analysis of the study site's soil properties (texture, organic matter content, bulk density), topography (slope), and meteorological conditions.
-
Experimental Plots: Establishment of well-defined plots with controlled application of this compound and simulated or natural rainfall events.
-
Runoff and Sediment Sampling: Collection of runoff water and eroded sediment at regular intervals during runoff events.
-
Chemical Analysis: Laboratory analysis of collected samples to determine the concentration of this compound in both the water and sediment phases.
-
Data Comparison: Statistical comparison of the measured runoff volumes, sediment loads, and this compound concentrations with the outputs of the predictive model.
The following diagram illustrates a typical workflow for the validation of a predictive model for this compound runoff.
Logical Framework for Model Selection
The selection of an appropriate model for predicting this compound runoff should be guided by a logical framework that considers the specific research question and available resources.
A Guide to Inter-Laboratory Comparison of Benzofenap Analytical Standards
This guide provides a framework for conducting an inter-laboratory comparison of Benzofenap analytical standards. The objective of such a study is to ensure the reliability and comparability of analytical results across different laboratories, which is crucial for researchers, scientists, and professionals in drug development and pesticide analysis. This document outlines the experimental protocols, data presentation, and logical workflows necessary for a comprehensive comparison.
Introduction to Inter-Laboratory Comparison
Inter-laboratory comparisons (ILCs) are essential for quality assurance in analytical measurements.[1] They provide an objective means to assess the performance of individual laboratories by comparing their results to those of other laboratories and to a reference value.[2][3] Participation in ILCs, also known as proficiency testing (PT), helps laboratories to identify potential issues with their analytical methods, equipment, or personnel, thereby enhancing the overall quality and reliability of their data.[4] Key statistical measures used to evaluate laboratory performance in an ILC include the Z-score, which indicates how far a laboratory's result is from the consensus mean.[2][5]
Experimental Protocol: Determination of this compound Purity and Stability
This section details a hypothetical, yet representative, experimental protocol for the analysis of this compound analytical standards using High-Performance Liquid Chromatography (HPLC). This method is based on common practices for the analysis of benzoylpyrazole (B3032486) herbicides and related compounds.
Objective
To determine the purity of this compound analytical standards from different sources and to assess their stability under defined conditions.
Materials and Reagents
-
This compound analytical standards (from participating laboratories)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
Reference standard of this compound with certified purity
-
Class A volumetric flasks and pipettes
-
HPLC vials with septa
Instrumentation
An HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode-Array Detector (DAD) or UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (both containing 0.1% formic acid) in a gradient elution.
-
Gradient Program:
-
0-5 min: 50% Acetonitrile
-
5-20 min: Linear gradient from 50% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: Return to 50% Acetonitrile and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation
-
Stock Solution (Certified Reference Standard): Accurately weigh approximately 10 mg of the certified this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.
-
Sample Solutions (Participating Laboratories' Standards): Prepare solutions of each participating laboratory's this compound standard at a nominal concentration of 10 µg/mL in the mobile phase.
Purity Assessment (Assay)
-
Inject the working standard solutions to generate a calibration curve.
-
Inject each sample solution in triplicate.
-
Calculate the purity of each laboratory's standard by comparing the peak area of the analyte to the calibration curve. The purity is expressed as a percentage of the stated concentration.
Stability Study
-
Prepare fresh sample solutions of each laboratory's standard.
-
Analyze the solutions immediately (T=0).
-
Store the solutions under controlled conditions (e.g., 25°C and 4°C, protected from light) and re-analyze at specified time points (e.g., 24, 48, and 72 hours).
-
Calculate the percentage degradation at each time point relative to the initial concentration.
Data Presentation
The quantitative data from the inter-laboratory comparison should be summarized in clear and concise tables for easy interpretation.
Table 1: Purity Assessment of this compound Analytical Standards
| Laboratory ID | Stated Purity (%) | Measured Purity (%) (Mean ± SD, n=3) | Z-Score* |
| Lab A | 99.5 | 99.3 ± 0.2 | -0.5 |
| Lab B | 99.8 | 99.9 ± 0.1 | 1.5 |
| Lab C | 99.0 | 98.5 ± 0.3 | -2.0 |
| Lab D | 99.6 | 99.7 ± 0.1 | 1.0 |
| Consensus Mean | 99.4 | ||
| Standard Deviation | 0.2 |
*Z-scores are calculated based on the consensus mean and standard deviation of the reported results. A Z-score between -2 and +2 is generally considered satisfactory.
Table 2: Stability of this compound Analytical Standards at 25°C
| Laboratory ID | Initial Concentration (µg/mL) | Concentration after 72h (µg/mL) | Degradation (%) |
| Lab A | 10.05 | 9.85 | 1.99 |
| Lab B | 10.12 | 10.01 | 1.09 |
| Lab C | 9.98 | 9.71 | 2.71 |
| Lab D | 10.08 | 9.92 | 1.59 |
Visualizations
Diagrams are essential for illustrating the logical flow of the experimental and data analysis processes.
Caption: Workflow for the inter-laboratory comparison of this compound standards.
Caption: Key parameters for analytical method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. mdpi.com [mdpi.com]
- 5. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Environmental Impact Assessment of Benzofenap and Other Leading Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of the herbicide Benzofenap against four other widely used herbicides: Atrazine, Glyphosate, 2,4-D, and Metolachlor (B1676510). The following sections present a comprehensive analysis supported by experimental data, detailed methodologies for key environmental assessment tests, and visualizations of herbicidal modes of action and experimental workflows.
Quantitative Environmental Impact Data
The environmental fate and ecotoxicological effects of herbicides are critical considerations for their safe and sustainable use. Key parameters for assessing environmental impact include soil persistence (measured as dissipation time, DT50), and aquatic toxicity (measured as the lethal concentration for 50% of a test population, LC50). The following tables summarize these parameters for this compound and the comparative herbicides.
Soil Persistence Data
Soil persistence, or half-life (DT50), indicates the time it takes for 50% of the applied herbicide to degrade in the soil. Longer DT50 values suggest a higher potential for accumulation and long-term environmental impact.
| Herbicide | Typical Soil Half-life (DT50) (days) | Factors Influencing Persistence |
| This compound | Moderately persistent[1] | Soil type, microbial activity, temperature, moisture[2][3][4] |
| Atrazine | 14 - 109 days (can persist for up to 4 years in some conditions)[5][6] | Soil pH, organic matter content, microbial activity, temperature, moisture[7][8] |
| Glyphosate | 2 - 197 days (typical field half-life of 47 days)[9] | Soil type, clay content, organic matter, pH, presence of Fe and Al oxides, microbial activity[5][10][11][12] |
| 2,4-D | 1 - 14 days (can be longer in cold, dry soils)[10][13] | Microbial community presence, temperature, soil moisture[10] |
| Metolachlor | 9 - 14 days (can range from 15 to 70 days)[2][4] | Soil type, organic matter, clay content, microbial activity, temperature, moisture[2][14][15] |
Aquatic Toxicity Data
Aquatic toxicity is a measure of the potential harm an herbicide can cause to aquatic organisms. It is typically evaluated for fish, aquatic invertebrates (like Daphnia), and algae. Lower LC50 or EC50 values indicate higher toxicity.
| Herbicide | Fish (96-hr LC50) | Aquatic Invertebrates (48-hr EC50, Daphnia magna) | Algae (72-hr EC50) |
| This compound | Low to moderate toxicity[1] | Moderate toxicity[1] | Data not readily available |
| Atrazine | 4.5 - 11 mg/L (Rainbow Trout) | 6.9 mg/L | 0.043 mg/L (Green Algae) |
| Glyphosate | 86 mg/L (Rainbow Trout) | 780 mg/L | 4.3 mg/L (Pseudokirchneriella subcapitata) |
| 2,4-D | 0.7 - 2.7 mg/L (Rainbow Trout) (ester forms are more toxic)[13] | 5.4 mg/L | 1.1 mg/L (Pseudokirchneriella subcapitata) |
| Metolachlor | 3.9 mg/L (Rainbow Trout) | 25 mg/L | 0.02 mg/L (Scenedesmus subspicatus) |
Note: The toxicity of herbicides can vary significantly depending on the specific formulation and environmental conditions.
Experimental Protocols
The environmental impact data presented above are generated using standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reliable and comparable across different studies and substances.
Soil Persistence (Aerobic and Anaerobic Transformation in Soil - OECD 307)
This test evaluates the rate and pathway of herbicide degradation in soil under both aerobic and anaerobic conditions.
-
Test System : Soil samples with known characteristics (e.g., texture, organic carbon content, pH, and microbial biomass) are used.[16]
-
Test Substance Application : The herbicide, often radiolabeled (e.g., with ¹⁴C) to trace its fate, is applied to the soil samples.[16][17]
-
Incubation : The treated soil is incubated in the dark at a constant temperature and moisture level for up to 120 days. For anaerobic conditions, the soil is flooded and purged with an inert gas.[16][17][18]
-
Sampling and Analysis : At regular intervals, soil samples are taken and analyzed to determine the concentration of the parent herbicide and its transformation products. Volatile compounds and mineralized products (like ¹⁴CO₂) are also trapped and measured.[16][17]
-
Data Analysis : The rate of degradation is used to calculate the DT50 and DT90 (time for 90% degradation) values.[18]
Aquatic Toxicity
Fish, Acute Toxicity Test (OECD 203)
This test assesses the short-term lethal effects of a substance on fish.[19][20][21]
-
Test Organism : A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.[22]
-
Exposure : Fish are exposed to a range of concentrations of the herbicide in water for 96 hours.[19][22]
-
Observation : Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[19]
-
Data Analysis : The concentration that is lethal to 50% of the fish population (LC50) is calculated.[22]
Daphnia sp. , Acute Immobilisation Test (OECD 202)
This test evaluates the acute toxicity of a substance to aquatic invertebrates.[9][23][24][25]
-
Test Organism : Young Daphnia magna (water fleas), less than 24 hours old, are used.[24]
-
Exposure : The daphnids are exposed to a series of herbicide concentrations for 48 hours.[9][26]
-
Observation : The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation.[9][26]
-
Data Analysis : The effective concentration that causes immobilization in 50% of the daphnids (EC50) is determined.[26]
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)
This test assesses the effect of a substance on the growth of algae.[27][28][29][30][31]
-
Test Organism : A species of green algae, such as Pseudokirchneriella subcapitata, is typically used.[30]
-
Exposure : Exponentially growing algal cultures are exposed to various concentrations of the herbicide for 72 hours.[28][29]
-
Measurement : Algal growth is measured over time by determining the cell density or biomass.[27]
-
Data Analysis : The concentration that inhibits the growth rate or yield by 50% (EC50) is calculated.[29]
Lemna sp. Growth Inhibition Test (OECD 221)
This test evaluates the toxicity of a substance to aquatic plants.[13][32][33][34][35]
-
Test Organism : Duckweed species, such as Lemna minor or Lemna gibba, are used.[32][34]
-
Exposure : The plants are exposed to a range of herbicide concentrations for 7 days.[35]
-
Measurement : The number of fronds and another growth parameter (e.g., frond area, dry weight, or fresh weight) are measured.[35]
-
Data Analysis : The concentration that inhibits the growth rate or yield by 50% (EC50) is determined.[32]
Non-Target Terrestrial Plant Toxicity
Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test (OECD 208)
This test assesses the effects of a substance on the emergence and early growth of terrestrial plants.[1][36][37][38]
-
Test Species : A selection of crop and non-crop plant species from different families are used.[1]
-
Application : The herbicide is either incorporated into the soil or sprayed onto the soil surface.[36]
-
Observation : Seedling emergence is recorded, and after a set period (typically 14-21 days), the plants are harvested to measure biomass (shoot and root weight). Visual signs of phytotoxicity are also noted.[1][37]
-
Data Analysis : The effective rate that causes a certain percentage reduction in emergence or biomass (e.g., ER25 or ER50) and the No Observed Effect Rate (NOER) are determined.
Signaling Pathways and Experimental Workflows
Herbicide Mode of Action Signaling Pathways
The following diagrams illustrate the biochemical pathways targeted by each class of herbicide.
Experimental Workflows
The following diagrams outline the typical workflows for key environmental impact assessment tests based on OECD guidelines.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. researchgate.net [researchgate.net]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. Reduction in metolachlor and degradate concentrations in shallow groundwater through cover crop use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Atrazine Fact Sheet [npic.orst.edu]
- 7. Atrazine | C8H14ClN5 | CID 2256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 10. frontiersin.org [frontiersin.org]
- 11. research.unipd.it [research.unipd.it]
- 12. researchgate.net [researchgate.net]
- 13. testinglab.com [testinglab.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 17. oecd.org [oecd.org]
- 18. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 22. eurofins.com.au [eurofins.com.au]
- 23. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 24. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]
- 25. oecd.org [oecd.org]
- 26. fera.co.uk [fera.co.uk]
- 27. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 28. oecd.org [oecd.org]
- 29. fera.co.uk [fera.co.uk]
- 30. eurofins.com.au [eurofins.com.au]
- 31. oecd.org [oecd.org]
- 32. biotecnologiebt.it [biotecnologiebt.it]
- 33. Duckweed (Lemna minor) growth inhibition test (based on frond counts and chlorophyll content) for ecotoxicity assessment of water samples (surface and groundwater, leachate and waste water) according to OECD 221 | ENvironmental inFOrmation [enfo.hu]
- 34. OECD 221: Lemna sp. Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 35. search.library.smu.edu.sg [search.library.smu.edu.sg]
- 36. OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test | ibacon GmbH [ibacon.com]
- 37. OECD 208: Terrestrial Seedling Emergence and Seedling Growth Test - Aropha [aropha.com]
- 38. oecd.org [oecd.org]
evaluating the performance of different HPLC columns for Benzofenap separation
For researchers engaged in the analysis of the herbicide Benzofenap, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is a critical step that dictates the accuracy, efficiency, and reliability of the results. This guide provides a comparative evaluation of three commonly employed reversed-phase HPLC columns—C18, Phenyl-Hexyl, and Cyano—for the separation of this compound. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Performance Comparison of HPLC Columns for this compound Separation
The selection of an appropriate stationary phase is paramount in achieving the desired chromatographic resolution and peak shape. The following table summarizes the anticipated performance of C18, Phenyl-Hexyl, and Cyano columns for the analysis of this compound.
| Performance Metric | C18 Column | Phenyl-Hexyl Column | Cyano (CN) Column |
| Retention Time (min) | ~ 8.5 | ~ 7.2 | ~ 5.3 |
| Resolution (Rs) | > 2.0 | > 2.5 | > 1.8 |
| Peak Asymmetry (As) | 1.1 | 1.05 | 1.3 |
| Primary Interaction | Hydrophobic interactions | Hydrophobic and π-π interactions | Dipole-dipole and weak hydrophobic interactions |
C18 columns , the most widely used reversed-phase columns, are anticipated to provide good retention for the relatively nonpolar this compound molecule through hydrophobic interactions. Phenyl-Hexyl columns are expected to offer alternative selectivity due to the presence of phenyl groups, which can engage in π-π interactions with the aromatic rings of this compound, potentially leading to improved resolution from matrix components.[1][2] Cyano (CN) columns , which can operate in both reversed-phase and normal-phase modes, typically provide less retention for non-polar compounds in reversed-phase, which could be advantageous for rapid screening.[3][4][5]
Experimental Protocols
The following are detailed, generalized experimental protocols that can serve as a starting point for the HPLC analysis of this compound on the compared columns. Optimization of these conditions is recommended for specific analytical requirements.
Sample Preparation
-
Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile (B52724) to prepare a 1 mg/mL stock solution.
-
Prepare working standards of desired concentrations by diluting the stock solution with the mobile phase.
-
For formulated products or environmental samples, a suitable extraction and clean-up procedure should be employed to isolate this compound and remove interfering matrix components. The final extract should be dissolved in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this analysis.
1. C18 Column Method
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Phenyl-Hexyl Column Method
-
Column: Phenyl-Hexyl, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: Methanol:Water (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Cyano (CN) Column Method
-
Column: Cyano, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Logical Workflow for HPLC Column Selection
The process of selecting an appropriate HPLC column for a specific application involves a systematic evaluation of various parameters. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting and optimizing an HPLC column for method development.
This guide provides a foundational understanding of the factors to consider when selecting an HPLC column for the analysis of this compound. While the provided data is illustrative, the experimental protocols and the logical workflow offer a robust framework for developing a validated analytical method tailored to specific research needs.
References
Unraveling the Metabolic Fate of Benzofenap: A Comparative Analysis in Rice and Arrowhead
A deep dive into the metabolic pathways of the herbicide Benzofenap reveals the biochemical basis for its selective action, ensuring crop safety in rice while maintaining high efficacy against weeds like the arrowhead plant (Sagittaria trifolia). This guide synthesizes available research to provide a comparative overview of this compound metabolism, offering valuable insights for researchers, scientists, and professionals in drug and herbicide development.
This compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key player in the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants. Inhibition of HPPD leads to a depletion of these essential compounds, ultimately causing bleaching of new growth and plant death. The selectivity of this compound hinges on the differential metabolic capabilities between the crop (rice, Oryza sativa) and the target weed (Sagittaria trifolia). Rice possesses a more robust and efficient detoxification system that rapidly metabolizes this compound into non-toxic forms, whereas the arrowhead plant metabolizes the herbicide at a much slower rate, leading to its accumulation and subsequent herbicidal effect.
Quantitative Comparison of this compound Metabolism
| Parameter | Rice (Oryza sativa) | Arrowhead (Sagittaria trifolia) |
| Rate of this compound Metabolism | Rapid | Slow |
| Parent this compound Concentration (24h post-application) | Low | High |
| Concentration of Phase I Metabolites (e.g., Hydroxylated this compound) | Transient, Low | Accumulates |
| Concentration of Phase II Metabolites (e.g., Glucose Conjugates) | High | Low to non-detectable |
| Key Detoxifying Enzyme Families | Cytochrome P450s, UDP-Glucosyltransferases | Cytochrome P450s (lower activity) |
Experimental Protocols
The following outlines a general methodology for a comparative study of this compound metabolism in rice and Sagittaria trifolia.
1. Plant Material and Growth Conditions:
-
Rice (Oryza sativa L. cv. Nipponbare) and Arrowhead (Sagittaria trifolia) plants are grown in a controlled environment (e.g., greenhouse or growth chamber) under standardized conditions of light, temperature, and humidity.
-
Plants are typically grown in a hydroponic solution or in soil-filled pots.
2. Herbicide Treatment:
-
Radiolabeled [14C]this compound is applied to the plants at a predetermined growth stage (e.g., 3-4 leaf stage).
-
Application can be performed as a foliar spray or by adding the herbicide to the hydroponic solution to simulate different uptake routes.
3. Sample Collection and Extraction:
-
Plant tissues (shoots and roots) are harvested at various time points after treatment (e.g., 6, 12, 24, 48, and 72 hours).
-
The harvested tissues are thoroughly washed to remove any unabsorbed herbicide.
-
Metabolites are extracted from the plant tissues using a suitable solvent system, typically a mixture of acetonitrile (B52724) and water, followed by homogenization and centrifugation.
4. Metabolite Analysis and Quantification:
-
The extracted metabolites are separated and analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a radio-detector to quantify the [14C]-labeled compounds.
-
Identification of the metabolites is achieved using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) by comparing their mass spectra and retention times with those of synthesized standards.
-
The concentration of the parent this compound and its metabolites is calculated based on the radioactivity detected and the specific activity of the radiolabeled herbicide.
5. Enzyme Assays:
-
Microsomes are isolated from the plant tissues to assay for cytochrome P450 activity.
-
The in vitro metabolism of this compound is assessed by incubating the microsomes with the herbicide and NADPH, and the formation of metabolites is monitored by HPLC or LC-MS.
-
Glucosyltransferase activity can be assayed using microsomal or cytosolic fractions with UDP-glucose as the sugar donor.
Visualizing the Metabolic Pathways
The following diagrams illustrate the proposed metabolic pathways of this compound in rice and Sagittaria trifolia, as well as a typical experimental workflow for such a study.
Cross-Resistance Profile of HPPD-Inhibitor Resistant Weeds to Benzofenap: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture. Weeds resistant to 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides, a critical class of herbicides for broadleaf weed control, have been reported in several species, including Palmer amaranth (B1665344) (Amaranthus palmeri), waterhemp (Amaranthus tuberculatus), and wild radish (Raphanus raphanistrum).[1][2] This guide provides a comparative analysis of the cross-resistance profiles of these weeds to various HPPD inhibitors, with a special focus on the older herbicide, Benzofenap. The primary mechanism conferring this cross-resistance is enhanced herbicide metabolism, often mediated by cytochrome P450 (P450) enzymes.[1][2]
Comparative Efficacy of HPPD Inhibitors on Resistant Weeds
While extensive research has been conducted on the cross-resistance of HPPD-inhibitor resistant weeds to modern herbicides such as mesotrione (B120641), tembotrione, and isoxaflutole, there is a notable lack of specific quantitative data in the reviewed scientific literature regarding the efficacy of this compound on these resistant populations. The existing data primarily focuses on the more recently and widely used HPPD inhibitors.
The following tables summarize the available quantitative data on the resistance levels of HPPD-inhibitor resistant weed populations to various HPPD inhibitors. The resistance factor (RF) or resistance index (RI) is calculated as the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) in the resistant population compared to a susceptible population.
Table 1: Cross-Resistance Profile of HPPD-Inhibitor Resistant Palmer Amaranth (Amaranthus palmeri)
| Herbicide | Resistant Population | Resistance Factor (GR₅₀ R/S Ratio) | Reference |
| Mesotrione | KW2, PR8, BT12 (Kansas) | 2 - 4 | [3] |
| Mesotrione | KSR (Kansas) | 10 - 18 | |
| Tembotrione | NER (Nebraska) | Faster metabolism in R pop. | [2] |
| Topramezone | NER (Nebraska) | 4 - 14 (with mesotrione & tembotrione) | |
| This compound | N/A | No data available |
Table 2: Cross-Resistance Profile of HPPD-Inhibitor Resistant Waterhemp (Amaranthus tuberculatus)
| Herbicide | Resistant Population | Resistance Factor (GR₅₀ R/S Ratio) | Reference |
| Mesotrione | MCR (Illinois) | >10 (POST) | |
| Mesotrione | NEB (Nebraska) | 45 (POST), 2.4 (PRE) | [2] |
| Isoxaflutole | MCR (Illinois) | Reduced control | [4] |
| This compound | N/A | No data available |
Table 3: Cross-Resistance Profile of HPPD-Inhibitor Resistant Wild Radish (Raphanus raphanistrum)
| Herbicide | Resistant Population | Resistance Factor (LD₅₀ R/S Ratio) | Reference |
| Mesotrione | Western Australia | 4 - 6.5 | [5] |
| Tembotrione | Western Australia | 4 - 6.5 | [5] |
| Isoxaflutole | Western Australia | 4 - 6.5 | [5] |
| This compound | N/A | No data available |
N/A: Not Available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of HPPD-inhibitor resistance.
Whole-Plant Dose-Response Bioassay
This protocol is used to determine the level of resistance in a weed population by comparing its response to a range of herbicide doses with that of a known susceptible population.
-
Seed Germination and Plant Growth: Seeds from both resistant and susceptible weed populations are germinated in petri dishes or trays containing a suitable growth medium. Seedlings are then transplanted into individual pots filled with a potting mix and grown in a greenhouse under controlled conditions (e.g., 28/22°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: When plants reach a specific growth stage (e.g., 8-10 cm in height), they are treated with a range of herbicide doses. The doses are typically selected to span from no effect to complete mortality. A non-treated control is included for comparison. The herbicide is applied using a calibrated cabinet sprayer to ensure uniform coverage.
-
Data Collection: Plant injury is visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (plant death). At the end of the experiment, the above-ground biomass is harvested, dried in an oven, and weighed.
-
Data Analysis: The visual injury and biomass data are subjected to a non-linear regression analysis, typically using a log-logistic model, to determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀). The resistance factor is then calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.
Herbicide Metabolism Analysis using Radiolabeled Herbicides
This protocol is used to investigate the rate of herbicide metabolism in resistant and susceptible plants.
-
Plant Material: Resistant and susceptible plants are grown under the same conditions as for the dose-response bioassay.
-
Application of Radiolabeled Herbicide: A solution containing a known concentration of a radiolabeled herbicide (e.g., ¹⁴C-mesotrione) is applied to a specific leaf of each plant.
-
Sample Collection and Extraction: At various time points after treatment, the treated leaves are excised and washed to remove any unabsorbed herbicide. The plant tissue is then ground, and the herbicide and its metabolites are extracted using an appropriate solvent (e.g., acetonitrile).
-
Analysis by High-Performance Liquid Chromatography (HPLC): The extracts are analyzed by HPLC coupled with a radioactivity detector. This allows for the separation and quantification of the parent herbicide and its metabolites.
-
Data Analysis: The rate of metabolism is determined by measuring the decrease in the concentration of the parent herbicide over time. The time required for 50% of the parent herbicide to be metabolized (T₅₀) is often calculated to compare the metabolic rates of resistant and susceptible plants.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of resistance to HPPD-inhibiting herbicides in the studied weed species is enhanced metabolic detoxification. This process involves the enzymatic modification of the herbicide molecule into a non-toxic form. Cytochrome P450 monooxygenases are the key enzymes implicated in this process.
Figure 1. Simplified signaling pathway of HPPD inhibitor action and metabolic resistance.
The diagram above illustrates the mechanism of action of HPPD inhibitors and the metabolic resistance pathway. HPPD inhibitors block the HPPD enzyme, preventing the synthesis of plastoquinones and tocopherols, which are essential for carotenoid biosynthesis and chlorophyll protection. This leads to the characteristic bleaching symptoms and eventual plant death. In resistant weeds, an enhanced activity of cytochrome P450 enzymes detoxifies the HPPD inhibitor into a non-toxic metabolite, preventing it from reaching and inhibiting the target enzyme.
Conclusion
Cross-resistance to HPPD-inhibiting herbicides is a well-documented and significant issue in key agricultural weeds, primarily driven by enhanced metabolic detoxification. While there is a considerable body of research on the cross-resistance profiles for newer HPPD inhibitors like mesotrione, tembotrione, and isoxaflutole, a significant data gap exists for the older herbicide, this compound. The provided experimental protocols for dose-response bioassays and metabolism studies offer a framework for future research to address this gap. Understanding the cross-resistance patterns across the entire chemical class of HPPD inhibitors is crucial for developing effective and sustainable weed management strategies. Further research is imperative to determine the efficacy of this compound on current HPPD-inhibitor resistant weed populations to inform its potential role in resistance management programs.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. newprairiepress.org [newprairiepress.org]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of resistance to HPPD-inhibiting herbicides in a wild radish population via enhanced herbicide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Methods for Benzofenap and its Metabolites
For researchers, scientists, and professionals in drug and pesticide development, the accurate and simultaneous detection of active compounds and their metabolic byproducts is a critical challenge. This guide provides a comparative overview of analytical methodologies for the herbicide Benzofenap and its metabolites, offering insights into experimental protocols and performance data to aid in method selection and validation.
This compound, a benzoylpyrazole (B3032486) herbicide, requires robust analytical methods for its monitoring in various environmental matrices to ensure regulatory compliance and environmental safety. The simultaneous detection of this compound and its metabolites is crucial for a comprehensive understanding of its fate and potential impact. However, the development and validation of such methods can be complex. This guide aims to simplify this process by comparing potential analytical approaches, presenting available data, and outlining key experimental protocols.
Unraveling the Analytical Challenge
The primary difficulty in developing a validated method for the simultaneous detection of this compound and its metabolites lies in the limited publicly available information on its specific metabolic pathways and the corresponding analytical standards for its degradation products. While general principles of herbicide metabolism—involving phases of oxidation, reduction, hydrolysis, and conjugation—are well-established, specific data for this compound remains elusive.
This guide, therefore, will first focus on a validated method for the analysis of the parent compound, this compound, and then explore potential strategies for the simultaneous analysis of its putative metabolites.
Method of Choice: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer, stands out as a powerful technique for the analysis of pesticides like this compound. Its versatility, sensitivity, and specificity make it well-suited for complex sample matrices.
A Validated HPLC Method for this compound in Environmental Samples
A study on the dissipation of this compound in a rice field ecosystem provides a foundational method for its analysis in water and soil samples. This method compares two common extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Experimental Protocol: Sample Extraction
-
Liquid-Liquid Extraction (LLE):
-
Acidify the water sample to pH 2 with sulfuric acid.
-
Extract the sample three times with dichloromethane.
-
Dry the combined extracts over anhydrous sodium sulfate.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.
-
-
Solid-Phase Extraction (SPE):
-
Acidify the water sample to pH 2 with sulfuric acid.
-
Pass the sample through a C18 SPE cartridge.
-
Wash the cartridge with deionized water.
-
Elute the analyte with a suitable solvent (e.g., ethyl acetate).
-
Evaporate the eluent and reconstitute the residue for HPLC analysis.
-
Chromatographic Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a specified wavelength or a mass spectrometer.
Comparative Performance Data:
The following table summarizes the recovery data for this compound using LLE and SPE from the aforementioned study, providing a basis for method selection.
| Extraction Method | Sample Matrix | Spiked Concentration (µg/L) | Mean Recovery (%) |
| LLE | Irrigation Water | 3 | 72 |
| Irrigation Water | - | 80 | |
| SPE | Irrigation Water | 3 | 59 |
| Irrigation Water | - | 84 |
Workflow for this compound Analysis
Caption: Experimental workflow for the analysis of this compound.
The Path Forward: Simultaneous Detection with Metabolites
To achieve the simultaneous detection of this compound and its metabolites, the following logical workflow is proposed. The successful implementation of this workflow hinges on the identification of this compound's major metabolites.
Logical Workflow for Method Development and Validation
Caption: Logical workflow for developing a simultaneous detection method.
Potential Analytical Techniques for Simultaneous Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most promising technique for the simultaneous quantification of multiple analytes in complex matrices. Its high selectivity and sensitivity would allow for the detection of both the parent compound and its metabolites, even at low concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS): Depending on the volatility and thermal stability of this compound and its metabolites, GC-MS could be a viable alternative. Derivatization may be necessary to improve the chromatographic properties of the analytes.
Comparative Overview of Alternative Analytical Approaches
| Analytical Technique | Principle | Advantages | Disadvantages | Typical LOD/LOQ |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Robust, relatively low cost. | Lower sensitivity and specificity compared to MS. | ng/mL range |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High separation efficiency for volatile compounds, good specificity. | May require derivatization for non-volatile compounds. | pg to ng/mL range |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | High sensitivity and specificity, suitable for a wide range of compounds. | Higher instrument cost and complexity. | pg/mL to fg/mL range |
Conclusion
The validation of a robust and reliable analytical method is paramount for the accurate assessment of this compound and its metabolites in various matrices. While a validated method for the simultaneous detection of this compound and its degradation products is not currently documented in readily accessible literature, this guide provides a comprehensive starting point for researchers. By leveraging the existing validated method for the parent compound and following the proposed logical workflow for method development and validation for simultaneous analysis, researchers can establish a tailored and effective analytical strategy. The use of advanced techniques such as LC-MS/MS is highly recommended to achieve the necessary sensitivity and specificity for a comprehensive analysis of this compound and its environmental fate. Further research into the metabolism of this compound is essential to facilitate the development of these critical analytical methods.
Comparative Genomics of Benzofenap-Tolerant and Susceptible Weed Biotypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of herbicide resistance is paramount for developing sustainable weed management strategies and novel herbicidal compounds. This guide provides a comparative overview of the genomic differences between weed biotypes tolerant and susceptible to Benzofenap and other ACCase-inhibiting herbicides, supported by experimental data and detailed protocols.
This compound is a herbicide belonging to the aryloxyphenoxypropionate ("fop") class, which targets the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[1] Inhibition of this enzyme disrupts fatty acid synthesis, leading to plant death.[2] However, the recurrent use of ACCase inhibitors has led to the evolution of resistant weed populations, posing a significant challenge to crop production.[3]
This guide synthesizes current knowledge on the genomic basis of resistance to ACCase inhibitors, with a focus on mechanisms that are likely relevant to this compound tolerance. The primary mechanisms of resistance fall into two categories: target-site resistance (TSR) and non-target-site resistance (NTSR).[4]
Key Genetic Determinants of Resistance
Comparative genomic and transcriptomic studies have identified several key genetic factors contributing to herbicide tolerance. These are summarized below.
Target-Site Resistance (TSR)
TSR in response to ACCase inhibitors is primarily caused by point mutations in the gene encoding the ACCase enzyme. These mutations alter the herbicide's binding site, reducing its efficacy. Several mutations in the carboxyl-transferase (CT) domain of the ACCase gene have been identified in various weed species.[2][5]
| Weed Species | Herbicide Class | Mutation | Fold Resistance | Reference |
| Alopecurus aequalis | Fenoxaprop-P-ethyl | Ile-1781-Leu | High | [6] |
| Lolium rigidum | Clethodim | Asp-2078-Gly | High | [5] |
| Lolium rigidum | Clethodim | Cys-2088-Arg | High | [5] |
| Lolium rigidum | Various ACCase inhibitors | Ile-1781-Leu | Moderate to High | [5] |
| Lolium multiflorum | Diclofop, Pinoxaden | I1781L, W2027C, I2041N, D2078G, C2088R | Widespread | [2] |
Non-Target-Site Resistance (NTSR)
NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. This is often achieved through enhanced metabolism of the herbicide by enzymes such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s).[1][4]
| Weed Species | Herbicide Class | Upregulated Gene Family | Key Gene(s) | Reference |
| Alopecurus aequalis | Fenoxaprop-P-ethyl | Glutathione S-Transferase (GST) | AaGSTF13 | [7] |
| Lolium rigidum | Various ACCase inhibitors | Cytochrome P450 | Multiple | [4] |
| Echinochloa crus-galli | Various ACCase inhibitors | Cytochrome P450, Glutathione S-Transferase | Multiple | [4] |
| Rye-grass | ALS inhibitors | Cytochrome P450, Glycosyl-transferase, Glutathione-S-transferase | Multiple | [7] |
Signaling Pathways and Regulatory Networks
The upregulation of detoxification enzymes in NTSR suggests complex regulatory networks. While specific signaling pathways for this compound resistance are not yet fully elucidated, research on other herbicides points to the involvement of stress-response pathways that lead to the transcriptional activation of GST and P450 genes.
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for comparative genomics studies of herbicide resistance.
Whole-Plant Bioassay for Resistance Confirmation
This protocol is adapted from established methods for testing herbicide resistance in weed populations.[8][9][10][11]
-
Seed Collection and Germination: Collect mature seeds from putative resistant and known susceptible weed populations. Germinate seeds in a controlled environment (e.g., petri dishes with moist filter paper).
-
Plant Growth: Transplant seedlings at a uniform growth stage (e.g., two-leaf stage) into pots containing a standardized soil mix. Grow plants in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Herbicide Application: At the appropriate growth stage (typically 3-4 leaves), treat plants with a range of this compound doses, including a non-treated control and the recommended field rate. Ensure uniform spray coverage.
-
Data Collection: Assess plant survival and biomass (above-ground fresh or dry weight) at a set time point after treatment (e.g., 21 days).
-
Data Analysis: Calculate the dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for both resistant and susceptible populations. The resistance factor (RF) is calculated as the ratio of the LD50 or GR50 of the resistant population to that of the susceptible population.
RNA-Seq for Differential Gene Expression Analysis
This protocol outlines the key steps for identifying genes associated with NTSR using RNA sequencing.[12][13][14]
-
Experimental Design and Sampling: Grow resistant and susceptible plants under controlled conditions. Treat a subset of plants from each biotype with this compound, leaving a corresponding subset as untreated controls. Collect leaf tissue from multiple biological replicates at a specific time point after treatment (e.g., 24 hours). Immediately freeze the tissue in liquid nitrogen.
-
RNA Extraction and Library Preparation: Extract total RNA from the collected tissue using a suitable kit. Assess RNA quality and quantity. Prepare RNA-Seq libraries from high-quality RNA samples.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.
-
Transcriptome Assembly: If a reference genome is not available, perform de novo transcriptome assembly.
-
Read Mapping: Align the quality-filtered reads to the reference genome or assembled transcriptome.
-
Differential Gene Expression Analysis: Identify genes that are differentially expressed between resistant and susceptible biotypes, both with and without herbicide treatment.
-
Functional Annotation: Annotate the differentially expressed genes to identify their putative functions, paying close attention to genes involved in metabolism and transport.
-
Functional Characterization of Candidate Resistance Genes
Once candidate genes are identified, their role in herbicide resistance needs to be validated.[15][16]
-
Gene Cloning and Vector Construction: Isolate the full-length coding sequence of the candidate gene from the resistant weed biotype and clone it into a plant expression vector.
-
Plant Transformation: Introduce the expression vector into a model plant species (e.g., Arabidopsis thaliana or rice) that is susceptible to this compound.
-
Herbicide Resistance Assay of Transgenic Plants: Perform whole-plant bioassays on the transgenic plants and non-transformed control plants to determine if the expression of the candidate gene confers this compound tolerance.
-
In Vitro Enzyme Assays: If the candidate gene encodes a metabolic enzyme, express the protein in a heterologous system (e.g., E. coli or yeast) and perform enzyme assays to determine its ability to metabolize this compound.
Conclusion
The evolution of herbicide resistance is a complex process driven by genetic adaptations. While direct comparative genomic data for this compound is limited, research on other ACCase inhibitors provides a strong framework for understanding the likely mechanisms of resistance. Both target-site mutations in the ACCase gene and non-target-site mechanisms involving enhanced herbicide metabolism are key contributors to resistance. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to investigate the genomics of this compound resistance in various weed species. Such studies are essential for the development of effective and sustainable weed management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Resistance patterns and molecular basis to ACCase-inhibiting herbicides | Weed Science | Cambridge Core [cambridge.org]
- 5. Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNA-Seq analysis of rye-grass transcriptomic response to an herbicide inhibiting acetolactate-synthase identifies transcripts linked to non-target-site-based resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Whole-Plant and Seed Bioassays for Resistance Confirmation | Weed Science | Cambridge Core [cambridge.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing RNA-seq studies to investigate herbicide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ukm.my [ukm.my]
- 16. A roadmap for gene functional characterisation in crops with large genomes: Lessons from polyploid wheat - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Interactive Effects of Benzofenap: A Comparative Guide to Pesticide Synergy and Antagonism
For researchers and scientists in the agrochemical field, understanding the interactions between different pesticides is paramount for developing effective and sustainable weed management strategies. This guide provides a comparative analysis of the synergistic and antagonistic effects of Benzofenap, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicide, when combined with other pesticides. The information is compiled from available experimental data to assist in the strategic design of crop protection programs.
This compound is a selective herbicide primarily used for the control of broadleaf weeds in rice cultivation. Its mode of action involves the inhibition of the HPPD enzyme, which is crucial for plastoquinone (B1678516) and tocopherol biosynthesis in plants. The disruption of this pathway leads to the bleaching of new growth and eventual plant death. To broaden the spectrum of weed control and manage herbicide resistance, this compound is often considered for use in combination with other pesticides. These combinations, however, can result in synergistic, antagonistic, or additive effects.
Comparative Analysis of this compound Combinations
Currently, detailed public data on the interactive effects of this compound with a wide range of pesticides is limited. However, a notable example of a synergistic interaction has been documented in a patent application for a herbicidal composition.
Synergistic Interaction: this compound and Pendimethalin
A patent has been filed for a herbicidal combination of a fluorine-containing this compound and Pendimethalin that demonstrates a synergistic effect on controlling specific weeds in cornfields. Pendimethalin is a dinitroaniline herbicide that inhibits cell division and cell elongation in susceptible weeds.
Table 1: Synergistic Effects of Fluorine-containing this compound and Pendimethalin on Weed Control
| Target Weed Species | This compound (g/ha) | Pendimethalin (g/ha) | Observed Efficacy (%) | Expected Efficacy (Colby's Method) (%) | Interaction |
| Lamb's-quarters (Chenopodium album) | 45 | 100 | Not Specified | Not Specified | Synergistic |
| Rhizome of nutgrass flatsedge (Cyperus rotundus) | 30 | 100 | Not Specified | Not Specified | Synergistic |
Data is derived from a patent application and specific efficacy percentages were not fully detailed.
The synergistic effect, as calculated by the Colby method, indicates that the observed weed control from the combination is greater than the expected additive effect of the individual components. This enhanced efficacy allows for potentially lower application rates, reducing the overall chemical load on the environment and mitigating the development of herbicide resistance.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Toxicity Determination for this compound and Pendimethalin Combination
Objective: To evaluate the synergistic herbicidal effect of a combination of fluorine-containing this compound and Pendimethalin on target weeds.
Methodology:
-
Plant Cultivation: Target weed species (e.g., lamb's-quarters and rhizome of nutgrass flatsedge) are cultivated in pots under controlled greenhouse conditions.
-
Herbicide Application: At the 2-4 leaf stage, the weeds are treated with varying concentrations of this compound alone, Pendimethalin alone, and their combinations. A control group with no herbicide application is also maintained.
-
Efficacy Assessment: After a specified period (e.g., 20 days), the herbicidal effect is evaluated by measuring the fresh weight of the aerial parts of the weeds. The inhibition rate is calculated relative to the untreated control.
-
Synergy Calculation: The expected additive effect of the herbicide combination is calculated using the Colby method:
-
Expected Efficacy = (X + Y) - (X * Y / 100)
-
Where X is the inhibition rate of this compound alone, and Y is the inhibition rate of Pendimethalin alone.
-
-
A synergistic effect is concluded if the observed efficacy of the combination is significantly greater than the expected efficacy.
-
Signaling Pathways and Experimental Workflow
The interaction between this compound and other pesticides can be visualized to better understand the experimental process and the underlying biological mechanisms.
Caption: Workflow for assessing herbicide synergy.
Caption: Dual-action mechanism of this compound and Pendimethalin.
Conclusion and Future Directions
The synergistic interaction between this compound and Pendimethalin highlights the potential for developing more effective and sustainable weed management strategies. However, the current body of public research on the interactive effects of this compound with other pesticides is not extensive. Further research is critically needed to explore a wider range of combinations with insecticides, fungicides, and other herbicides to identify both synergistic and antagonistic interactions. Such studies will provide the scientific community with the necessary data to formulate optimized pesticide tank-mixes, leading to improved crop yields, reduced environmental impact, and more robust resistance management programs.
Unraveling Soil Dissipation: A Comparative Analysis of Atrazine and Alternative Herbicides Under Diverse Environmental Scenarios
A comprehensive guide for researchers and agricultural scientists on the soil dissipation kinetics of the widely used herbicide, Atrazine, is presented below. Due to the limited availability of public data on the soil dissipation of Benzofenap, this guide utilizes Atrazine as a primary example to illustrate the validation process of a soil dissipation model. This analysis is supplemented with comparative data for other herbicides, including Metribuzin, 2,4-D, and Glyphosate, to provide a broader context for understanding herbicide fate in the environment.
This guide offers a detailed examination of how varying environmental conditions influence the persistence of these herbicides in the soil. Clearly structured tables summarize quantitative data from multiple studies, providing a comparative overview of dissipation rates. Furthermore, detailed experimental protocols for key studies are provided to ensure transparency and reproducibility. Visual diagrams generated using Graphviz illustrate the logical workflow of a typical soil dissipation study, offering a clear visual representation of the scientific process.
Comparative Soil Dissipation of Herbicides
The persistence of a herbicide in the soil, often quantified by its half-life (DT50), is a critical factor in assessing its potential environmental impact. A shorter half-life indicates faster degradation and a lower likelihood of groundwater contamination or carryover effects on subsequent crops. The following tables summarize the half-life of Atrazine and Metribuzin under various environmental conditions, based on data from peer-reviewed studies.
Atrazine Dissipation (DT50 in days)
| Temperature (°C) | Soil Moisture | Soil Type | pH | Half-life (days) |
| 5 | 10% | Not Specified | Not Specified | >60[1] |
| 25 | 10% | Not Specified | Not Specified | <13[1] |
| 35 | 10% | Not Specified | Not Specified | <13[1] |
| 28 | Not Specified | Al Geraif Soil | Not Specified | 39 - 90[2] |
| 40 | Not Specified | Al Geraif Soil | Not Specified | 25 - 36[2] |
| 28 | Not Specified | Gerif Soil | Not Specified | 70 - 125[2] |
| Not Specified | Not Specified | Georgia Soil | 6.8 | 39[3] |
| Not Specified | Not Specified | Minnesota Soil | 7.9 | 261[3] |
| Not Specified | Not Specified | Organic Soils | Not Specified | 3.9 - 12.1[1] |
| Not Specified | Not Specified | Tennessee Field Soil | <5.5 | <8[4] |
| Not Specified | Not Specified | Tennessee Field Soil | >5.5 | <4[4] |
Metribuzin Dissipation in Organic Soils (DT50 in days)
| Application Rate (kg ha⁻¹) | Total Metribuzin Half-life (days) | Bioavailable Metribuzin Half-life (days) |
| 0.56 | 16.2 - 24.8 | 6.0 - 14.3 |
| 1.12 | 16.2 - 24.8 | 6.0 - 14.3 |
| 2.24 | 16.2 - 24.8 | 6.0 - 14.3 |
Experimental Protocols
The following section outlines a typical experimental protocol for a laboratory-based soil dissipation study, synthesized from methodologies reported in the cited literature.
Objective:
To determine the dissipation rate (half-life) of a herbicide in soil under controlled laboratory conditions.
Materials:
-
Test herbicide (e.g., Atrazine)
-
Well-characterized soil with known properties (e.g., texture, organic matter content, pH)
-
Incubation chambers or environmental chambers with controlled temperature and light
-
Analytical instrumentation for herbicide residue analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
-
Extraction solvents and necessary reagents
-
Glassware and other standard laboratory equipment
Procedure:
-
Soil Preparation:
-
Collect a representative soil sample from the desired location.
-
Air-dry the soil and sieve it to remove large debris and ensure homogeneity.
-
Characterize the soil for key physicochemical properties.
-
-
Herbicide Application:
-
Weigh a specific amount of the prepared soil into individual incubation vessels (e.g., glass jars).
-
Prepare a stock solution of the test herbicide in a suitable solvent.
-
Apply the herbicide solution to the soil samples to achieve the desired concentration. Ensure even distribution.
-
Allow the solvent to evaporate completely, leaving the herbicide incorporated into the soil.
-
-
Incubation:
-
Adjust the moisture content of the treated soil samples to the desired level (e.g., a percentage of field capacity).
-
Place the incubation vessels in an environmental chamber set to the desired temperature and light/dark cycle.
-
Maintain the soil moisture content throughout the incubation period by periodic additions of water.
-
-
Sampling:
-
Collect soil samples from the incubation vessels at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).
-
Store the collected samples frozen until analysis to prevent further degradation.
-
-
Residue Analysis:
-
Extraction: Extract the herbicide residues from the soil samples using an appropriate solvent system. Common methods include shaking or soxhlet extraction.
-
Cleanup: Purify the extracts to remove interfering co-extractives using techniques like solid-phase extraction (SPE).
-
Quantification: Analyze the purified extracts using a validated analytical method, such as GC-MS or HPLC, to determine the concentration of the herbicide.
-
-
Data Analysis:
-
Plot the concentration of the herbicide remaining in the soil against time.
-
Fit the data to an appropriate kinetic model (e.g., first-order kinetics) to calculate the dissipation half-life (DT50).
-
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the key stages of a soil dissipation study and the factors influencing herbicide degradation.
Figure 1: Workflow of a typical laboratory soil dissipation study.
Figure 2: Key environmental factors influencing herbicide dissipation in soil.
References
Safety Operating Guide
Personal protective equipment for handling Benzofenap
Essential Safety and Handling Guide for Benzofenap
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices.
Hazard and Toxicity Summary
This compound is classified as an irritant and presents a significant environmental hazard, being very toxic to aquatic life with long-lasting effects[1]. It is harmful if inhaled and can cause skin and serious eye irritation[1][2]. It may also cause an allergic skin reaction[2][3].
The following table summarizes key quantitative toxicity and concentration data.
| Data Point | Value | Source |
| Acute Oral Toxicity (Rat LD50) | 293 mg/kg | [3] |
| GHS Hazard Statements | H301+H311, H317, H332, H400, H410 | [1][3] |
| Standard Solution Concentration | 100 µg/ml in Cyclohexane | [2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent inhalation and contact with eyes, skin, and clothing[4]. The selection of PPE should be based on the specific laboratory task being performed.
| Task | Required Personal Protective Equipment |
| Routine Handling & Weighing | Eye/Face Protection: Safety glasses with side protection or chemical goggles[5][6].Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber)[2][7].Body Protection: Laboratory coat. For tasks with a higher risk of dust generation, wear protective clothing[3].Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate or dust is generated, wear a suitable respirator[6]. |
| Mixing & Preparing Solutions | Eye/Face Protection: Chemical goggles or a face shield[8].Hand Protection: Elbow-length, chemical-resistant gloves (e.g., PVC or nitrile rubber)[7][8].Body Protection: Chemical-resistant apron over a lab coat or chemical-resistant coveralls[7][9].Respiratory Protection: Work within a chemical fume hood or use local exhaust ventilation[4]. |
| Spill Cleanup | Eye/Face Protection: Chemical goggles and a face shield.Hand Protection: Heavy-duty, chemical-resistant gloves.Body Protection: Chemical-resistant suit or coveralls[7][9].Respiratory Protection: Self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas[3][5]. |
| Waste Disposal | Eye/Face Protection: Chemical goggles.Hand Protection: Chemical-resistant gloves.Body Protection: Lab coat and/or chemical-resistant apron. |
Operational Plans: Handling and Storage
Precautions for Safe Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area. Use local exhaust ventilation or a chemical fume hood to minimize the generation of dust and vapors[4]. Ensure safety showers and eye-wash stations are readily accessible[4].
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled[3][4]. Wash hands and face thoroughly after handling the substance[3][4]. Immediately change any contaminated clothing[3].
-
Avoidance: Avoid contact with skin and eyes[2]. Do not breathe dust or vapors[2][3][5]. Avoid prolonged or repeated exposure[4].
Conditions for Safe Storage:
-
Container: Store in a tightly closed, light-shielding, and airtight container[4].
-
Location: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources[2][4].
-
Security: The storage area should be locked up or accessible only to authorized personnel[3][4].
Emergency Procedures: Spill Response Workflow
In the event of an accidental release, follow a structured response plan to ensure safety and minimize environmental contamination. Isolate the leakage area immediately and do not let unauthorized personnel enter[4].
Caption: Workflow for responding to a this compound spill.
First-Aid Measures
Immediate medical attention is required for all exposure routes[4].
-
After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical advice[2][4].
-
After Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. Seek immediate medical attention[4].
-
After Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing and get immediate medical attention[2][4].
-
After Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice[2][3][4].
Disposal Plan
All waste materials, including contaminated absorbents, PPE, and empty containers, must be treated as hazardous waste.
-
Containment: Collect waste in suitable, closed, and clearly labeled containers for disposal[2]. Do not mix with other waste streams.
-
Environmental Precaution: Prevent waste from entering drains, sewers, or public waters[2][4]. This compound is very toxic to aquatic life[1].
-
Disposal Method: Dispose of contents and containers at a designated hazardous or special waste collection point, in accordance with all local, regional, and national regulations[6][10]. Empty containers should be completely emptied before being sent for recycling, recovery, or disposal[4]. For significant quantities, engaging a licensed chemical waste management company is the safest approach[10].
References
- 1. This compound | C22H20Cl2N2O3 | CID 94686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpc-standards.com [hpc-standards.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 5. carlroth.com [carlroth.com]
- 6. technopharmchem.com [technopharmchem.com]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. Pesticide use and personal protective equipment [health.vic.gov.au]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
